molecular formula C6H9N3O2 B1673261 L-Histidine CAS No. 71-00-1

L-Histidine

Cat. No.: B1673261
CAS No.: 71-00-1
M. Wt: 155.15 g/mol
InChI Key: HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Description

L-Histidine is an essential amino acid (IUPAC name: 2-Amino-3-(1H-imidazol-4-yl)propanoic acid) fundamental to life sciences research. Its unique physicochemical properties, primarily attributed to the imidazole side chain, make it a critical reagent in diverse scientific applications. In biopharmaceutical development , this compound serves as a versatile excipient in protein-based formulations, particularly for monoclonal antibodies. It functions as an effective buffering agent in the physiological pH range (5.5-6.5), a stabilizer in both liquid and lyophilized states, and a viscosity reducer for high-concentration protein solutions . Its role in metal chelation is also crucial for protecting therapeutic proteins . In biochemical and mechanistic studies , this compound is indispensable. The imidazole ring is a key component of catalytic triads and proton shuttles in many enzymes, such as carbonic anhydrase, and is a common coordinating ligand in metalloproteins like hemoglobin and myoglobin . Researchers also utilize its susceptibility to epimerization during peptide synthesis to develop and optimize analytical methods for ensuring peptide optical purity . Furthermore, this compound is a precursor for critical biological molecules, including histamine and the antioxidant dipeptide carnosine . It is metabolized primarily in the liver and skin, where its breakdown product, urocanate, plays a role in UV protection . This product, CAS 71-00-1, is presented as a white crystalline powder and is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
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InChI Key

HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N
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Molecular Formula

C6H9N3O2
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Related CAS

26062-48-6
Record name L-Histidine homopolymer
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DSSTOX Substance ID

DTXSID9023126
Record name L-Histidine
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Molecular Weight

155.15 g/mol
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Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
Record name Histidine
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Solubility

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Needles or plates, COLORLESS

CAS No.

71-00-1
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Melting Point

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C
Record name Histidine
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Foundational & Exploratory

The Biosynthesis of L-Histidine in Escherichia coli: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the L-histidine biosynthetic pathway in the model organism Escherichia coli. Designed for researchers, scientists, and professionals in drug development, this document details the enzymatic cascade, its genetic regulation, and the underlying biochemical principles that govern this essential metabolic route.

Introduction: The Significance of the Histidine Pathway

This compound is an essential amino acid, meaning it cannot be synthesized de novo by humans and must be obtained through diet.[1] In contrast, microorganisms like E. coli possess the intricate enzymatic machinery to produce histidine from basic metabolic precursors.[1] This pathway is not only fundamental for bacterial survival, providing a crucial building block for protein synthesis, but its absence in mammals makes it an attractive target for the development of novel antimicrobial agents.[2][3] The biosynthesis of histidine is an energetically costly process, requiring the equivalent of approximately 41 ATP molecules for each molecule of histidine synthesized.[4] This high energetic demand necessitates a tightly regulated pathway, which has served as a classic model system for understanding fundamental concepts in gene regulation, including feedback inhibition and transcriptional attenuation.[4][5][6]

The Ten-Step Enzymatic Cascade of this compound Biosynthesis

The biosynthesis of this compound from 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) is a linear pathway consisting of ten enzymatic reactions.[1][5] In E. coli, these reactions are catalyzed by eight enzymes, some of which are bifunctional.[7] These enzymes are encoded by the his operon, a cluster of nine structural genes transcribed into a single polycistronic mRNA.[8][9]

Table 1: Enzymes and Genes of the this compound Biosynthetic Pathway in E. coli
StepEnzyme NameGeneEC NumberFunction
1ATP phosphoribosyltransferasehisG2.4.2.17Condensation of ATP and PRPP.[3]
2Phosphoribosyl-ATP pyrophosphatasehisE3.6.1.31Hydrolysis of PRATP to PRAMP.
3Phosphoribosyl-AMP cyclohydrolasehisI3.5.4.19Ring opening of the purine moiety of PRAMP.
4N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerasehisA5.3.1.16Isomerization of the ribose moiety.
5Imidazole glycerol-phosphate synthasehisH/hisF4.3.2.10Formation of imidazole glycerol phosphate and AICAR.[10][11]
6Imidazoleglycerol-phosphate dehydratasehisB4.2.1.19Dehydration of imidazole glycerol phosphate.[12]
7Histidinol-phosphate aminotransferasehisC2.6.1.9Transamination to form histidinol phosphate.[13][14]
8Histidinol-phosphate phosphatasehisB3.1.3.15Dephosphorylation of histidinol phosphate.[12][15]
9Histidinol dehydrogenasehisD1.1.1.23Oxidation of histidinol to histidinal.[16][17]
10Histidinol dehydrogenasehisD1.1.1.23Oxidation of histidinal to this compound.[16][17]

Visualizing the Pathway: A Step-by-Step Flow

The following diagram illustrates the complete biosynthetic pathway of this compound in E. coli, detailing the substrates, intermediates, products, and the enzymes that catalyze each transformation.

Histidine_Biosynthesis cluster_0 This compound Biosynthetic Pathway in E. coli PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRATP N1-(5-Phosphoribosyl)-ATP (PRATP) PRPP->PRATP hisG (ATP phosphoribosyltransferase) ATP ATP ATP->PRATP PRAMP N1-(5-Phosphoribosyl)-AMP (PRAMP) PRATP->PRAMP hisE (Phosphoribosyl-ATP pyrophosphatase) PPi1 PPi PRATP->PPi1 ProFAR N'-[(5'-Phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR) PRAMP->ProFAR hisI (Phosphoribosyl-AMP cyclohydrolase) PPi2 PPi PRAMP->PPi2 PRFAR N'-[(5'-Phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) ProFAR->PRFAR hisA (ProFAR isomerase) IGP Imidazole glycerol phosphate (IGP) PRFAR->IGP hisH/hisF (Imidazole glycerol-phosphate synthase) AICAR AICAR (to Purine Biosynthesis) PRFAR->AICAR IAP Imidazole acetol phosphate (IAP) IGP->IAP hisB (Imidazoleglycerol-phosphate dehydratase) Glutamate Glutamate IGP->Glutamate HolP L-Histidinol phosphate (Hol-P) IAP->HolP hisC (Histidinol-phosphate aminotransferase) H2O1 H2O IAP->H2O1 Histidinol L-Histidinol HolP->Histidinol hisB (Histidinol-phosphate phosphatase) Pi Pi HolP->Pi Histidinal L-Histidinal Histidinol->Histidinal hisD (Histidinol dehydrogenase) NADH 2 NADH + 2 H+ Histidinol->NADH H2O2 H2O Histidinol->H2O2 Histidine This compound Histidinal->Histidine hisD (Histidinol dehydrogenase) Histidinal->NADH Glutamine Glutamine Glutamine->IGP Glutamate->HolP alpha_KG α-Ketoglutarate alpha_KG->IAP NAD 2 NAD+ NAD->Histidinal NAD->Histidine

Figure 1: The biosynthetic pathway of this compound in E. coli.

Detailed Enzymatic Steps

Step 1: The Committing Step - ATP Phosphoribosyltransferase (HisG)

The pathway initiates with the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form N1-(5-phosphoribosyl)-ATP (PRATP), catalyzed by ATP phosphoribosyltransferase, the product of the hisG gene.[1][2] This reaction is the primary regulatory point of the pathway, subject to feedback inhibition by the final product, this compound.[2][6] The reaction mechanism involves a nucleophilic attack by the N1 of the adenine ring of ATP on the C1 of PRPP.[18] ATP-PRT follows an ordered sequential mechanism where ATP binds first, followed by PRPP.[2][19]

Steps 2 & 3: Purine Ring Opening - HisE and HisI

The subsequent two steps involve the hydrolysis of PRATP to N1-(5-phosphoribosyl)-AMP (PRAMP) and pyrophosphate, catalyzed by phosphoribosyl-ATP pyrophosphatase (hisE), followed by the opening of the purine ring of PRAMP by phosphoribosyl-AMP cyclohydrolase (hisI) to yield N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR).[7]

Step 4: Isomerization - HisA

ProFAR is then isomerized by the action of ProFAR isomerase (hisA) to produce N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).[20]

Step 5: Imidazole Ring Formation - The HisH/HisF Complex

This crucial step marks the formation of the imidazole ring of histidine and represents a key branch point in metabolism. The enzyme imidazole glycerol phosphate (IGP) synthase, a heterodimeric complex of the HisH and HisF proteins, catalyzes the conversion of PRFAR to imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[10][21] AICAR is an intermediate in the de novo purine biosynthetic pathway, thus linking histidine and purine metabolism.[20] The HisH subunit functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia.[10][11] This ammonia is then channeled through the enzyme to the active site of the HisF subunit, which catalyzes the cyclization reaction.[21][22]

Step 6: Dehydration - HisB (N-terminal domain)

The N-terminal domain of the bifunctional HisB protein, acting as an imidazoleglycerol-phosphate dehydratase, catalyzes the dehydration of IGP to form imidazole acetol phosphate (IAP).[12][23]

Step 7: Transamination - HisC

Histidinol-phosphate aminotransferase, encoded by the hisC gene, facilitates the transfer of an amino group from glutamate to IAP, producing L-histidinol phosphate (Hol-P) and α-ketoglutarate.[13][14][24] This enzyme is dependent on the cofactor pyridoxal 5'-phosphate (PLP).[24][25]

Step 8: Dephosphorylation - HisB (C-terminal domain)

The C-terminal domain of the bifunctional HisB protein exhibits histidinol-phosphate phosphatase activity, removing the phosphate group from Hol-P to yield L-histidinol.[12][15][23]

Steps 9 & 10: Final Oxidation Steps - HisD

The final two steps of the pathway are catalyzed by a single bifunctional enzyme, histidinol dehydrogenase, the product of the hisD gene.[5][16] This enzyme carries out a four-electron oxidation of L-histidinol to this compound, proceeding through an L-histidinal intermediate.[5][16] The reaction requires two molecules of NAD+ as an oxidizing agent.[5][16]

Genetic Organization and Regulation of the his Operon

In E. coli, the genes encoding the enzymes for histidine biosynthesis are organized into a single operon, the his operon.[8][26] This operon consists of nine structural genes (hisG, hisD, hisC, hisB, hisH, hisA, hisF, hisI, hisE) that are transcribed as a single polycistronic mRNA molecule.[9][27] This organization allows for the coordinated regulation of all the genes involved in the pathway.[26]

The regulation of the his operon is a classic example of metabolic control in bacteria and occurs at two primary levels:

  • Feedback Inhibition: The activity of the first enzyme in the pathway, ATP phosphoribosyltransferase (HisG), is allosterically inhibited by the end product, this compound.[2][6] This provides a rapid mechanism to shut down the pathway when sufficient histidine is present, conserving cellular resources.[28]

  • Transcriptional Attenuation: The primary mechanism for regulating the expression of the his operon is transcriptional attenuation.[28][29] The his operon contains a leader region upstream of the first structural gene, hisG. This leader region can form alternative secondary structures in the mRNA. When histidine levels are high, and consequently, levels of charged histidyl-tRNA are high, transcription terminates prematurely within this leader region.[8][28] Conversely, when histidine is scarce, the ribosome stalls at a series of histidine codons in the leader sequence, leading to the formation of an alternative mRNA secondary structure that allows transcription to proceed through the entire operon.[28][29]

Experimental Protocol: Assay for Histidinol Dehydrogenase (HisD) Activity

This protocol describes a spectrophotometric assay to measure the activity of histidinol dehydrogenase (HisD) by monitoring the reduction of NAD+ to NADH.

Principle: Histidinol dehydrogenase catalyzes the oxidation of L-histidinol to this compound, with the concomitant reduction of two molecules of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Materials:

  • Purified HisD enzyme from E. coli

  • L-histidinol

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of L-histidinol (e.g., 100 mM) in the assay buffer.

  • Prepare a stock solution of NAD+ (e.g., 50 mM) in the assay buffer.

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:

    • 880 µL of assay buffer

    • 100 µL of 10 mM L-histidinol (final concentration 1 mM)

    • 10 µL of 50 mM NAD+ (final concentration 0.5 mM)

  • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified HisD enzyme solution.

  • Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

  • Monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Causality Behind Experimental Choices:

  • pH 8.0: The slightly alkaline pH is often optimal for dehydrogenase reactions.

  • Substrate Concentrations: The concentrations of L-histidinol and NAD+ are chosen to be near or above their respective Km values to ensure the reaction rate is dependent on the enzyme concentration.

  • Monitoring at 340 nm: This wavelength is the absorbance maximum for NADH, allowing for sensitive detection of its formation. NAD+ does not absorb significantly at this wavelength.

Conclusion

The this compound biosynthetic pathway in E. coli is a highly ordered and exquisitely regulated metabolic process. Its detailed elucidation has not only provided fundamental insights into biochemistry and molecular biology but also continues to be a valuable system for studying enzyme mechanisms, metabolic engineering, and the development of novel therapeutics. The unique features of this pathway, from its bifunctional enzymes to its sophisticated regulatory controls, underscore the efficiency and elegance of bacterial metabolism.

References

  • Wikipedia. Histidinol dehydrogenase. [Link]

  • ResearchGate. The reaction mechanism of ATP-phosphoribosyltransferase involves the.... [Link]

  • RCSB PDB. 1H1C: Histidinol-phosphate aminotransferase (HisC) from Thermotoga maritima. [Link]

  • PubMed Central. Transition State Analysis of Adenosine Triphosphate Phosphoribosyltransferase. [Link]

  • ResearchGate. Reaction mechanism of ATP-PRT. (a) Condensation of PRPP and ATP to form.... [Link]

  • UniProt. hisC - Histidinol-phosphate aminotransferase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). [Link]

  • PubMed Central. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. [Link]

  • Wikipedia. Histidine. [Link]

  • Slideshare. Histidine operon. [Link]

  • Wikipedia. ATP phosphoribosyltransferase. [Link]

  • SciSpace. Biosynthesis of Histidine. [Link]

  • PubMed Central. Regulation of single and multicopy his operons in Escherichia coli. [Link]

  • Wikipedia. hisB. [Link]

  • PNAS. Mechanism of action and NAD+-binding mode revealed by the crystal structure of l-histidinol dehydrogenase. [Link]

  • ResearchGate. Enzymatic and semi-enzymatic synthesis of imidazole glycerol phosphate (IGP).... [Link]

  • ASM Journals. Biosynthesis of Histidine. [Link]

  • M-CSA. Histidinol dehydrogenase. [Link]

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  • PubMed. The structure of Escherichia coli ATP-phosphoribosyltransferase: identification of substrate binding sites and mode of AMP inhibition. [Link]

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  • PubMed. Crystal structure of histidinol phosphate aminotransferase (HisC) from Escherichia coli, and its covalent complex with pyridoxal-5'. [Link]

  • RCSB PDB. 1K75: The L-histidinol dehydrogenase (hisD) structure implicates domain swapping and gene duplication. [Link]

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  • UniProt. hisH - Imidazole glycerol phosphate synthase subunit HisH - Escherichia coli (strain K12). [Link]

  • PubMed Central. Histidinol Phosphate Phosphatase, Catalyzing the Penultimate Step of the Histidine Biosynthesis Pathway, Is Encoded by ytvP (hisJ) in Bacillus subtilis. [Link]

  • Slideshare. Biosynthesis of histidine. [Link]

  • BMC Microbiology. Identification and characterization of alternative homologs of histidinol-phosphate phosphatase in Pseudomonas aeruginosa. [Link]

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  • PubMed. PA0335, a Gene Encoding Histidinol Phosphate Phosphatase, Mediates Histidine Auxotrophy in Pseudomonas aeruginosa. [Link]

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A Technical Guide to the Discovery and First Isolation of L-Histidine

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the historical context and the original experimental methodologies that led to the discovery and isolation of the amino acid L-histidine. By examining the foundational work of its discoverers, we gain a deeper appreciation for the evolution of biochemical techniques and the enduring significance of this unique biomolecule.

Introduction: The Unique Role of this compound in Biological Systems

This compound is one of the 20 proteinogenic amino acids, but its properties are exceptional. Central to its function is the imidazole side chain, which possesses a pKa of approximately 6.0.[1][2] This characteristic is unique among the standard amino acids, allowing histidine to function as both a proton acceptor and donor under physiological pH conditions. This chemical versatility makes it a frequent and critical participant in the active sites of enzymes, where it facilitates acid-base catalysis.[1][3][4] Furthermore, histidine is a precursor to the vital inflammatory mediator histamine and plays a crucial role as a coordinating ligand for metal ions in metalloproteins like hemoglobin.[3][4][5] Its discovery was a significant milestone in protein chemistry, revealing a new functional component of living matter.

The Discovery: A Tale of Independent Isolation

The first isolation of this compound was accomplished in 1896 through the independent work of two pioneering physiological chemists: Albrecht Kossel in Germany and Sven Gustaf Hedin in Sweden.[1][3][4][6][7]

  • Albrecht Kossel , a Nobel laureate recognized for his work on the chemistry of nucleic acids and proteins, was investigating the composition of simple proteins known as protamines, which he sourced from fish sperm. He named the new substance "histidine," derived from the Greek word histion (ἱστίον), meaning "tissue," due to its origin.[2]

  • Sven Gustaf Hedin , working in the laboratory of Olof Hammarsten at Uppsala, independently isolated the same compound from the hydrolysis of more complex proteins like casein and egg albumin.

Their concurrent discoveries, using similar but distinct methods, provided robust evidence that histidine was a fundamental constituent of a wide range of proteins.

The Original Isolation Protocol: A Multi-Stage Chemical Separation

The methods employed by Kossel and Hedin were masterpieces of late 19th-century organic and physiological chemistry, relying on the principles of differential solubility and fractional precipitation. The following protocol is a synthesized representation of their foundational workflow.

Step 1: Liberating the Amino Acids via Protein Hydrolysis

The initial and most critical step was to break down the complex protein structure into its individual amino acid components. This was achieved through harsh chemical treatment.

  • Starting Material: A protein source (e.g., sturine from fish sperm, casein) was prepared, often by drying and defatting.

  • Acid Hydrolysis: The protein was suspended in a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heated under reflux for an extended period (many hours).

    • Expert Insight (Causality): The combination of strong acid and high temperature is necessary to catalyze the complete cleavage of the highly stable peptide bonds linking the amino acids together. This ensures a complete digest, or hydrolysate, containing a mixture of free amino acids.

  • Neutralization and Removal of Acid: After hydrolysis, the excess acid had to be removed. When sulfuric acid was used, it was typically precipitated by the careful addition of a barium hydroxide (Ba(OH)₂) solution, forming insoluble barium sulfate (BaSO₄), which could be removed by filtration.

Step 2: Group Separation of the "Hexon-Bases"

Kossel had previously established a method to separate the basic amino acids—arginine, lysine, and the newly found histidine—from the acidic and neutral amino acids. He termed this group the "hexon-bases."

  • Precipitation: The protein hydrolysate was treated with a solution of silver nitrate (AgNO₃) and made alkaline with barium hydroxide.

    • Expert Insight (Causality): At an alkaline pH, the basic amino acids form insoluble complexes with silver ions, causing them to precipitate out of the solution. The neutral and acidic amino acids remain in the supernatant. This step effectively concentrates the basic amino acids for further separation.

  • Decomposition of the Silver Salts: The collected precipitate was re-suspended in water and treated with hydrogen sulfide (H₂S). This step decomposes the silver-amino acid complexes by precipitating the highly insoluble silver sulfide (Ag₂S), thereby liberating the basic amino acids back into the solution.

Step 3: Fractional Precipitation and Isolation of Histidine

This was the most nuanced part of the process, requiring careful manipulation of precipitation conditions to separate histidine from arginine and lysine.

  • Removal of Arginine: The solution containing the three basic amino acids was acidified with nitric acid and then treated again with silver nitrate. Under these acidic conditions, arginine and histidine form silver nitrate adducts that precipitate, while lysine remains in solution.

  • Separation of Histidine from Arginine: The key to separating the final two amino acids lay in their differential behavior with mercuric chloride or through further fractional crystallization. Kossel's method, for instance, involved precipitating histidine from the mixture using mercuric chloride in a solution acidified with hydrochloric acid.

  • Final Purification: The crude histidine precipitate was then decomposed (e.g., by removing mercury with H₂S), and the resulting solution was concentrated. Upon cooling, this compound would crystallize, often as its more stable dihydrochloride salt, allowing for its final purification.

This painstaking process, reliant on subtle differences in chemical reactivity, was a landmark achievement that opened the door to studying the specific roles of individual amino acids.

Visualizing the Isolation Workflow

The following diagram illustrates the logical flow of the original multi-stage isolation protocol.

Caption: A simplified workflow of the 19th-century chemical protocol for isolating this compound.

Data Summary: Key Reagents and Their Functions

ReagentChemical FormulaFunction in Protocol
Sulfuric AcidH₂SO₄Catalyzes the cleavage of peptide bonds during protein hydrolysis.
Barium HydroxideBa(OH)₂Neutralizes excess sulfuric acid and adjusts solution pH to alkaline conditions for precipitation.
Silver NitrateAgNO₃Forms insoluble complexes with basic amino acids under specific pH conditions, enabling their separation.
Hydrogen SulfideH₂SDecomposes silver-amino acid complexes by precipitating insoluble silver sulfide (Ag₂S).
Mercuric ChlorideHgCl₂Used as a selective precipitating agent for histidine under acidic conditions.

From Isolation to Structure: The Final Piece of the Puzzle

While Kossel and Hedin successfully isolated histidine, its correct chemical structure remained unknown for another 15 years. The final elucidation was achieved in 1911 by F. L. Pyman , who confirmed its structure as α-amino-β-imidazolepropionic acid through chemical synthesis. This definitive work completed the discovery process, providing the chemical identity needed to understand its unique biological functions.

Conclusion

The discovery of this compound by Albrecht Kossel and Sven Gustaf Hedin was a triumph of systematic chemical analysis. Their development of multi-stage precipitation protocols provided a powerful template for the isolation of other protein components. This foundational work, coupled with the later structural elucidation by Pyman, paved the way for over a century of research into histidine's critical roles in enzymology, cellular signaling, and medicine. For today's scientists, this story underscores the value of rigorous chemical separation techniques and the incremental nature of scientific discovery.

References

  • Title: Histidine - Wikipedia Source: Wikipedia URL: [Link]

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The Pivotal Role of L-Histidine's Imidazole Side Chain in Enzyme Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Catalyst Within

In the intricate world of biocatalysis, the amino acid L-Histidine holds a position of paramount importance. Its unique imidazole side chain, with a pKa near physiological pH, endows it with the remarkable ability to act as both a proton donor and acceptor, a nucleophile, and a metal ligand.[1][2][3][4][5][6] This versatility makes histidine a frequently encountered and indispensable component of enzyme active sites, driving a vast array of biochemical reactions with remarkable efficiency.[1][2][3][6][7] This guide provides an in-depth exploration of the multifaceted roles of this compound's imidazole side chain in enzyme catalysis, offering mechanistic insights, experimental validation, and practical considerations for researchers, scientists, and drug development professionals.

I. The Chemical Foundation: Unique Properties of the Imidazole Side Chain

The catalytic prowess of histidine is rooted in the chemical properties of its imidazole ring.[1][7][8] This five-membered aromatic heterocycle contains two nitrogen atoms, each with distinct electronic characteristics that are central to its function.

  • Acid-Base Catalysis: The imidazole ring has a pKa of approximately 6.0, allowing it to exist in both protonated (imidazolium) and deprotonated forms at physiological pH.[1][4][5][8][9] This enables it to effectively participate in general acid-base catalysis by shuttling protons to and from substrates, stabilizing transition states, and facilitating reactions that would otherwise be kinetically unfavorable.[1][4][8][9] The specific pKa of a histidine residue within an enzyme's active site can be further modulated by the local microenvironment, fine-tuning its catalytic activity.[6]

  • Nucleophilic Catalysis: The lone pair of electrons on the N-3 nitrogen of the deprotonated imidazole ring can act as a potent nucleophile, directly attacking electrophilic centers in a substrate to form a transient covalent intermediate. This mechanism is crucial in the function of certain enzymes, such as serine proteases.[8][10]

  • Metal Ion Coordination: The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions, such as zinc, copper, iron, and nickel.[1][2][4][11][12] This interaction is vital for the structure and function of metalloenzymes, where the metal ion itself can act as a Lewis acid catalyst or participate in redox reactions.[1][2][4]

II. Mechanistic Roles in Key Enzyme Families

The versatile properties of histidine's imidazole side chain are harnessed in a variety of enzymatic mechanisms. Here, we delve into its role in three well-characterized enzyme families.

A. The Catalytic Triad of Serine Proteases

Serine proteases, such as chymotrypsin and trypsin, are a classic example of histidine's role in a "catalytic triad," a constellation of three amino acid residues (typically Aspartate, Histidine, and Serine) that work in concert to hydrolyze peptide bonds.[10][13][14][15]

In this system, the histidine residue (e.g., His57 in chymotrypsin) acts as a general base, abstracting a proton from the hydroxyl group of the serine residue (Ser195).[2][8][10][14] This enhances the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the substrate's peptide bond. The nearby aspartate residue (Asp102) electrostatically stabilizes the resulting positively charged imidazolium ring of histidine, further increasing its basicity.[10][13][14] This intricate charge-relay system is a hallmark of efficient catalysis.[10]

Catalytic_Triad cluster_0 Resting State cluster_1 Transition State Asp102 Asp102 (Oδ-) His57 His57 (Nδ1-H) Asp102->His57 H-bond Ser195 Ser195 (Oγ-H) His57->Ser195 H-bond Substrate Substrate (Peptide Bond) Asp102_TS Asp102 (Oδ-) His57_TS His57 (Nδ1-H-Nε) Asp102_TS->His57_TS Stabilization Ser195_TS Ser195 (Oγ-) His57_TS->Ser195_TS Proton Abstraction Substrate_TS Tetrahedral Intermediate Ser195_TS->Substrate_TS Nucleophilic Attack Resting State Resting State Transition State Transition State

Caption: Catalytic triad mechanism in serine proteases.

B. Concerted Acid-Base Catalysis in Ribonuclease A

Ribonuclease A (RNase A) employs two histidine residues in its active site (His12 and His119) to catalyze the cleavage of phosphodiester bonds in RNA.[1][9][16][17] This mechanism is a prime example of concerted general acid-base catalysis.

In the first step, His12 acts as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose sugar, which then launches a nucleophilic attack on the adjacent phosphorus atom.[9][17][18] Simultaneously, His119 acts as a general acid, donating a proton to the 5'-oxygen of the leaving group, facilitating the formation of a 2',3'-cyclic phosphodiester intermediate.[9][17][18] In the second step, the roles of the histidines are reversed to hydrolyze the cyclic intermediate, with His119 now acting as a general base to activate a water molecule and His12 acting as a general acid.[9][16]

RNaseA_Mechanism cluster_0 Step 1: Transphosphorylation cluster_1 Step 2: Hydrolysis His12_S1 His12 (Base) RNA_Substrate RNA Substrate His12_S1->RNA_Substrate Proton Abstraction His119_S1 His119 (Acid) RNA_Substrate->His119_S1 Proton Donation Intermediate 2',3'-Cyclic Intermediate RNA_Substrate->Intermediate Forms His12_S2 His12 (Acid) His119_S2 His119 (Base) Water Water His119_S2->Water Proton Abstraction Intermediate_S2 2',3'-Cyclic Intermediate Water->Intermediate_S2 Nucleophilic Attack Product Cleaved RNA Intermediate_S2->His12_S2 Proton Donation Intermediate_S2->Product Yields Step 1 Step 1 Step 2 Step 2 Metalloenzyme_Mechanism Zn Zn²⁺ Water H₂O Zn->Water Coordination His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Hydroxide OH⁻ Water->Hydroxide Forms His4 His (Proton Shuttle) His4->Water Proton Abstraction CO2 CO₂ Substrate Hydroxide->CO2 Nucleophilic Attack Bicarbonate HCO₃⁻ Product CO2->Bicarbonate Forms

Caption: Histidine-mediated metal coordination and water activation.

III. Experimental Approaches to Elucidate Histidine's Catalytic Role

Several experimental techniques are employed to investigate the function of histidine residues in enzyme catalysis. [19][20][21]

A. pH-Rate Profiles

The catalytic activity of many enzymes is pH-dependent, and plotting the reaction rate against pH can reveal the pKa values of key catalytic residues. [19][21]A bell-shaped pH-rate profile often indicates the involvement of two ionizable residues, one acting in its basic form and the other in its acidic form. [22]For enzymes with a catalytic histidine, the inflection point of the pH-rate curve can provide an estimate of its pKa in the active site. [22][23] Table 1: Representative pKa Values of Catalytic Histidine Residues

EnzymeHistidine ResidueApparent pKaCatalytic Role
ChymotrypsinHis57~7.0General Base
Ribonuclease AHis12~5.4-6.4General Base/Acid
Ribonuclease AHis119~6.4-7.4General Acid/Base
Carbonic AnhydraseHis64~7.0Proton Shuttle
B. Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to probe the function of specific amino acid residues. [24][25][26][27][28]By replacing a catalytic histidine with an amino acid that cannot perform its function (e.g., Alanine), researchers can assess the impact on enzyme activity. A significant decrease or complete loss of activity upon mutation strongly suggests a critical role for the histidine residue in catalysis. [18][27][28] Experimental Protocol: Site-Directed Mutagenesis and Kinetic Analysis of a Putative Catalytic Histidine

  • Mutant Plasmid Construction:

    • Utilize a commercially available site-directed mutagenesis kit to introduce a point mutation in the gene encoding the enzyme of interest, replacing the codon for the target histidine with a codon for alanine.

    • Verify the mutation by DNA sequencing.

  • Protein Expression and Purification:

    • Transform the wild-type and mutant plasmids into a suitable expression host (e.g., E. coli).

    • Induce protein expression and purify the wild-type and mutant enzymes using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).

    • Assess protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

  • Enzyme Kinetic Assays:

    • Perform kinetic assays for both the wild-type and mutant enzymes under steady-state conditions. [19] * Vary the substrate concentration and measure the initial reaction velocity using a suitable detection method (e.g., spectrophotometry, fluorometry). [19][29][30][31][32] * Determine the Michaelis-Menten kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

  • Data Analysis and Interpretation:

    • Compare the kcat/Km values of the wild-type and mutant enzymes.

    • A significant reduction in kcat/Km for the mutant enzyme indicates that the mutated histidine is important for catalysis.

SDM_Workflow Start Identify Putative Catalytic Histidine Mutagenesis Site-Directed Mutagenesis (His -> Ala) Start->Mutagenesis Verification DNA Sequencing Mutagenesis->Verification Expression Protein Expression & Purification Verification->Expression Assay Enzyme Kinetic Assays Expression->Assay Analysis Compare Wild-Type & Mutant Kinetics (kcat/Km) Assay->Analysis Conclusion Determine Histidine's Catalytic Importance Analysis->Conclusion

Caption: Workflow for investigating histidine function via site-directed mutagenesis.

IV. Conclusion and Future Perspectives

The imidazole side chain of this compound is a cornerstone of enzyme catalysis, contributing to a diverse range of chemical transformations with remarkable precision and efficiency. Its ability to function as a general acid-base catalyst, a nucleophile, and a metal ion ligand underscores its evolutionary selection as a key player in the active sites of countless enzymes. [1][2][3][6][7]A thorough understanding of histidine's catalytic roles is fundamental for elucidating enzyme mechanisms, designing novel inhibitors for drug development, and engineering enzymes with enhanced or novel functionalities.

Future research will continue to unravel the subtle complexities of histidine's function, including the influence of the dynamic protein environment on its catalytic properties and its role in more complex biological pathways. The integration of computational methods with advanced experimental techniques will undoubtedly provide deeper insights into the catalytic power of this versatile amino acid. [20][33]

V. References

  • Vertex AI Search. (n.d.). Why is histidine very commonly found to play a catalytic role in the active sites of enzymes? Retrieved from

  • Wikipedia. (2024). Histidine. Retrieved from [Link]

  • Serine protease mechanism - how the catalytic triad is a great example of enzyme catalysis. (2021, December 20). [Video]. YouTube. Retrieved from

  • Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from

  • Ribonuclease A Mechanism EXPLAINED: Histidine 12 & 119 Role [Biochemistry]. (2019, April 12). [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of serine protease. The catalytic triad Ser/His/Asp acts in a concerted manner and cleaves the peptide bond in two steps. Retrieved from

  • The catalytic triad and its role in the serine protease mechanism. (2016, November 12). [Website]. Retrieved from

  • Proteopedia. (2019, December 8). Ribonuclease A Catalysis. Retrieved from [Link]

  • Quora. (2021, March 10). Is the histidine side chain in the active site of an enzyme more of an acidic or basic catalyst at pH 7? Retrieved from [Link]

  • Madsci Network. (2004, April 24). Re: Why is histidine found in the active sites of so many enzymes? Retrieved from [Link]

  • Bachovchin, W. W., Kaiser, R., Richards, J. H., & Roberts, J. D. (n.d.). Catalytic mechanism of serine proteases: reexamination of the pH dependence of the histidyl 1J13C2-H coupling constant in the catalytic triad of alpha-lytic protease. [Journal Article]. National Institutes of Health. Retrieved from

  • National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ribonuclease_A. (n.d.). [Website]. Retrieved from

  • SciSpace. (n.d.). Unconventional serine proteases: variations on the catalytic Ser/His/Asp triad configuration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Histidine Orientation Modulates the Structure and Dynamics of a de Novo Metalloenzyme Active Site. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023, July 30). Biochemistry, Histidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evidence for a Dual Role of an Active Site Histidine in α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase. Retrieved from

  • Quora. (2022, June 23). What are the experimental methods by which enzyme reaction mechanisms are determined? Are there any good books, courses, or resources you would recommend on learning about these experimental methods? Retrieved from [Link]

  • Raines Lab. (n.d.). Catalysis by Ribonuclease A: Specificity, Processivity, and Mechanism. Retrieved from

  • National Institutes of Health. (n.d.). Probing the Catalytic Charge-Relay System in Alanine Racemase with Genetically Encoded Histidine Mimetics. Retrieved from

  • National Center for Biotechnology Information. (2020, October 1). Histidine Metabolism and Function. Retrieved from [Link]

  • G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, February 2). Histidine Biosynthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Value of General Acid–Base Catalysis to Ribonuclease A. Retrieved from [Link]

  • Proprep. (n.d.). What is the role of histidine at physiological pH in enzyme activity? Retrieved from [Link]

  • PubMed. (n.d.). Site-directed mutagenesis study of the role of histidine residues in the neutral-to-basic transition of human serum albumin. Retrieved from [Link]

  • Reddit. (2020, December 21). Histidine in Active Sites. Retrieved from [Link]

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  • PubMed. (n.d.). Site-directed mutagenesis of histidine residues in Clostridium perfringens alpha-toxin. Retrieved from [Link]

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  • PubMed. (2007, March 13). Identification of catalytic cysteine, histidine, and lysine residues in Escherichia coli homoserine transsuccinylase. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Site-Directed Mutagenesis Analysis of Amino Acids Critical for Activity of the Type I Signal Peptidase of the Archaeon Methanococcus voltae. Retrieved from [Link]

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How is L-Histidine metabolism regulated in mammalian cells?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regulation of L-Histidine Metabolism in Mammalian Cells

Authored by a Senior Application Scientist

Introduction: this compound, More Than a Building Block

This compound is a nutritionally essential amino acid, indispensable for protein synthesis and a variety of specialized metabolic functions in mammalian cells. Beyond its role as a proteinogenic amino acid, histidine serves as a precursor for the synthesis of the biogenic amine histamine, a key mediator of immune responses, neurotransmission, and gastric acid secretion. It is also a significant source of carbon atoms for the one-carbon pool via its catabolic pathway, ultimately feeding into the tricarboxylic acid (TCA) cycle. The tight regulation of this compound homeostasis is therefore critical, as its dysregulation is implicated in several inherited metabolic disorders and has emerging connections to complex diseases, including cancer and neurological conditions.

This guide provides a detailed exploration of the molecular mechanisms governing this compound metabolism in mammalian cells. We will dissect the core catabolic pathway, examine the multi-layered regulatory controls—from gene transcription to post-translational modifications—and present robust methodologies for investigating these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic hub.

The Core Catabolic Pathway: From Histidine to Glutamate

The primary catabolic route for this compound in mammals occurs predominantly in the liver and skin. This pathway, known as the histidase-urocanase pathway, converts this compound into L-glutamate in a four-step enzymatic cascade. This conversion is a crucial link between amino acid metabolism and central carbon metabolism.

  • Histidase (HAL): The Gateway Enzyme: The pathway is initiated by the non-oxidative deamination of this compound to urocanic acid, catalyzed by histidine ammonia-lyase (HAL) , commonly known as histidase. This is the rate-limiting step and the primary point of regulation for histidine catabolism.

  • Urocanase (UROC1): Urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionate.

  • Imidazolonepropionase (IPNS): This intermediate is subsequently hydrolyzed by imidazolonepropionase to yield N-formiminoglutamate (FIGLU).

  • Formiminotransferase Cyclodeaminase (FTCD): In the final step, the formimino group of FIGLU is transferred to tetrahydrofolate (THF) by glutamate formiminotransferase , producing glutamate and 5-formiminotetrahydrofolate. This step directly links histidine catabolism to folate-dependent one-carbon metabolism, which is essential for the synthesis of nucleotides and other vital molecules.

The diagram below illustrates the sequential enzymatic reactions of the this compound catabolic pathway.

Histidine_Catabolism His This compound Uro Urocanic Acid His->Uro HAL Imp 4-Imidazolone-5-propionate Uro->Imp UROC1 Figlu N-Formiminoglutamate (FIGLU) Imp->Figlu IPNS Glu L-Glutamate Figlu->Glu FTCD FormiminoTHF 5-Formimino-THF Figlu->FormiminoTHF transfers formimino group HAL Histidase (HAL) (Rate-Limiting Step) UROC1 Urocanase IPNS Imidazolonepropionase FTCD Formiminotransferase Cyclodeaminase THF Tetrahydrofolate (THF) THF->Figlu

Caption: The this compound catabolic pathway to L-glutamate.

Multifaceted Regulation of Histidine Catabolism

The flux through the histidine catabolic pathway is meticulously controlled at multiple levels to adapt to varying physiological demands, such as dietary protein intake and hormonal signals. The regulation primarily converges on the rate-limiting enzyme, histidase (HAL).

Transcriptional Regulation of the Histidase (HAL) Gene

The expression of the HAL gene is the most significant long-term regulatory mechanism. It is highly responsive to hormonal and dietary cues, ensuring that histidine is catabolized when abundant and conserved when scarce.

  • Hormonal Control: Glucagon and glucocorticoids are potent inducers of HAL gene expression, particularly during periods of fasting or high-protein intake. This response is mediated by specific transcription factors that bind to regulatory elements in the HAL promoter. For instance, the transcription factor Hepatocyte Nuclear Factor 4 alpha (HNF-4α) has been identified as a key regulator, integrating signals from various metabolic pathways to control histidase expression in the liver.

  • Dietary Influence: A high-protein diet significantly upregulates the transcription of genes encoding amino acid catabolizing enzymes, including histidase. This substrate-induced expression ensures that excess dietary histidine is efficiently cleared and utilized for gluconeogenesis or energy production. Conversely, a low-protein diet leads to a marked reduction in histidase expression to conserve this essential amino acid.

The diagram below conceptualizes the transcriptional control of the HAL gene.

HAL_Regulation cluster_nucleus Cell Nucleus HAL_Gene HAL Gene Promoter mRNA HAL mRNA HAL_Gene->mRNA Transcription Histidase_Protein Histidase Enzyme mRNA->Histidase_Protein Translation (in Cytosol) HNF4a HNF-4α HNF4a->HAL_Gene binds & activates GR Glucocorticoid Receptor (GR) GR->HAL_Gene binds & activates Glucagon Glucagon Signal Glucagon->HNF4a activates Glucocorticoids Glucocorticoids Glucocorticoids->GR activates HighProtein High Protein Diet HighProtein->Glucagon stimulates

Caption: Transcriptional control of the histidase (HAL) gene.

Post-Translational Modifications and Allosteric Regulation

While transcriptional control is dominant for long-term adaptation, post-translational mechanisms provide a more rapid means of modulating enzyme activity.

  • Phosphorylation: Evidence suggests that histidase activity can be modulated by phosphorylation, although the specific kinases and phosphatases involved are still under active investigation. Phosphorylation events can alter the enzyme's conformation, affecting its catalytic efficiency or stability.

  • Ubiquitination: Like many metabolic enzymes, histidase is subject to ubiquitin-mediated degradation. The rate of its turnover can be altered in response to cellular signals, providing another layer of control over its steady-state levels. The E3 ubiquitin ligases responsible for targeting histidase for proteasomal degradation represent potential nodes for therapeutic intervention.

  • Substrate and Product Inhibition: While not a primary regulatory mechanism, like many enzymes, histidase can be subject to feedback inhibition by downstream metabolites, although this is generally considered a minor contribution compared to transcriptional control.

Subcellular Compartmentation

The enzymes of the histidine catabolic pathway are located in the cytosol. This localization is crucial as it allows for direct interaction with the cytosolic pools of this compound, tetrahydrofolate, and glutamate. The product, glutamate, can then be readily transported into the mitochondria for entry into the TCA cycle or used for other cytosolic processes. This compartmentalization prevents the unnecessary transport of intermediates across organellar membranes and facilitates efficient metabolic flux.

Experimental Methodologies for Studying Histidine Metabolism

A robust investigation into the regulation of this compound metabolism requires precise and validated experimental techniques. Below are protocols for key assays.

Protocol 1: Histidase (HAL) Activity Assay

This assay measures the enzymatic activity of histidase by quantifying the production of its product, urocanic acid, which has a distinct UV absorbance maximum at 277 nm.

Principle: Histidase converts this compound to urocanic acid. The rate of formation of urocanic acid is monitored spectrophotometrically.

Materials:

  • Tissue homogenate (e.g., from liver) or cell lysate

  • Assay Buffer: 0.1 M potassium pyrophosphate, pH 9.2

  • Substrate Solution: 50 mM this compound in Assay Buffer

  • Spectrophotometer capable of reading at 277 nm

Procedure:

  • Prepare tissue homogenate or cell lysate in a suitable buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).

  • Set up the reaction mixture in a UV-transparent cuvette:

    • 950 µL of Assay Buffer

    • 50 µL of tissue homogenate/cell lysate

  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding 100 µL of the 50 mM this compound substrate solution. Mix quickly by inversion.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 277 nm every 30 seconds for 10-15 minutes.

  • Control: Run a parallel reaction without the this compound substrate (add 100 µL of Assay Buffer instead) to account for any background absorbance changes.

  • Calculation: Calculate the rate of change in absorbance per minute (ΔA277/min). Use the molar extinction coefficient of urocanic acid (18,800 M⁻¹cm⁻¹) to convert this rate into µmol/min. Normalize the activity to the amount of protein in the assay (e.g., µmol/min/mg protein).

Self-Validation: The reaction rate should be linear over the initial measurement period and proportional to the amount of enzyme (lysate) added. A substrate-minus control is essential to ensure the observed activity is specific.

Protocol 2: Quantification of Histidine Metabolites by LC-MS/MS

For a comprehensive view, quantifying multiple metabolites simultaneously is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity.

Workflow:

LCMS_Workflow Sample 1. Sample Collection (Plasma, Tissue, Cells) Extraction 2. Metabolite Extraction (e.g., Protein Precipitation with Methanol) Sample->Extraction LC 3. Liquid Chromatography (HILIC or Reversed-Phase) Extraction->LC MS 4. Mass Spectrometry (Tandem MS/MS) LC->MS Analyte Separation Analysis 5. Data Analysis (Quantification against Stable-Isotope Labeled Internal Standards) MS->Analysis Detection & Fragmentation Result Result: Concentrations of Histidine, Urocanic Acid, FIGLU, etc. Analysis->Result

Caption: Workflow for LC-MS/MS analysis of histidine metabolites.

Key Considerations for Method Development (Trustworthiness):

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C- or ¹⁵N-L-histidine) is mandatory for accurate quantification, as they correct for variations in sample preparation and matrix effects.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating these polar metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, optimize at least two specific precursor-product ion transitions for confident identification and quantification.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA/EMA), assessing linearity, accuracy, precision, and stability.

Dysregulation in Disease and Therapeutic Implications

The importance of tightly regulated histidine metabolism is underscored by the pathologies that arise from its dysregulation.

  • Histidinemia: This is an autosomal recessive inherited metabolic disorder caused by a deficiency in the histidase enzyme. It leads to elevated levels of histidine in the blood and urine. While often considered benign, some individuals may exhibit developmental delays or neurological issues.

  • Folate Deficiency: The final step of histidine catabolism is folate-dependent. In cases of folate deficiency, the transfer of the formimino group from FIGLU is impaired, leading to the accumulation and excretion of FIGLU in the urine. The "FIGLU test" is a clinical assay used to diagnose folate deficiency.

  • Cancer: The role of histidine metabolism in cancer is an emerging area of research. Some cancers exhibit an altered amino acid metabolism, and the histidine catabolic pathway's link to the one-carbon pool (essential for nucleotide synthesis) makes it a potential target. For example, urocanic acid has been studied for its immunosuppressive properties in the skin, which could have implications for skin cancers.

For Drug Development Professionals: Understanding the regulatory nodes of histidine metabolism opens potential avenues for therapeutic intervention:

  • Enzyme Replacement/Gene Therapy: For inherited disorders like histidinemia, correcting the deficient histidase enzyme is a primary goal.

  • Modulation of HAL Expression: Small molecules that can modulate the activity of transcription factors like HNF-4α could potentially be used to fine-tune histidine catabolism in diseases where it is aberrantly high or low.

  • Targeting Downstream Pathways: In cancers that may be dependent on byproducts of histidine metabolism, targeting downstream enzymes or pathways (e.g., the folate cycle) could be a viable strategy.

Conclusion

The regulation of this compound metabolism in mammalian cells is a sophisticated process involving a multi-layered system of transcriptional, post-translational, and allosteric controls. This intricate network ensures that the cellular concentration of histidine is carefully managed to meet physiological demands while preventing the toxic accumulation of metabolic intermediates. The central role of the rate-limiting enzyme, histidase, makes it the focal point of this regulation. A thorough understanding of these mechanisms, facilitated by robust experimental methodologies like those described herein, is paramount for elucidating the role of histidine metabolism in human health and for developing novel therapeutic strategies for a range of metabolic and proliferative diseases.

References

  • Title: Histidinemia - StatPearls Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: HAL gene: MedlinePlus Genetics Source: MedlinePlus URL: [Link]

  • Title: The role of the FIGLU test in diagnosing folate deficiency Source: Clinical Chemistry URL: [Link]

  • Title: Hormonal and dietary control of enzymes of amino acid catabolism in liver Source: Biochemical Society Transactions URL: [Link]

  • Title: HNF-4-dependent and -independent regulation of hepatocyte-specific gene expression Source: Molecular and Cellular Biology URL: [Link]

  • Title: The ubiquitin-proteasome system and its role in metabolic regulation Source: Essays in Biochemistry URL: [Link]

  • Title: The role of urocanic acid in the induction of suppression: is it a bug or a feature? Source: Photochemical & Photobiological Sciences URL: [Link]

An In-Depth Technical Guide to the Key Enzymes of the L-Histidine Synthesis Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The L-histidine biosynthesis pathway, an ancient and essential metabolic route found in bacteria, archaea, lower eukaryotes, and plants, represents a compelling target for the development of novel antimicrobial agents and herbicides.[1][2] This guide provides a comprehensive technical overview of the key enzymes that catalyze the ten-step conversion of phosphoribosyl pyrophosphate (PRPP) to this compound.[2] We will delve into the mechanistic details of each enzymatic reaction, explore the regulatory strategies governing the pathway, and present established experimental protocols for the characterization of these pivotal biocatalysts. This document is intended to serve as a valuable resource for researchers actively engaged in the study of amino acid metabolism and for professionals in the field of drug development seeking to exploit this pathway for therapeutic and agricultural applications.

Introduction: The Significance of the this compound Biosynthesis Pathway

This compound is a proteogenic amino acid with a unique imidazole side chain, granting it a crucial role in a myriad of biological processes. Its pKa near neutrality allows it to function as both a proton donor and acceptor in physiological conditions, making it a common residue in the active sites of enzymes.[3] Furthermore, histidine is a precursor for the biosynthesis of histamine, a key signaling molecule in immune responses, and carnosine, an important dipeptide with antioxidant properties.[4]

The biosynthesis of this compound is an energetically costly process, consuming significant cellular resources.[5] Consequently, the pathway is tightly regulated at both the genetic and enzymatic levels to ensure efficient production aligned with metabolic demands.[6][7] A hallmark of this regulation is the feedback inhibition of the first enzyme in the pathway, ATP-phosphoribosyltransferase, by the final product, this compound.[3][6]

The absence of this pathway in animals makes it an attractive target for the development of selective inhibitors.[7][8] Such compounds could serve as potent herbicides or as novel antibiotics to combat the growing threat of multidrug-resistant pathogens. This guide will provide the foundational knowledge required to pursue such endeavors by offering a detailed exploration of the enzymes at the heart of this compound synthesis.

The Enzymatic Cascade of this compound Biosynthesis

The synthesis of this compound from PRPP and ATP is a complex, unbranched pathway involving ten enzymatic reactions.[2] In many organisms, these reactions are catalyzed by eight distinct enzymes, with some enzymes being bifunctional or part of multi-enzyme complexes.[6][9] The following sections will dissect each enzymatic step in detail.

ATP-phosphoribosyltransferase (HisG)

The first and rate-limiting step of histidine biosynthesis is catalyzed by ATP-phosphoribosyltransferase (EC 2.4.2.17), also known as HisG.[5][7] This enzyme facilitates the condensation of ATP and 5-phospho-α-D-ribose 1-diphosphate (PRPP) to form N'-(5'-phosphoribosyl)-ATP (PR-ATP) and pyrophosphate (PPi).[2][5][10]

Mechanism and Regulation: The reaction proceeds via a nucleophilic attack of the N1 of the adenine ring of ATP on the C1 of PRPP.[10] ATP-phosphoribosyltransferase is a key regulatory point in the pathway and is subject to allosteric feedback inhibition by this compound.[3][5][6] The enzyme exists in two forms: a long form with both catalytic and regulatory domains, and a short form that requires a separate regulatory protein, HisZ, for activity.[7] The binding of histidine to the allosteric site induces a conformational change that inhibits the enzyme's catalytic activity.[11] Additionally, the enzyme's activity can be modulated by other molecules such as AMP, ADP, and ppGpp, reflecting the cell's overall energy status.[5][7]

Phosphoribosyl-ATP Pyrophosphatase (HisE) and 2.3 Phosphoribosyl-AMP Cyclohydrolase (HisI)

In many bacteria, the second and third steps of the pathway are catalyzed by a bifunctional enzyme called HisIE.[12][13] The HisE domain, a phosphoribosyl-ATP pyrophosphatase (EC 3.6.1.31), hydrolyzes PR-ATP to N'-(5'-phosphoribosyl)-AMP (PRAMP) and pyrophosphate.[12][13][14] Subsequently, the HisI domain, a phosphoribosyl-AMP cyclohydrolase (EC 3.5.4.19), catalyzes the hydrolytic opening of the adenine ring of PRAMP to produce N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR).[12][13][14][15]

Mechanistic Insights: The HisE-catalyzed reaction is a pyrophosphohydrolysis, while the HisI-catalyzed reaction is a cyclohydrolysis.[12][14] Kinetic studies suggest that the intermediate PRAMP is channeled between the two active sites, although not through a physical tunnel.[12][14] The cyclohydrolase reaction is typically the rate-limiting step for the bifunctional enzyme.[12][14] In some organisms, HisE and HisI exist as separate monofunctional enzymes.[13]

N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase (HisA)

The fourth step is an isomerization reaction catalyzed by N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide isomerase (HisA; EC 5.3.1.16). This enzyme converts ProFAR to N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).

Imidazole Glycerol-Phosphate Synthase (HisF and HisH)

The fifth step is a complex reaction that links histidine biosynthesis with purine biosynthesis and is catalyzed by the heterodimeric enzyme imidazole glycerol-phosphate synthase (IGPS).[16][17] This bienzyme complex is composed of a glutaminase subunit, HisH, and a cyclase subunit, HisF.[16][18][19]

A Tale of Two Subunits: HisH is a glutamine amidotransferase that hydrolyzes glutamine to produce ammonia.[16][20][21] This ammonia then travels through a molecular tunnel to the active site of HisF.[22] HisF, the synthase subunit, catalyzes the reaction of ammonia with PRFAR to form imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a precursor in purine biosynthesis.[16][18][20] The binding of PRFAR to HisF allosterically activates the glutaminase activity of HisH by several thousand-fold, a classic example of V-type allostery.[16][18]

Imidazoleglycerol-Phosphate Dehydratase (HisB)

The sixth step in the pathway is the dehydration of imidazole glycerol phosphate (IGP) to imidazole acetol phosphate (IAP), catalyzed by imidazoleglycerol-phosphate dehydratase (IGPD; EC 4.2.1.19).[23][24][25]

A Unique Dehydration Mechanism: This enzyme is of significant biochemical interest because it catalyzes the removal of a non-acidic hydrogen atom.[23][25] In many organisms, IGPD is a monofunctional enzyme, but in some bacteria like Escherichia coli, it is the C-terminal domain of a bifunctional protein encoded by the hisB gene, which also possesses histidinol-phosphatase activity.[24][26] The enzyme requires a metal ion, typically Mn2+, for its catalytic activity.[23][25]

L-Histidinol-Phosphate Aminotransferase (HisC)

The seventh step involves the transamination of IAP to L-histidinol phosphate (Hol-P). This reaction is catalyzed by L-histidinol-phosphate aminotransferase (EC 2.6.1.9), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][27][28]

The Role of PLP: This enzyme transfers an amino group from L-glutamate to IAP, producing L-histidinol phosphate and 2-oxoglutarate.[27][28] The reaction follows a Ping-Pong Bi Bi mechanism.[29] The crystal structure of the E. coli enzyme has been solved, providing insights into its substrate binding and catalytic mechanism.[30] Plant histidinol-phosphate aminotransferases have been shown to have a high affinity for their substrate.[8]

Histidinol-Phosphate Phosphatase (HisB or a separate phosphatase)

The penultimate step is the hydrolysis of L-histidinol phosphate to L-histidinol and inorganic phosphate, catalyzed by histidinol-phosphate phosphatase (HPP; EC 3.1.3.15).[26][31][32][33]

Diversity in Enzyme Families: Two distinct classes of HPP enzymes have been identified. In organisms like E. coli, this activity is part of the bifunctional HisB protein, which belongs to the haloacid dehalogenase (HAD) superfamily.[26][31] In other bacteria, such as Bacillus subtilis, HPP is a monofunctional enzyme from the polymerase and histidinol phosphatase (PHP) family.[31] The PHP family enzymes possess a trinuclear metal center in their active site.[31][32][33]

and 2.10 Histidinol Dehydrogenase (HisD)

The final two steps of histidine biosynthesis, the oxidation of L-histidinol to L-histidinal and the subsequent oxidation of L-histidinal to this compound, are both catalyzed by a single enzyme, histidinol dehydrogenase (HDH; EC 1.1.1.23).[9][34][35][36]

A Two-Step Oxidation: This NAD+-dependent enzyme performs a four-electron oxidation.[34] The reaction proceeds through a tightly bound aldehyde intermediate.[34][36] In bacteria, HDH is typically a single polypeptide chain, whereas in fungi, it is the C-terminal domain of a multifunctional enzyme.[9][34] The structure of the E. coli enzyme reveals that it is a homodimer with one zinc ion per monomer, and its active site is formed by residues from both subunits.[36][37]

Summary of Key Enzymes

Step Enzyme Name Gene (E. coli) EC Number Function
1ATP-phosphoribosyltransferasehisG2.4.2.17Condensation of ATP and PRPP to form PR-ATP.[5][7]
2Phosphoribosyl-ATP pyrophosphatasehisE3.6.1.31Hydrolysis of PR-ATP to PRAMP.[12][13]
3Phosphoribosyl-AMP cyclohydrolasehisI3.5.4.19Hydrolytic ring opening of PRAMP to form ProFAR.[12][13][15]
4ProFAR isomerasehisA5.3.1.16Isomerization of ProFAR to PRFAR.
5Imidazole glycerol-phosphate synthasehisF/hisH4.1.3.- / 3.5.1.-Synthesis of IGP and AICAR from PRFAR and glutamine.[16][18][20]
6Imidazoleglycerol-phosphate dehydratasehisB4.2.1.19Dehydration of IGP to IAP.[23][24]
7L-Histidinol-phosphate aminotransferasehisC2.6.1.9Transamination of IAP to L-histidinol phosphate.[2][27][28]
8Histidinol-phosphate phosphatasehisB3.1.3.15Hydrolysis of L-histidinol phosphate to L-histidinol.[26][31]
9 & 10Histidinol dehydrogenasehisD1.1.1.23Two-step oxidation of L-histidinol to this compound.[34][35][36]

Visualizing the this compound Synthesis Pathway

Histidine_Biosynthesis cluster_pathway This compound Biosynthesis Pathway PRPP PRPP + ATP PR_ATP PR-ATP PRPP->PR_ATP HisG PRAMP PRAMP PR_ATP->PRAMP HisE ProFAR ProFAR PRAMP->ProFAR HisI PRFAR PRFAR ProFAR->PRFAR HisA IGP IGP + AICAR PRFAR->IGP HisF/HisH IAP IAP IGP->IAP HisB (dehydratase) HolP L-Histidinol-P IAP->HolP HisC Histidinol L-Histidinol HolP->Histidinol HisB (phosphatase) Histidine This compound Histidinol->Histidine HisD Purification_Workflow cluster_workflow Enzyme Purification Workflow Cloning Cloning & Expression Lysis Cell Lysis Cloning->Lysis Clarification Clarification Lysis->Clarification Affinity_Chrom Affinity Chromatography Clarification->Affinity_Chrom Further_Purification Further Purification (Optional) Affinity_Chrom->Further_Purification Purity_Check Purity Assessment (SDS-PAGE) Affinity_Chrom->Purity_Check Further_Purification->Purity_Check

Sources

The Pivotal Role of L-Histidine's Side Chain pKa in Physiological Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine, an essential amino acid, possesses a unique imidazole side chain with a pKa value in close proximity to physiological pH. This singular characteristic endows histidine with the ability to act as both a proton donor and acceptor within the cellular environment, conferring upon it a pivotal role in a multitude of biological processes. This in-depth technical guide explores the fundamental principles governing the pKa of histidine's side chain, the methodologies for its determination, and its profound physiological significance in enzyme catalysis, protein structure and function, and pH homeostasis.

The Imidazole Moiety: A Versatile Functional Group

The side chain of this compound is characterized by an imidazole ring, an aromatic five-membered heterocycle containing two nitrogen atoms.[1] This structure is responsible for the distinctive chemical properties of histidine. One of the nitrogen atoms (Nπ) is bonded to a hydrogen and the alpha-carbon, while the other (Nτ) has a lone pair of electrons. This configuration allows the imidazole ring to exist in both a protonated (imidazolium) and a neutral form.[2]

The equilibrium between these two states is what defines the pKa of the side chain. The ability to readily transition between a positively charged and a neutral state at physiological pH is central to histidine's functional versatility.[3]

The pKa of this compound's Side Chain: A Value of Critical Importance

The pKa of the imidazole side chain of free this compound in solution is approximately 6.0.[2] This value is significantly different from the pKa values of the α-carboxyl group (around 1.8-2.3) and the α-amino group (around 9.2-9.7). The proximity of the side chain's pKa to the physiological pH of most biological systems (typically around 7.4) is a key determinant of its biological roles.[4][5]

According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the concentrations of the protonated and deprotonated forms are equal. At a physiological pH of 7.4, the imidazole side chain of a free histidine molecule will be predominantly in its neutral, deprotonated form. However, a significant population of protonated, positively charged histidine residues will also exist.[6] This equilibrium allows histidine to effectively buffer against changes in pH.[7]

It is crucial to note that the pKa of a histidine residue within a protein can be significantly influenced by its local microenvironment. Factors such as the proximity of other charged or polar residues, hydrogen bonding interactions, and the overall dielectric constant of the surrounding medium can shift the pKa value.[8][9] This variability allows for the fine-tuning of histidine's function within specific protein contexts.

Table 1: pKa Values of Ionizable Groups in this compound
Ionizable GrouppKa Value (in solution)
α-Carboxyl~1.82 - 2.34
Imidazole Side Chain~6.0
α-Ammonium~9.17 - 9.60

Data compiled from various sources.

Experimental Determination of pKa Values

The precise determination of the pKa of histidine's side chain, both in its free form and within a protein, is essential for understanding its function. Two common experimental techniques are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

This classical method involves the gradual addition of a strong base (e.g., NaOH) to a solution of the amino acid, while monitoring the pH.[10] The resulting titration curve will show inflection points corresponding to the pKa values of the ionizable groups.

  • Preparation: Prepare a standard solution of this compound (e.g., 0.1 M) and a standard solution of a strong base (e.g., 0.1 M NaOH). Calibrate a pH meter using standard buffers.

  • Initial Measurement: Place a known volume of the histidine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and record the initial pH.

  • Titration: Add small, precise increments of the NaOH solution from a burette. After each addition, allow the solution to equilibrate and record the pH.

  • Data Collection: Continue the titration until the pH has risen significantly, ensuring that all three ionizable groups have been titrated.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa of the imidazole side chain will be the pH at the midpoint of the second equivalence point.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_his Prepare Histidine Solution initial_ph Measure Initial pH prep_his->initial_ph prep_naoh Prepare NaOH Solution add_naoh Add NaOH Incrementally prep_naoh->add_naoh cal_ph Calibrate pH Meter cal_ph->initial_ph initial_ph->add_naoh record_ph Record pH add_naoh->record_ph Equilibrate record_ph->add_naoh Repeat plot_data Plot pH vs. Volume record_ph->plot_data det_pka Determine pKa from Curve plot_data->det_pka

Caption: Workflow for the potentiometric titration of this compound.

NMR Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique that can provide site-specific pKa values for individual histidine residues within a protein.[11][12] The chemical shifts of the protons on the imidazole ring are sensitive to its protonation state. By monitoring these chemical shifts as a function of pH, a titration curve can be generated for each histidine, from which its pKa can be determined.[13]

Physiological Significance of Histidine's pKa

The unique pKa of histidine's side chain underpins its critical roles in numerous physiological processes.

Enzyme Catalysis

Histidine residues are frequently found in the active sites of enzymes, where they act as key catalytic residues.[14][15] The ability of the imidazole side chain to act as both a proton donor and acceptor at physiological pH makes it an excellent general acid-base catalyst.[16]

  • Catalytic Triad: In many serine proteases, such as trypsin and chymotrypsin, a "catalytic triad" of serine, histidine, and aspartate is found in the active site. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, thereby activating it as a nucleophile to attack the peptide bond of the substrate.[15][17]

Catalytic_Triad Asp Aspartate (Asp) His Histidine (His) Asp->His H-bond, polarizes His Ser Serine (Ser) His->Ser Accepts H+ from Ser-OH Substrate Substrate (Peptide Bond) Ser->Substrate Nucleophilic attack

Caption: The catalytic triad in serine proteases.

  • Proton Shuttle: In enzymes like carbonic anhydrase, histidine residues facilitate the rapid transfer of protons, a process known as a "proton shuttle".[2] This is essential for the enzyme's high catalytic efficiency.

Protein Structure and Function: The Bohr Effect in Hemoglobin

The most well-known example of the physiological importance of histidine's pKa is its role in the Bohr effect, which describes the pH and CO₂ dependence of hemoglobin's oxygen-binding affinity.[18][19] Several histidine residues in hemoglobin, particularly His146 on the β-chain, have pKa values that are sensitive to the oxygenation state of the molecule.[20][21]

In the deoxygenated (T-state) of hemoglobin, His146 is in a more positively charged environment, which increases its pKa.[22] In actively metabolizing tissues, the production of CO₂ leads to a decrease in pH (increase in H⁺ concentration). This increase in protons leads to the protonation of His146, which stabilizes the T-state and promotes the release of oxygen. Conversely, in the lungs where the pH is higher, His146 is deprotonated, favoring the oxygen-binding R-state.

Bohr_Effect cluster_tissues In Tissues (Low pH) cluster_lungs In Lungs (High pH) Low_pH Low pH (High H+) His_Protonated His146 Protonated (Positively Charged) Low_pH->His_Protonated T_State T-State Stabilized His_Protonated->T_State O2_Release Oxygen Release T_State->O2_Release High_pH High pH (Low H+) His_Deprotonated His146 Deprotonated (Neutral) High_pH->His_Deprotonated R_State R-State Favored His_Deprotonated->R_State O2_Binding Oxygen Binding R_State->O2_Binding

Sources

The Pivotal Role of L-Histidine in the Molecular Architecture and Allosteric Regulation of Hemoglobin

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals in hematology, biochemistry, and pharmacology.

Abstract

L-Histidine, an essential amino acid, is of paramount importance to the structure and function of hemoglobin. Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as a versatile proton donor and acceptor, a metal ion coordinator, and a key player in allosteric regulation. This guide provides a comprehensive technical overview of the multifaceted contributions of this compound to hemoglobin, delving into the specific roles of the proximal and distal histidines in heme coordination and oxygen binding, their involvement in the Bohr effect, and their broader impact on the protein's buffering capacity. Methodological insights into studying these phenomena are also presented to equip researchers with a robust understanding of this critical amino acid's function in oxygen transport.

Introduction: The Hemoglobin-Histidine Symbiosis

Hemoglobin, the primary oxygen-transporting protein in erythrocytes, is a sophisticated molecular machine.[1][] Its ability to bind oxygen cooperatively in the lungs and release it in the tissues is a hallmark of allosteric regulation.[3] At the heart of this intricate mechanism lies the amino acid this compound. The imidazole side chain of histidine is uniquely suited to perform a variety of crucial functions within the hemoglobin tetramer due to its ability to exist in both neutral and protonated forms at physiological pH.[4][5] This guide will dissect the critical contributions of specific histidine residues to hemoglobin's structure and its remarkable oxygen-carrying capabilities.

The Architectural Significance of Histidine in the Heme Pocket

Each of the four globin chains in a hemoglobin molecule cradles a heme prosthetic group, which contains a central iron atom (Fe²⁺) responsible for reversibly binding oxygen.[1][6] Two specific histidine residues, highly conserved throughout evolution, play direct and indispensable roles in the architecture of this heme pocket: the proximal and distal histidines.[7][8]

The Proximal Histidine (F8): The Covalent Anchor

The proximal histidine, designated as His F8 (the eighth residue of the F helix), forms a direct covalent bond with the iron atom of the heme group at its fifth coordination site.[6][9][10][11] This bond physically anchors the heme within its hydrophobic pocket in the globin chain.[1][6]

The movement of the iron atom relative to the plane of the porphyrin ring upon oxygenation is a key event in hemoglobin's allosteric transition. In deoxyhemoglobin, the iron atom is pulled slightly out of the heme plane towards the proximal histidine.[10][12] Upon oxygen binding to the sixth coordination site, the iron atom moves back into the plane of the heme.[10][13] This seemingly small shift initiates a cascade of conformational changes, transmitted through the F helix to the rest of the subunit and ultimately to the other subunits in the tetramer, leading to the cooperative binding of subsequent oxygen molecules.[13]

Proximal_Histidine cluster_deoxy Deoxyhemoglobin (T-state) cluster_oxy Oxyhemoglobin (R-state) Heme_Deoxy Heme (Puckered) Fe_Deoxy Fe²⁺ (Out of Plane) HisF8_Deoxy Proximal Histidine (F8) HisF8_Deoxy->Fe_Deoxy Covalent Bond (5th Coordination Site) F_Helix_Deoxy F Helix HisF8_Deoxy->F_Helix_Deoxy F_Helix_Oxy F Helix F_Helix_Deoxy->F_Helix_Oxy Conformational Change Heme_Oxy Heme (Planar) Fe_Oxy Fe²⁺ (In Plane) O2 O₂ Fe_Oxy->O2 Binds (6th Coordination Site) HisF8_Oxy Proximal Histidine (F8) HisF8_Oxy->Fe_Oxy Covalent Bond (5th Coordination Site) HisF8_Oxy->F_Helix_Oxy

The Distal Histidine (E7): The Gatekeeper and Stabilizer

Positioned on the opposite side of the heme from the proximal histidine is the distal histidine, or His E7 (the seventh residue of the E helix).[9][10] Unlike its proximal counterpart, the distal histidine does not form a covalent bond with the heme iron.[1] Instead, it plays several crucial roles in modulating ligand binding:

  • Steric Hindrance: The distal histidine sterically hinders the linear binding of carbon monoxide (CO) to the heme iron, which would otherwise have a much higher affinity than oxygen.[7][8][10] This forces CO to bind at a less favorable angle, reducing its binding affinity and mitigating its potential toxicity.[10]

  • Oxygen Stabilization: The distal histidine forms a hydrogen bond with the bound oxygen molecule, stabilizing the Fe-O₂ complex.[7][8][11][14] This interaction is critical for fine-tuning the oxygen affinity of hemoglobin.[7][8]

  • Ligand Entry and Exit: The distal histidine also acts as a gate, controlling the entry and exit of ligands into the heme pocket.[1][14][15]

Distal_Histidine Heme Heme with Fe²⁺ O2 O₂ Heme->O2 Binds CO CO Heme->CO Binds (High Affinity) HisE7 Distal Histidine (E7) HisE7->O2 H-bond (Stabilizes) HisE7->CO Steric Hindrance

The Functional Contribution of Histidine to Allosteric Regulation: The Bohr Effect

The Bohr effect describes the inverse relationship between hemoglobin's oxygen affinity and the acidity (pH) and concentration of carbon dioxide in the blood.[3][16] This physiological phenomenon is crucial for efficient oxygen delivery to metabolically active tissues, which produce higher levels of CO₂ and H⁺. Histidine residues are central to the molecular mechanism of the Bohr effect.[3][16]

In the lower pH environment of the tissues, specific histidine residues in hemoglobin become protonated.[16] This protonation leads to the formation of salt bridges that stabilize the deoxyhemoglobin (T-state) conformation, which has a lower affinity for oxygen.[16][17] Consequently, oxygen is more readily released. His-146 on the β-chain is a major contributor to the alkaline Bohr effect, forming a salt bridge with Asp-94 in the deoxy state when protonated.[3][17][18] As hemoglobin circulates back to the lungs, the higher pH causes deprotonation of these histidines, breaking the salt bridges and favoring the transition to the high-affinity oxyhemoglobin (R-state), thus promoting oxygen uptake.

Histidine ResidueLocationRole in Bohr EffectConsequence of Protonation
His-146 (β-chain) C-terminusMajor contributor to the alkaline Bohr effect.[3][18]Forms a salt bridge with Asp-94, stabilizing the T-state (deoxyhemoglobin).[16][17]
His-122 (α-chain) α1-β2 interfaceContributes to the Bohr effect.Involved in inter-subunit interactions that stabilize the T-state.
N-terminal Valine (α-chain) N-terminusContributes to the Bohr effect through carbamate formation.Reacts with CO₂ to form carbamate, releasing a proton that contributes to the pH drop.

Histidine as a Physiological Buffer

Beyond its specific roles in the heme pocket and the Bohr effect, the numerous histidine residues throughout the hemoglobin molecule contribute significantly to the buffering capacity of blood.[19][20] With a pKa of approximately 6.8, the imidazole side chains of histidine are highly effective at accepting or donating protons at physiological pH, helping to maintain blood pH within a narrow range.[5][19] This buffering action is particularly important in managing the protons produced from the hydration of CO₂ in red blood cells.[19]

Experimental Methodologies for Studying Histidine's Role

A variety of experimental techniques are employed to elucidate the precise functions of histidine residues in hemoglobin.

Site-Directed Mutagenesis

This powerful technique allows researchers to replace specific histidine residues with other amino acids to probe their functional importance.[21][22][23][24] For example, replacing the distal histidine with a non-polar amino acid like glycine has been shown to dramatically increase the rate of oxygen dissociation, confirming the stabilizing role of the hydrogen bond formed by the native histidine.[14][15]

Experimental Protocol: Site-Directed Mutagenesis of a Histidine Residue in a Globin Gene

  • Plasmid Preparation: Isolate the plasmid containing the globin gene of interest from a bacterial culture (e.g., E. coli).

  • Primer Design: Design mutagenic primers that contain the desired nucleotide change to substitute the histidine codon with the codon for the new amino acid. The primers should also have sufficient flanking regions homologous to the template DNA.

  • PCR Mutagenesis: Perform polymerase chain reaction (PCR) using the plasmid template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the parental, methylated template DNA with a methylation-sensitive restriction enzyme (e.g., DpnI). This will leave the newly synthesized, mutated plasmids intact.

  • Transformation: Transform the mutated plasmids into competent E. coli cells.

  • Selection and Screening: Select for transformed cells (e.g., using antibiotic resistance) and screen colonies for the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant globin protein in a suitable expression system and purify it using standard chromatographic techniques.

X-ray Crystallography and Neutron Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of hemoglobin, allowing for the precise visualization of the positions of histidine residues and their interactions with the heme group and other amino acids.[12][25][26] Neutron crystallography is particularly valuable for directly determining the protonation states of histidine residues, which is crucial for understanding the mechanism of the Bohr effect.[27][28][29]

Spectroscopic Techniques

Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry can be used to determine the pKa values of individual histidine residues in both the oxy- and deoxy- states of hemoglobin.[30][31] These measurements provide direct evidence for the involvement of specific histidines in the Bohr effect.

Oxygen-Hemoglobin Dissociation Curve Analysis

The overall functional consequence of histidine modifications or changes in pH can be assessed by measuring the oxygen-hemoglobin dissociation curve.[32][33][34][35] This curve plots the percentage of hemoglobin saturation with oxygen as a function of the partial pressure of oxygen. Shifts in this curve to the right indicate a decrease in oxygen affinity, while shifts to the left indicate an increase.

Experimental Protocol: Determination of the Oxygen-Hemoglobin Dissociation Curve

  • Sample Preparation: Prepare a solution of purified hemoglobin or whole blood at a known concentration and in a buffer of a specific pH.

  • Deoxygenation: Fully deoxygenate the sample by bubbling it with an inert gas like nitrogen or argon in a tonometer.

  • Incremental Oxygenation: Introduce known, increasing partial pressures of oxygen into the tonometer.

  • Spectrophotometric Measurement: At each oxygen partial pressure, measure the absorbance of the hemoglobin solution at specific wavelengths to determine the percentage of oxyhemoglobin and deoxyhemoglobin.

  • Data Plotting: Plot the percentage of oxygen saturation against the partial pressure of oxygen to generate the dissociation curve.

  • P50 Determination: Determine the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. The P50 is a key indicator of oxygen affinity.

Conclusion

This compound is not merely a component of the hemoglobin protein; it is a linchpin of its structure and function. From the direct coordination of the heme iron by the proximal histidine to the fine-tuning of ligand affinity by the distal histidine, and the pH-dependent regulation of oxygen release via the Bohr effect, the unique properties of histidine's imidazole side chain are indispensable. A thorough understanding of these contributions is essential for researchers in hematology and for the development of novel therapeutics targeting hemoglobin function.

References

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An In-depth Technical Guide to the Metabolic Fate of L-Histidine in the Human Body

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pivotal Role of L-Histidine

This compound is a nutritionally essential amino acid, distinguished by its imidazole side chain which confers unique chemical properties vital for a multitude of physiological processes.[1][2] Its ability to act as both a proton donor and acceptor near physiological pH makes it a frequent and critical participant in the catalytic sites of numerous enzymes.[3][4] Beyond its fundamental role in protein synthesis, this compound serves as a precursor to several bioactive molecules, placing it at a crucial intersection of metabolic pathways that influence everything from inflammatory responses and neurotransmission to one-carbon metabolism and antioxidant defense.[1][5] This guide provides a comprehensive exploration of the metabolic transformations of this compound within the human body, detailing the enzymatic pathways, regulatory mechanisms, and clinical implications relevant to advanced research and therapeutic development.

Part 1: The Major Catabolic Pathway: Conversion to Glutamate

The primary catabolic route for excess this compound occurs predominantly in the liver and skin, converting the amino acid into glutamate, which can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways.[3][6][7] This multi-step process is critical for nitrogen balance and links histidine degradation to folate-dependent one-carbon metabolism.[2][7]

Step 1: Deamination to Urocanic Acid

The gateway and rate-limiting step in histidine catabolism is the non-oxidative deamination of this compound to trans-urocanic acid and ammonia.[8] This reaction is catalyzed by the enzyme histidine ammonia-lyase (HAL) , also known as histidase.[4][7]

  • Causality: The expression and activity of histidase are regulated by dietary protein intake; high protein diets increase its activity to manage surplus histidine, while low protein diets decrease it.[1][8] This enzymatic control is crucial for maintaining histidine homeostasis.

Step 2: Hydration to Imidazolonepropionate

Trans-urocanic acid is subsequently hydrated by the enzyme urocanase to form 4-imidazolone-5-propionate.[6][9] This step effectively breaks the double bond introduced in the previous reaction, preparing the imidazole ring for cleavage. Urocanase is primarily found in the liver, meaning that in the epidermis, urocanic acid is the terminal product of histidine catabolism.[8]

Step 3: Ring Opening to FIGLU

The imidazole ring of 4-imidazolone-5-propionate is hydrolytically cleaved by imidazolonepropionase , yielding N-formiminoglutamate (FIGLU).[3][10] This irreversible step commits the carbon skeleton of histidine to further degradation.

Step 4: Transfer of Formimino Group to Yield Glutamate

In the final step, the formimino group of FIGLU is transferred to tetrahydrofolate (THF), a critical coenzyme in one-carbon metabolism. This reaction, catalyzed by glutamate formiminotransferase , produces L-glutamate and N⁵-formimino-THF.[3][7][10] This step is of high diagnostic and metabolic importance as it directly links histidine catabolism to the folate cycle.

Histidine_Catabolism cluster_pathway Major Catabolic Pathway of this compound His This compound Uro trans-Urocanic Acid His->Uro Histidase (HAL) + NH₃ Imp 4-Imidazolone-5-propionate Uro->Imp Urocanase + H₂O Figlu N-Formiminoglutamate (FIGLU) Imp->Figlu Imidazolonepropionase + H₂O Glu L-Glutamate Figlu->Glu Glutamate Formiminotransferase Form_THF N⁵-Formimino-THF Figlu->Form_THF THF_in Tetrahydrofolate (THF) THF_in->Figlu

Figure 1: The primary catabolic pathway of this compound to L-Glutamate.

Part 2: Key Biosynthetic Fates of this compound

While catabolism represents the fate of excess histidine, the amino acid is also a vital precursor for several molecules with potent biological activities.

Histamine Synthesis and Metabolism

Perhaps the most well-known fate of this compound is its conversion to histamine, a biogenic amine with roles as a neurotransmitter, a mediator of allergic and inflammatory responses, and a regulator of gastric acid secretion.[11][12][13]

  • Synthesis: Histamine is synthesized via a single decarboxylation step catalyzed by This compound decarboxylase (HDC) , a pyridoxal phosphate-dependent enzyme.[7] This enzyme is the rate-limiting step in histamine production and its expression is tightly regulated in cells such as mast cells, basophils, enterochromaffin-like (ECL) cells of the stomach, and histaminergic neurons.[7][11][14]

  • Metabolism: Once released, histamine is rapidly inactivated through two primary pathways to prevent excessive signaling:[12]

    • Methylation: In the central nervous system, the primary route is methylation by histamine-N-methyltransferase (HMT) to form tele-methylhistamine. This product is then oxidized by monoamine oxidase-B (MAO-B) to tele-methylimidazoleacetic acid.

    • Oxidation: In peripheral tissues, diamine oxidase (DAO) oxidizes histamine to imidazoleacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to imidazole-4-acetic acid.

Histamine_Pathway cluster_synthesis Histamine Synthesis & Metabolism cluster_metabolism His This compound Histamine Histamine His->Histamine Histidine Decarboxylase (HDC) - CO₂ Methyl_Hist tele-Methylhistamine Histamine->Methyl_Hist HMT (CNS) Ox_IAA Imidazole-4-acetic Acid Histamine->Ox_IAA DAO, ALDH (Peripheral Tissues) Methyl_IAA tele-Methylimidazoleacetic Acid Methyl_Hist->Methyl_IAA MAO-B, ALDH

Figure 2: Synthesis of histamine from this compound and its subsequent metabolic inactivation pathways.
Carnosine and Anserine Synthesis

In skeletal muscle and brain tissue, this compound is condensed with β-alanine to form the dipeptide carnosine .[5][6] This reaction is catalyzed by carnosine synthase and requires ATP.[2][7] Carnosine functions as a potent intracellular buffer, an antioxidant that scavenges reactive oxygen species, and an anti-glycating agent.[8] In many animal species, carnosine can be methylated to form anserine , which serves a similar function.[8][15]

Other Metabolic Derivatives
  • 3-Methylhistidine: This modified amino acid is formed by the post-translational methylation of histidine residues in actin and myosin. It is not reutilized for protein synthesis upon muscle protein breakdown and is quantitatively excreted in the urine, making it a reliable biomarker for the rate of muscle protein catabolism.[6]

  • Ergothioneine: A sulfur-containing derivative of histidine, ergothioneine is a potent antioxidant that humans must obtain from their diet.

Part 3: Clinical Relevance and Pathophysiology

Defects in this compound metabolism can lead to specific clinical conditions, while its derivatives are central to many pathological processes.

Histidinemia: An Inborn Error of Metabolism

Histidinemia is a rare autosomal recessive disorder caused by a deficiency of the histidase (HAL) enzyme.[16][17]

  • Biochemical Profile: The enzymatic block leads to elevated concentrations of this compound in the blood, urine, and cerebrospinal fluid, and a corresponding decrease in its downstream metabolite, urocanic acid.[4][18]

  • Clinical Presentation: For decades, histidinemia was thought to be associated with developmental and intellectual disabilities. However, extensive follow-up from newborn screening programs has demonstrated that the vast majority of individuals with histidinemia are asymptomatic and the condition is now considered benign.[16][18][19] No specific treatment or dietary restriction is typically required.[18]

The Role of Urocanic Acid in Skin

In the epidermis, trans-urocanic acid, formed from histidine, acts as a major endogenous chromophore, absorbing UVB radiation and functioning as a natural sunscreen.[8][9][20] Upon UVB exposure, it isomerizes to cis-urocanic acid. This cis-isomer has been shown to have immunomodulatory properties, including the suppression of T-cell-mediated responses, which may play a role in preventing autoimmune reactions in the skin but could also contribute to the immunosuppressive environment that allows skin cancers to develop.[9][21]

Enzyme Pathway Primary Location(s) Substrate(s) Product(s) Clinical Significance
Histidase (HAL) CatabolismLiver, SkinThis compoundtrans-Urocanic Acid, NH₃Deficiency causes Histidinemia.[16]
Urocanase CatabolismLivertrans-Urocanic Acid4-Imidazolone-5-propionateDeficiency leads to Urocanic Aciduria.[7]
Histidine Decarboxylase (HDC) BiosynthesisMast cells, Basophils, Neurons, ECL cellsThis compoundHistamine, CO₂Central to allergic reactions, gastric acid secretion, and neurotransmission.[11][14]
Carnosine Synthase BiosynthesisSkeletal Muscle, BrainThis compound, β-Alanine, ATPCarnosine, ADP, PiProduces a key intracellular buffer and antioxidant.[2][7]
Histamine-N-methyltransferase (HMT) Histamine MetabolismCNS, various tissuesHistamine, SAMtele-Methylhistamine, SAHPrimary histamine inactivation pathway in the brain.
Diamine Oxidase (DAO) Histamine MetabolismPeripheral TissuesHistamineImidazoleacetaldehydeMajor histamine inactivation pathway in the periphery.[12]

Part 4: Analytical Methodologies & Experimental Protocols

The quantification of this compound and its metabolites is crucial for diagnosing metabolic disorders and for research in pharmacology and physiology. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their specificity and sensitivity.[22][23]

Protocol: Quantification of this compound in Urine via HPLC

This protocol outlines a standard method for the analysis of this compound using HPLC with UV detection, a common and reliable technique in metabolic research.

1. Principle: This method employs mixed-mode chromatography to separate this compound from other urinary components.[22] The analyte is then quantified using a UV detector at a low wavelength (200 nm), where the imidazole ring exhibits absorbance.[22]

2. Reagents and Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Sulfuric acid (H₂SO₄)

  • Ultrapure water

  • Urine samples (first-morning void recommended)

  • 0.22 µm syringe filters

  • HPLC system with UV detector

  • Primesep 100 mixed-mode column (or equivalent)

3. Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Prepare a 0.1% H₂SO₄ buffer solution in ultrapure water.

    • The mobile phase consists of a 60:40 mixture of Acetonitrile and 0.1% H₂SO₄ buffer.

    • Degas the mobile phase thoroughly before use.

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to mix.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet cellular debris.

    • Dilute the supernatant 1:10 with the mobile phase. The dilution factor may need optimization depending on expected concentrations.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the Primesep 100 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to 200 nm.

    • Inject 10 µL of each standard and sample.

    • Record the chromatogram and identify the this compound peak based on the retention time of the standard.

  • Data Analysis:

    • Integrate the peak area for this compound in both standards and samples.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of this compound in the samples using the regression equation from the calibration curve, accounting for the dilution factor. Normal urinary histidine levels can range from 130–2100 µM.[24]

Figure 3: Experimental workflow for the preparation and HPLC analysis of this compound in urine.

Conclusion

The metabolic fate of this compound is multifaceted, extending far beyond its role as a protein constituent. Its primary catabolic pathway in the liver not only serves to eliminate excess amino acid but also integrates with central energy and one-carbon metabolism. Concurrently, tissue-specific biosynthetic pathways convert this compound into powerful signaling molecules like histamine and protective dipeptides like carnosine, underscoring its profound impact on human physiology. Understanding these intricate pathways, their enzymatic control, and their clinical manifestations is essential for professionals in biomedical research and drug development, opening avenues for novel diagnostic markers and therapeutic interventions targeting a wide range of diseases from metabolic disorders to inflammatory conditions.

References

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Natural Dietary Sources of L-Histidine for Laboratory Animals: Formulation, Analysis, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

L-Histidine is an essential amino acid for most animal species, playing a critical role in protein synthesis, enzyme function, and as a precursor to vital biomolecules such as histamine and carnosine.[1][2][3][4] For researchers in physiology, nutrition, and drug development, precise control over dietary this compound levels in laboratory animals is paramount for study reproducibility and validity. This guide provides a comprehensive overview of the natural dietary sources of this compound suitable for laboratory animal diet formulation. It details the this compound content of common protein ingredients, provides step-by-step protocols for diet formulation and analysis, and discusses the scientific rationale behind ingredient selection to ensure experimental integrity.

The Indispensable Role of this compound in Animal Physiology

This compound must be obtained through the diet for most mammals, fish, and poultry as they cannot synthesize it de novo.[2][3] Its imidazole side chain is unique among amino acids, allowing it to participate in enzymatic reactions and act as a proton buffer.[5][6]

Key physiological functions include:

  • Protein Synthesis: As a fundamental building block of proteins, it is essential for growth and tissue repair.[1][7]

  • Precursor to Histamine: Decarboxylation of this compound forms histamine, a neurotransmitter and mediator of immune responses and gastric acid secretion.[5][7]

  • Carnosine Synthesis: this compound is a limiting factor for the synthesis of carnosine (a dipeptide with strong antioxidant properties), which is crucial for buffering pH in muscle tissue.[2][3][7]

  • Hemoglobin Function: It is a key component of hemoglobin, playing a role in oxygen exchange.[5]

Deficiency can lead to adverse effects such as weight loss, decreased serum albumin, and the development of cataracts in certain species like kittens and Atlantic salmon.[2][5][8] Conversely, excessive intake can also induce growth retardation and metabolic dysfunction, highlighting the need for precise dietary control in research settings.[2][3]

This compound Metabolic Pathway Overview

The following diagram illustrates the primary metabolic fates of dietary this compound.

Histidine_Metabolism Diet Dietary Protein Sources (e.g., Casein, Soy, Fish Meal) L_His This compound Diet->L_His Digestion & Absorption Protein Protein Synthesis (Growth, Tissue Repair) L_His->Protein Incorporation Histamine Histamine (Neurotransmitter, Immune Response) L_His->Histamine Histidine Decarboxylase Carnosine Carnosine (Antioxidant, pH Buffer) L_His->Carnosine Carnosine Synthase (+ Beta-Alanine)

Caption: Key metabolic pathways of this compound.

Natural Protein Sources for this compound in Laboratory Diets

The selection of a protein source is a critical decision in formulating laboratory animal diets. The choice impacts not only the this compound content but also the overall amino acid profile, presence of confounding biological compounds (e.g., phytoestrogens), and digestibility. Diets can be broadly categorized as natural-ingredient diets, which are complex and variable, and purified diets, which use refined ingredients for maximum control and reproducibility.[9][10] For most research applications requiring precise nutrient control, purified diets are the standard.

Common protein sources used in purified diets include:

  • Animal-Based Proteins: Primarily casein (from milk) and fish meal.

  • Plant-Based Proteins: Primarily soy protein isolate, but also corn, wheat, and pea proteins.[5][11][12]

Quantitative Comparison of this compound in Common Feed Ingredients

The this compound content can vary between sources. The following table summarizes typical this compound concentrations in commonly used, commercially available protein ingredients.

IngredientProtein SourceTypical this compound Content (% of Crude Protein)Key Considerations for Researchers
Casein Animal (Milk)~3.1%Gold standard for purified diets; low in sulfur amino acids (methionine/cystine); virtually free of phytoestrogens.[10][13][14]
Soy Protein Isolate Plant (Soybean)~2.6%High-quality plant protein; contains isoflavones (phytoestrogens) which can have biological activity.[10][15]
Fish Meal Animal (Fish)~2.2 - 3.5%Rich in essential fatty acids; composition can be variable; often used in aquaculture and some rodent diets.[16][17]
Blood Meal Animal (Blood)~4.0 - 6.0%Extremely high in histidine; historically used to prevent cataracts in salmon but less common now in purified rodent diets.[8]
Wheat Gluten Plant (Wheat)~2.0%Often used in combination with other proteins to balance the amino acid profile.[17]

Note: Values are approximate and can vary based on the specific batch and processing method. Direct analysis is recommended for precise formulation.

Experimental Design & Diet Formulation

Controlling dietary this compound allows researchers to investigate its specific roles. For example, studies in mice have shown that restricting dietary histidine can reduce adiposity and reverse diet-induced obesity, independent of the energy-balance hormone FGF21.[18][19] Such studies are only possible using purified, amino acid-defined diets where individual components can be precisely manipulated.[9][10]

Workflow for Custom Diet Formulation and Validation

The process of creating a custom diet for a research study involves careful planning, formulation, and validation.

Diet_Formulation_Workflow start_end start_end process process decision decision io io analysis analysis A Define Research Objective (e.g., Histidine Restriction Study) B Select Basal Diet Formula (e.g., AIN-93G) A->B C Choose Primary Protein Source (Casein, Soy Isolate, AA Mixture) B->C D Calculate this compound Contribution from Primary Source C->D E Target His Level Met? D->E F Supplement with Crystalline this compound or use AA-defined diet to adjust E->F No G Finalize Full Diet Formula (Carbs, Fats, Vitamins, Minerals) E->G Yes F->G H Submit Formula for Production G->H I Analyze Sample of Final Diet (e.g., HPLC) H->I J Conduct Animal Study I->J

Caption: Workflow for formulating and validating a custom research diet.

Protocol: Formulation of a Purified Rodent Diet (AIN-93G Base) with 0.4% this compound

This protocol describes the formulation of a diet based on the widely accepted AIN-93G standard, using casein as the primary protein source and supplementing with crystalline this compound.

Objective: To create 1 kg of a purified diet containing 20% protein (from casein) and a final this compound concentration of 0.4% by weight.

Materials:

  • Vitamin-Free Casein

  • This compound (Feed Grade)[20][21]

  • Cornstarch, Sucrose (Carbohydrate sources)

  • Soybean Oil (Fat source)

  • Cellulose (Fiber source)

  • AIN-93G Mineral Mix

  • AIN-93G Vitamin Mix

  • L-Cystine (to supplement casein)

Methodology:

  • Calculate Protein Contribution:

    • The AIN-93G diet contains 200 g of protein per kg. We will use casein for this.

    • Ingredient Mass: 200 g Casein.

  • Calculate this compound from Casein:

    • Casein contains approximately 3.1% this compound by protein weight.

    • Histidine from Casein = 200 g * 0.031 = 6.2 g.

  • Calculate Target this compound:

    • The target is 0.4% of the total 1 kg diet.

    • Target Histidine = 1000 g * 0.004 = 4.0 g.

  • Analyze and Adjust:

    • The histidine supplied by the casein (6.2 g) exceeds the target (4.0 g). This scenario illustrates a key challenge. To achieve a lower level, one must switch to an L-amino acid-defined diet where every amino acid is added individually, providing ultimate control.[10][22]

    • Revised Objective: Let's formulate an L-amino acid defined diet for 0.4% this compound (4.0 g/kg). The AIN-93G L-Amino Acid defined diet calls for 4.5 g/kg of this compound.[22] We will adjust this specific component.

  • Formulation of L-Amino Acid Defined Diet (Modified AIN-93G):

    • This compound: 4.0 g

    • Other Amino Acids: Use the amounts specified in the standard AIN-93G L-AA formula (e.g., L-Arginine 6.3g, L-Lysine HCl 16.1g, etc.), ensuring the total protein equivalent is maintained.[22]

    • Carbohydrates: 397.5 g Cornstarch, 132 g Sucrose.

    • Fat: 70 g Soybean Oil.

    • Fiber: 50 g Cellulose.

    • Mineral & Vitamin Mixes: 35 g AIN-93G Mineral Mix, 10 g AIN-93G Vitamin Mix.

    • Add other required components like choline bitartrate.

    • Total Mass: Sum all ingredients to ensure they equal 1000 g. Adjust a non-critical component like cornstarch if necessary.

Analytical Validation of this compound Content

Trust in experimental outcomes begins with verifying the diet itself. It is crucial to analytically confirm the this compound concentration of the final diet formulation. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for amino acid analysis in feed.[23]

Protocol: Determination of this compound in Animal Feed via HPLC

Principle: The feed sample is hydrolyzed to break down proteins into their constituent amino acids. The resulting hydrolysate is then analyzed by HPLC, often involving derivatization to make the amino acids detectable by UV or fluorescence detectors.

Methodology:

  • Sample Preparation & Hydrolysis:

    • Accurately weigh approximately 100-200 mg of the homogenized feed sample into a hydrolysis tube.

    • Add 5-10 mL of 6N Hydrochloric Acid (HCl).

    • Flush the tube with nitrogen gas to create an inert atmosphere, preventing oxidative degradation of amino acids.

    • Seal the tube and place it in an oven at 110°C for 24 hours to hydrolyze the proteins.

    • After cooling, filter the hydrolysate to remove any particulate matter.

    • Neutralize the sample and dilute it to a known volume with an appropriate buffer.

  • Derivatization (Example: OPA method):

    • Mix a small aliquot of the diluted hydrolysate with an o-phthaldialdehyde (OPA) reagent. OPA reacts with primary amines (like histidine) to form a fluorescent derivative. This is often done automatically by an autosampler just before injection.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using two solvents (e.g., Solvent A: aqueous buffer; Solvent B: acetonitrile/methanol) is employed to separate the different amino acid derivatives.

    • Detection: A fluorescence detector is used to detect the OPA-derivatized amino acids as they elute from the column.

    • Quantification: A calibration curve is generated using known concentrations of an this compound standard. The peak area of this compound in the sample is compared to this curve to determine its concentration.[23][24]

  • Data Validation:

    • Run a certified reference material or a spiked sample to verify the accuracy and recovery of the method.

    • The coefficient of variation between replicate analyses should be within acceptable limits (typically <10%).

Conclusion

The precise manipulation of dietary this compound is a powerful tool for investigating its diverse roles in animal physiology and disease. A thorough understanding of the this compound content in natural protein sources like casein, soy, and fish meal is the foundation for formulating research diets.[5][14][25] For studies requiring the highest degree of precision and control, such as investigating the metabolic effects of histidine restriction, L-amino acid defined diets are indispensable.[18][19][22] The experimental design must be supported by rigorous analytical validation of the final diet to ensure that observed physiological effects are directly attributable to the intended dietary manipulation. This integrated approach of careful formulation and empirical verification upholds the principles of scientific integrity and produces reliable, reproducible data critical for advancing research.

References

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  • Effective replacement of blood meal by this compound in diets for salmon. Engormix. Available at: [Link]

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  • Top 10 Foods Highest in Histidine. My Food Data. Available at: [Link]

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  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. PubMed. Available at: [Link]

  • Wholesale this compound Powder Feed Grade 98% Manufacturers Factory Price. green agri. Available at: [Link]

  • Brain histidine and food intake in rats fed diets deficient in single amino acids. PubMed. Available at: [Link]

  • Effects of Histidine Supplementation on Amino Acid Metabolism in Rats. PMC. Available at: [Link]

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  • This compound HCl (Feed Grade). DAESANG Ingredient. Available at: [Link]

  • Safety and Efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation using Escherichia coli KCCM 80212 as a feed additive for all animal species. NIH. Available at: [Link]

  • Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. AAFCO. Available at: [Link]

  • Histidine. Cefetra. Available at: [Link]

  • Influence of casein and soy flour proteins on aminoacid content in the liver of experimental animals. PubMed. Available at: [Link]

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  • How this compound Functions in the Body and Where to Get It. Verywell Health. Available at: [Link]

  • Ingredient: this compound. Caring Sunshine. Available at: [Link]

  • Supplemental effects of histidine to fishmeal-based and low-fishmeal diets on the growth performance and tissue free amino acid. J-Stage. Available at: [Link]

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  • Histidine Requirement of Cultivable Fish Species: A Review. Juniper Publishers. Available at: [Link]

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L-Histidine as a Bifurcating Precursor: A Technical Guide to the Biosynthesis of Histamine and Carnosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-histidine, a nutritionally essential amino acid, serves as a critical nexus in cellular metabolism, giving rise to bioactive molecules with profound physiological implications.[1][2] This guide provides a detailed examination of two major metabolic fates of this compound: its conversion into the biogenic amine histamine and the dipeptide carnosine. We will dissect the enzymatic machinery, catalytic mechanisms, and complex regulatory networks that govern these biosynthetic pathways. Furthermore, this document offers field-proven experimental protocols for the quantitative analysis of these pathways, designed to support researchers and drug development professionals in their scientific endeavors. The unique chemical properties of this compound, particularly its imidazole side chain, are central to its function in these transformations and the biological activities of the resulting products.[1][3][4]

Part 1: The Histamine Biosynthesis Pathway: A Single-Step Decarboxylation

The synthesis of histamine from this compound is a direct and elegant biochemical process, catalyzed by a single, highly specialized enzyme. This pathway is the sole source of endogenous histamine, a potent mediator in neurotransmission, immune responses, and gastric acid secretion.[5][6][7]

Enzymatic Conversion: The Role of Histidine Decarboxylase (HDC)

The conversion of this compound to histamine is an irreversible decarboxylation reaction executed exclusively by the enzyme this compound decarboxylase (HDC; EC 4.1.1.22).[5][7] This enzyme utilizes pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as an essential cofactor to facilitate the removal of the carboxyl group from the this compound backbone.[4][6][8]

The reaction proceeds as follows: this compound → Histamine + CO₂

This enzymatic step is the rate-limiting factor in histamine production, making HDC a primary target for pharmacological modulation of histamine levels in various physiological and pathological states.[9][10]

Catalytic Mechanism and Enzyme Regulation

HDC is initially synthesized as a 74 kDa proenzyme that is enzymatically inactive.[5] Post-translational processing involves proteolytic cleavage, removing a C-terminal portion to yield the active 54 kDa enzyme, which then assembles into a functional homodimer.[5][10][11]

The catalytic cycle begins with the formation of a Schiff base between the aldehyde group of the PLP cofactor and a lysine residue (Lys-305) in the enzyme's active site.[5] The substrate, this compound, displaces the lysine to form a new Schiff base with PLP. This intermediate facilitates the decarboxylation, releasing CO₂. Subsequent protonation and hydrolysis release the product, histamine, and regenerate the PLP-lysine Schiff base, preparing the enzyme for another catalytic cycle.[5][9]

Histamine synthesis is tightly regulated and localized to specific cell types, including mast cells, basophils, enterochromaffin-like (ECL) cells of the stomach, and histaminergic neurons in the brain.[6][12][13] Regulation occurs primarily at the level of HDC gene expression, which can be upregulated by various stimuli such as cytokines (e.g., IL-3, IL-4, IL-18), hormones (e.g., gastrin), and neurotransmitters.[7][12][13][14] For instance, in mast cells, the cross-linking of IgE receptors robustly induces HDC expression and subsequent histamine synthesis.[12] Conversely, histamine itself can exert feedback inhibition on its own synthesis and release via H3 receptors.[5]

Visualization: this compound to Histamine Pathway

Histamine_Pathway cluster_regulators Regulatory Inputs L_Histidine This compound HDC Histidine Decarboxylase (HDC) Cofactor: Pyridoxal 5'-Phosphate (PLP) L_Histidine->HDC Histamine Histamine HDC->Histamine CO2 CO₂ HDC->CO2 Cytokines Cytokines (IL-3, IL-4) Gastrin Cytokines->HDC + Feedback Histamine (via H3R) Feedback->HDC -

Caption: Enzymatic conversion of this compound to Histamine by HDC.

Part 2: The Carnosine Biosynthesis Pathway: An ATP-Dependent Ligation

In parallel to histamine synthesis, this compound can be utilized in an ATP-dependent reaction to form the dipeptide carnosine (β-alanyl-L-histidine). Carnosine is highly concentrated in excitable tissues like skeletal muscle and the brain, where it functions as a potent intracellular buffer, antioxidant, and metal ion chelator.[15][16][17][18]

Enzymatic Conversion: The Role of Carnosine Synthase (CARNS1)

The synthesis of carnosine is catalyzed by carnosine synthase (CARNS1; EC 6.3.2.11), an enzyme belonging to the ATP-grasp superfamily of ligases.[19][20] This enzyme facilitates the formation of a peptide bond between this compound and another amino acid, β-alanine.[16][21] The reaction is energetically driven by the hydrolysis of ATP to ADP and inorganic phosphate.[19][20]

The reaction is as follows: this compound + β-Alanine + ATP → Carnosine + ADP + Pi

Unlike histamine synthesis, this pathway is limited by the availability of β-alanine, not this compound.[17][21][22][23] Therefore, physiological concentrations of carnosine are most effectively increased by supplementation with β-alanine.[17][22]

Mechanism and Regulation

CARNS1 has a broad substrate specificity and can also synthesize related dipeptides like homocarnosine (using GABA instead of β-alanine), although it shows a marked preference for β-alanine.[15][24] The catalytic mechanism, characteristic of ATP-grasp enzymes, involves the activation of a carboxyl group via phosphorylation by ATP, followed by a nucleophilic attack from the amino group of the second substrate to form the peptide bond.

The regulation of carnosine synthesis is primarily dependent on the intracellular concentration of its precursors, especially β-alanine.[21][22] β-alanine is synthesized in the liver and transported to tissues like muscle and brain for carnosine production.[21] The expression and activity of CARNS1 itself are also subject to regulation, although these mechanisms are less understood. The breakdown of carnosine is mediated by two types of enzymes known as carnosinases (CN1 and CN2), which hydrolyze the dipeptide back into its constituent amino acids, thereby controlling its tissue levels.[19][21][25]

Visualization: this compound to Carnosine Pathway

Carnosine_Pathway cluster_substrates Substrates cluster_products Products L_Histidine This compound CARNS1 Carnosine Synthase (CARNS1) L_Histidine->CARNS1 Beta_Alanine β-Alanine (Rate-Limiting) Beta_Alanine->CARNS1 ATP ATP ATP->CARNS1 Carnosine Carnosine CARNS1->Carnosine ADP ADP + Pi CARNS1->ADP Workflow Tissue 1. Tissue Sample (e.g., Brain, Muscle, Stomach) Homogenization 2. Homogenization (Ice-cold buffer + Protease Inhibitors) Tissue->Homogenization Centrifugation 3. Centrifugation (e.g., 10,000 x g, 4°C) Homogenization->Centrifugation Supernatant 4. Collect Supernatant (Enzyme Source) Centrifugation->Supernatant Reaction 5. Enzymatic Reaction (Incubate with Substrates at 37°C) Supernatant->Reaction Termination 6. Reaction Termination (e.g., Acid, Cold Solvent) Reaction->Termination Detection 7. Product Quantification Termination->Detection HDC_Detect Scintillation Counting (¹⁴CO₂ Trapping) Detection->HDC_Detect For HDC Assay CARNS1_Detect LC-MS/MS Analysis (Carnosine Quantification) Detection->CARNS1_Detect For CARNS1 Assay Calculation 8. Calculate Specific Activity (nmol/min/mg protein) HDC_Detect->Calculation CARNS1_Detect->Calculation

Sources

Methodological & Application

Protocol for L-Histidine supplementation in mammalian cell culture media.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of L-Histidine in Modern Cell Culture

This compound is an essential amino acid that plays a multifaceted and indispensable role in the growth and productivity of mammalian cells in culture. Beyond its fundamental function as a building block for protein synthesis, its unique imidazole side chain, with a pKa near physiological pH, makes it an effective biological buffer, crucial for maintaining stable culture conditions.[1][2] In the context of biopharmaceutical production, particularly for monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells, maintaining an optimal this compound concentration is paramount for ensuring high titers, product quality, and stability.[2][3] An inadequate supply of this compound can lead to limitations in protein synthesis, while excessive levels may have detrimental effects on cell growth and metabolism. Therefore, a well-defined this compound supplementation strategy is a critical component of a robust and optimized cell culture process. This guide provides a comprehensive overview and detailed protocols for the effective supplementation of this compound in mammalian cell culture media.

The Multifaceted Functions of this compound in Cell Culture

This compound's importance in cell culture stems from several key biochemical properties:

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, this compound is essential for the synthesis of cellular proteins and recombinant therapeutic proteins.[4]

  • pH Buffering: The imidazole side chain of this compound has a pKa of approximately 6.0, allowing it to act as a proton donor or acceptor within the physiological pH range of most cell cultures (typically pH 6.8-7.4). This buffering capacity helps to mitigate pH fluctuations caused by cellular metabolism, such as the production of lactic acid.[1][2]

  • Precursor to Histamine and Carnosine: this compound is a precursor for the biosynthesis of histamine, a signaling molecule, and carnosine, a dipeptide with antioxidant properties.[4]

  • Impact on Recombinant Protein Stability: In the formulation of biotherapeutics like monoclonal antibodies, this compound is a widely used buffer that has been shown to reduce protein aggregation and enhance stability.[1][2][3]

Application Notes & Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

The preparation of a concentrated, sterile stock solution of this compound is the first step in developing a supplementation strategy. This compound is soluble in water, and its solubility can be influenced by pH.[4]

Materials:

  • This compound powder (cell culture grade, non-animal source recommended)

  • Cell culture grade water (e.g., Water for Injection - WFI)

  • Sterile conical tubes or bottles

  • 0.22 µm sterile filter

  • Sterile syringes

  • Laminar flow hood or biosafety cabinet

  • Calibrated pH meter and balances

Procedure:

  • Determine the Desired Stock Concentration: A common stock concentration for this compound is 100 mM to 200 mM. Higher concentrations may be achievable but increase the risk of precipitation, especially at neutral pH.

  • Weighing and Dissolution:

    • In a laminar flow hood, weigh the required amount of this compound powder. For example, for 100 mL of a 200 mM solution, weigh 3.104 g of this compound (MW: 155.15 g/mol ).

    • Add the powder to a sterile container with approximately 80% of the final volume of cell culture grade water.

    • Mix thoroughly using a sterile magnetic stir bar or by gentle swirling until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

  • pH Adjustment (Optional but Recommended):

    • The natural pH of a dissolved this compound solution will be slightly alkaline. For improved stability and compatibility with most culture media, it is advisable to adjust the pH to near neutral (7.0-7.4).

    • Use a sterile-filtered, dilute solution of HCl or NaOH to adjust the pH. Add the acid or base dropwise while monitoring the pH.

  • Final Volume Adjustment: Once the this compound is fully dissolved and the pH is adjusted, bring the solution to the final volume with cell culture grade water.

  • Sterile Filtration:

    • Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm sterile filter into a final sterile container.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination from repeated use.

    • Store the aliquots at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Table 1: this compound Stock Solution Preparation

ParameterRecommendationRationale
This compound Source Cell culture grade, non-animal originMinimizes risk of adventitious agents.
Solvent Cell culture grade water (WFI)Ensures purity and avoids contaminants.
Stock Concentration 100 mM - 200 mMBalances concentration with solubility to prevent precipitation.
pH Adjustment Adjust to 7.0 - 7.4Enhances stability and compatibility with culture media.
Sterilization 0.22 µm sterile filtrationStandard method for heat-labile solutions.
Storage 2-8°C (short-term) or -20°C (long-term) in aliquotsPrevents degradation and contamination.
Protocol 2: Experimental Design for Optimizing this compound Concentration

The optimal this compound concentration can vary significantly depending on the cell line, basal medium, and process parameters. A Design of Experiments (DoE) approach is highly recommended for efficiently determining the optimal concentration range.[5]

Objective: To determine the optimal this compound concentration for maximizing viable cell density (VCD), cell viability, and recombinant protein titer in a fed-batch culture.

Experimental Setup:

  • Cell Line: A well-characterized recombinant CHO cell line producing a monoclonal antibody.

  • Basal Medium: A chemically defined basal medium with a known, moderate concentration of this compound.

  • Feed Medium: A concentrated feed supplement that contains other essential nutrients but allows for independent supplementation of this compound.

  • Culture System: Shake flasks or a small-scale bioreactor system (e.g., ambr® 15).

Experimental Design (Example using a simple titration):

  • Establish a Control Group: This group will receive the basal and feed media without any additional this compound supplementation.

  • Set Up Experimental Groups: Create a series of culture conditions with increasing concentrations of supplemented this compound. A typical range to investigate would be from 0 mM to 10 mM final concentration in the culture.

    • Group 1: Control (0 mM supplemental this compound)

    • Group 2: 2 mM supplemental this compound

    • Group 3: 4 mM supplemental this compound

    • Group 4: 6 mM supplemental this compound

    • Group 5: 8 mM supplemental this compound

    • Group 6: 10 mM supplemental this compound

  • Inoculation and Culture Maintenance: Inoculate all conditions at the same initial viable cell density. Maintain all other culture parameters (temperature, pH, dissolved oxygen, feeding schedule) consistently across all groups.

  • Data Collection: Monitor the cultures daily for the following key performance indicators:

    • Viable Cell Density (VCD) and Viability

    • Glucose and Lactate concentrations

    • Ammonia concentration

    • Product (e.g., mAb) titer

    • This compound concentration in the spent media (using HPLC or a specific assay)

Data Analysis and Interpretation:

  • Plot the key performance indicators against the supplemented this compound concentration.

  • Identify the concentration range that results in the highest VCD, extended viability, and maximum product titer.

  • Analyze the metabolic data to understand the impact of this compound supplementation on glucose consumption and waste product formation.

  • The optimal this compound concentration will be the one that provides the best balance of cell growth, productivity, and metabolic efficiency.

Visualization of Key Concepts

This compound's Role in Cellular Metabolism and Protein Production

Histidine_Pathway cluster_extracellular Extracellular Environment cluster_cell Mammalian Cell Basal Medium Basal Medium This compound Pool This compound Pool Basal Medium->this compound Pool Feed Supplement Feed Supplement Feed Supplement->this compound Pool Protein Synthesis Protein Synthesis This compound Pool->Protein Synthesis Histamine Histamine This compound Pool->Histamine Carnosine Carnosine This compound Pool->Carnosine Cellular Proteins Cellular Proteins Protein Synthesis->Cellular Proteins Recombinant Protein (mAb) Recombinant Protein (mAb) Protein Synthesis->Recombinant Protein (mAb)

Caption: this compound uptake and its primary metabolic fates in a mammalian cell.

Workflow for Optimizing this compound Supplementation

Optimization_Workflow A Prepare Sterile This compound Stock Solution B Design Experiment (DoE) - Titration series - Control group A->B C Execute Fed-Batch Culture (Shake Flasks or Micro-bioreactors) B->C D Daily Monitoring: - VCD & Viability - Metabolites - Product Titer C->D E Analyze Data & Identify Optimal Concentration Range D->E F Validate in Scale-up Model (Bioreactor) E->F

Sources

Application Notes and Protocols for L-Histidine in Immobilized Metal Affinity Chromatography (IMAC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of L-Histidine in High-Fidelity Protein Purification

Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins engineered to feature a polyhistidine tag (His-tag).[1][2][3] This affinity chromatography method leverages the strong and specific interaction between the imidazole rings of histidine residues and chelated transition metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), immobilized on a stationary phase.[1][3][4] The versatility and high efficiency of IMAC have made it a widely adopted method in academic research and industrial drug development, capable of achieving up to 95% purity in a single step.[1][3][5][6]

While imidazole is the conventional eluting agent due to its structural similarity to the histidine side chain, its use can sometimes necessitate high concentrations that may impact the stability and activity of sensitive proteins.[7][8] Furthermore, lowering the pH to elute the protein is another common strategy, but this can lead to protein denaturation and loss of function.[3][8] This application note details the use of this compound as a gentle and effective alternative for eluting His-tagged proteins from IMAC resins, a method that can preserve protein integrity and biological activity.[9]

The Chemistry of Elution: this compound as a Competitive Agent

The fundamental principle of IMAC elution is competitive displacement. The His-tagged protein is bound to the metal-charged resin via coordination bonds between the nitrogen atoms in the imidazole rings of the histidine residues and the immobilized metal ion.[1][3] To release the protein, a competing molecule is introduced that has a higher affinity or is present at a sufficiently high concentration to displace the His-tag from the metal ion.

This compound, being the very amino acid that constitutes the affinity tag, serves as an ideal competitive agent. Its imidazole side chain effectively competes for the same metal ion binding sites occupied by the polyhistidine tag on the recombinant protein. This gentle competition allows for the elution of the target protein under mild, near-physiological pH conditions, thereby minimizing the risk of denaturation or inactivation.[9]

Visualizing the IMAC Workflow with this compound Elution

The following diagram illustrates the key stages of the IMAC process, from initial column preparation to the final elution of the purified protein using this compound.

IMAC_Workflow cluster_prep 1. Column Preparation cluster_purification 2. Purification Cycle cluster_outcome 3. Outcome Resin IMAC Resin Charging Charge with Metal Ions (e.g., 0.1 M NiSO₄) Resin->Charging Equilibration Equilibrate with Binding Buffer Charging->Equilibration Load Apply Clarified Sample Equilibration->Load Binding of His-tagged protein Wash Wash with Wash Buffer Load->Wash Removal of non-specifically bound proteins Flowthrough Unbound Proteins (Flow-through) Load->Flowthrough Elute Elute with This compound Elution Buffer Wash->Elute Competitive elution Purified Purified His-tagged Protein Elute->Purified

Caption: IMAC workflow from preparation to this compound elution.

Protocol 1: Buffer Preparation for this compound IMAC

The success of any chromatographic separation hinges on the quality and composition of the buffers. For this compound based IMAC, it is crucial to prepare buffers of high purity to avoid interference with the purification process.

Data Presentation: Buffer Composition Table
Buffer ComponentBinding BufferWash BufferElution BufferStripping BufferRecharging Solution
Sodium Phosphate 20-50 mM20-50 mM20-50 mM20 mM-
NaCl 0.3-0.5 M0.3-0.5 M0.3-0.5 M0.5 M-
Imidazole 10-40 mM20-60 mM---
This compound --50-250 mM--
EDTA ---50-100 mM-
Metal Salt (e.g., NiSO₄) ----0.1 M
pH 7.4-8.07.4-8.07.4-8.08.0-

Note on Imidazole in Binding/Wash Buffers: The inclusion of a low concentration of imidazole in the binding and wash buffers is a common practice to minimize the non-specific binding of endogenous host cell proteins that may have exposed histidine residues.[4][7][10] The optimal concentration is protein-dependent and may require empirical determination.[11]

Step-by-Step Buffer Preparation:
  • Reagent Quality: Use high-purity water and analytical grade reagents for all buffer preparations. High-purity imidazole is recommended to minimize absorbance at 280 nm.

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 1 M Sodium Phosphate, 5 M NaCl, 1 M this compound) to facilitate the preparation of working solutions.

  • pH Adjustment: After combining the buffer components, adjust the pH to the desired value using concentrated HCl or NaOH. Ensure the pH is measured at the temperature at which the chromatography will be performed.

  • Filtration: Filter all buffers through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the chromatography column.

Protocol 2: Step-by-Step IMAC using this compound Elution

This protocol provides a general guideline for the purification of a His-tagged protein using an IMAC column with this compound as the eluent. Optimization will be necessary for each specific protein.

Sample Preparation
  • Lyse cells expressing the His-tagged protein using standard methods (e.g., sonication, French press).

  • Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30-60 minutes at 4°C to pellet cellular debris.

  • Filter the supernatant through a 0.45 µm filter to clarify the lysate. If the sample is highly viscous, consider dilution with binding buffer or treatment with DNase/RNase.

  • Add NaCl and imidazole to the clarified lysate to match the concentrations in the Binding Buffer.

Column Preparation
  • If using an uncharged resin, wash with several column volumes (CVs) of water.

  • Charge the resin with the desired metal ion by passing 2-5 CVs of a 0.1 M metal salt solution (e.g., NiSO₄) through the column.

  • Wash the column with 5-10 CVs of deionized water to remove excess metal ions.

  • Equilibrate the column with 5-10 CVs of Binding Buffer until the pH and conductivity are stable.

Protein Binding, Wash, and Elution

IMAC_Purification_Steps Load_Sample Load Clarified Lysate Wash_Step Wash with 5-10 CVs of Wash Buffer Load_Sample->Wash_Step Monitor A280 until baseline Elution_Step Elute with 5 CVs of This compound Elution Buffer Wash_Step->Elution_Step Collect_Fractions Collect Eluted Fractions Elution_Step->Collect_Fractions Analyze_Fractions Analyze Fractions (e.g., SDS-PAGE, UV-Vis) Collect_Fractions->Analyze_Fractions

Caption: The core steps of the IMAC purification cycle.

  • Binding: Load the prepared sample onto the equilibrated column. The flow rate should be optimized to allow sufficient residence time for the protein to bind to the resin.

  • Wash: Wash the column with 5-10 CVs of Wash Buffer to remove unbound and weakly bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Apply the this compound Elution Buffer to the column. A step gradient (e.g., a single concentration of this compound) is often sufficient. For proteins that are difficult to separate, a linear gradient of increasing this compound concentration (e.g., 0 to 250 mM over 20 CVs) can be employed to resolve proteins with different binding affinities.[7]

  • Fraction Collection: Collect fractions throughout the elution step and monitor the protein concentration using UV absorbance at 280 nm.

Post-Elution Processing and Column Regeneration
  • Pool the fractions containing the purified protein.

  • If necessary, remove the this compound from the purified protein sample using dialysis or a desalting column.

  • To regenerate the column, wash with 5-10 CVs of Stripping Buffer (containing EDTA) to remove the metal ions.

  • Wash with several CVs of deionized water. The column can then be recharged with metal ions for subsequent use or stored in an appropriate solution (e.g., 20% ethanol).

Troubleshooting and Optimization

  • Low Yield: If the protein yield is low, consider reducing the imidazole concentration in the binding/wash buffers or decreasing the this compound concentration in the elution buffer. Ensure the pH of all buffers is correct.

  • Low Purity: If the final product contains contaminants, increase the imidazole concentration in the wash buffer to remove more non-specifically bound proteins.[7][10] A shallow this compound elution gradient can also improve separation.

  • Protein Precipitation: If the protein precipitates upon elution, it may be due to the high protein concentration. Try eluting with a larger volume of buffer or directly into a buffer that is known to maintain the protein's solubility.

Conclusion

The use of this compound as an eluent in Immobilized Metal Affinity Chromatography presents a valuable, mild alternative to traditional elution methods. By acting as a natural competitor for the immobilized metal ions, this compound facilitates the recovery of His-tagged proteins while preserving their structural integrity and biological function.[9] While optimization of buffer composition and elution conditions is essential for each specific protein, the protocols and principles outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully implement this compound-based IMAC in their protein purification workflows.

References

L-Histidine as a buffering agent in biochemical assays and protein solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: L-Histidine: A Multifunctional Buffering Agent for Biochemical Assays and Therapeutic Protein Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is an essential amino acid distinguished by its imidazole side chain, which has a pKa value near physiological pH. This unique characteristic makes it an exceptionally effective and widely used biological buffer, particularly in the formulation of therapeutic proteins like monoclonal antibodies (mAbs).[1][2] Its utility, however, extends far beyond simple pH maintenance. This compound actively contributes to protein stability through multiple mechanisms, including the inhibition of aggregation, antioxidant activity, and cryoprotection during lyophilization processes.[2][3] This application note provides a detailed examination of the physicochemical principles behind this compound's function, offers step-by-step protocols for its use in preparing protein solutions and biochemical assays, and discusses critical considerations for its successful implementation.

The Scientific Foundation of this compound's Versatility

The efficacy of this compound as a formulation excipient is rooted in the unique properties of its imidazole side chain. Unlike other amino acids, the imidazole group of histidine has a pKa of approximately 6.0, allowing it to function as both a proton donor and acceptor within a physiologically relevant pH range.[1][4][5] This makes it an ideal buffer for maintaining the pH stability of biopharmaceutical products, which is critical for preventing degradation pathways like aggregation and hydrolysis.[1]

Mechanism of pH Buffering

This compound possesses three ionizable groups: the carboxyl group (pKa ~1.8), the imidazole side chain (pKa ~6.0), and the amino group (pKa ~9.2).[6] For applications in the pH 5.5 to 7.4 range, the imidazole group is the active buffering species.[1] It exists in equilibrium between a protonated (positively charged) and deprotonated (neutral) state, effectively absorbing or releasing protons to resist changes in pH.

G cluster_0 Buffering Equilibrium around pH 6.0 Protonated Protonated Imidazole (Acid Form) Acts as Proton Donor Deprotonated Deprotonated Imidazole (Base Form) Acts as Proton Acceptor Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: this compound's Imidazole Buffering Mechanism.

Multifunctional Roles in Protein Stabilization

Beyond its primary role as a buffering agent, this compound offers several additional benefits that enhance the stability of protein-based biopharmaceuticals.[2]

  • Inhibition of Aggregation: Histidine molecules can interact with and shield solvent-exposed hydrophobic patches on a protein's surface.[3][7][8] This masking of aggregation-prone regions reduces the protein-protein interactions that lead to the formation of soluble and insoluble aggregates.[7][8]

  • Antioxidant Activity: The imidazole ring can scavenge reactive oxygen species (ROS) and chelate transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) that catalyze oxidative reactions.[1][9][10] This protects chemically sensitive amino acid residues, such as methionine and tryptophan, from oxidative damage.

  • Lyophilization and Cryoprotection: Histidine is a preferred buffer for lyophilized (freeze-dried) formulations.[3] Compared to other common buffers like phosphate, which can cause significant pH shifts upon freezing, histidine buffers maintain a more stable pH, protecting proteins from acid- or base-catalyzed degradation during freeze-thaw cycles.[11][12] It also forms a glassy matrix that physically separates protein molecules, restricting their mobility and preventing aggregation in the solid state.[3]

  • Viscosity Reduction: In high-concentration antibody solutions, histidine has been shown to reduce viscosity, which is a critical parameter for subcutaneous drug delivery.[3]

Key Physicochemical Properties

A summary of this compound's properties is essential for its effective use.

PropertyValue / RangeSignificance
Molecular Weight 155.15 g/mol Required for accurate buffer preparation.[13]
Imidazole pKa ~6.0Center of the optimal buffering range.[5][6]
Effective Buffering Range pH 5.5 – 7.4Covers the stability window for most mAbs and proteins.[1][11]
Temperature Dependence pKa decreases with increasing temperature.The pH of the buffer should be adjusted at the intended temperature of use.[14][15]
Metal Ion Chelation Binds transition metals (Cu²⁺, Zn²⁺, Ni²⁺).Acts as an antioxidant but can interfere with metalloprotein function.[10][16][17]

Application I: Preparing Therapeutic Protein Formulations

Histidine is a component in over 40% of approved monoclonal antibody formulations, underscoring its importance in the biopharmaceutical industry.[11] Its ability to maintain pH and enhance stability makes it a superior choice for liquid and lyophilized biologics.

Protocol: Preparation of 100 mM this compound Stock Buffer, pH 6.0

This protocol describes the preparation of a concentrated stock solution that can be diluted for final formulation use. The use of both this compound and its hydrochloride salt allows for pH adjustment with minimal addition of strong acid or base.

Materials:

  • This compound (FW: 155.15 g/mol )

  • This compound hydrochloride monohydrate (FW: 209.63 g/mol )

  • High-purity water (e.g., Water for Injection or Milli-Q)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and graduated cylinders

  • 0.22 µm sterile filter

Procedure:

  • Initial Weighing: To prepare 1 L of a 100 mM solution, a common starting point is to weigh out a significant portion of the free base and a smaller portion of the hydrochloride salt. For example, start with:

    • This compound (free base): ~12.4 g (for ~80 mM)

    • This compound HCl: ~4.2 g (for ~20 mM)

  • Dissolution: Add the weighed powders to approximately 800 mL of high-purity water in a beaker with a magnetic stir bar. Stir until fully dissolved.

  • pH Adjustment: Place the calibrated pH electrode into the solution. The initial pH will likely be close to the target of 6.0. If adjustment is needed:

    • To decrease pH, slowly add a concentrated HCl solution (e.g., 1 M HCl) dropwise.

    • To increase pH, slowly add a concentrated NaOH solution (e.g., 1 M NaOH) dropwise.

    • Self-Validation Note: A more precise method involves preparing 100 mM solutions of this compound and this compound HCl separately and blending them until the target pH is reached, minimizing the need for strong acids or bases.

  • Final Volume Adjustment: Once the target pH of 6.0 is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with high-purity water and add the rinse to the flask. Carefully add water to the 1 L mark.

  • Sterilization: Sterile filter the final buffer solution through a 0.22 µm filter into a sterile storage container. Label clearly and store at 2-8°C.

Protocol: Buffer Exchange for a Protein Sample

This workflow describes exchanging a protein from its initial buffer into the final this compound formulation buffer using Tangential Flow Filtration (TFF), a standard method for this process.

G Start Start: Protein in initial buffer Prep_Buffer Prepare Final Formulation Buffer (e.g., 20 mM this compound, pH 6.0) Dilute from 100 mM stock Start->Prep_Buffer TFF_Setup Set up TFF System (Pump, Cassette, Tubing) Prep_Buffer->TFF_Setup Concentrate Step 1: Concentrate Protein (Optional, reduces buffer volume) TFF_Setup->Concentrate Diafilter Step 2: Diafiltration Continuously add Histidine buffer as old buffer is removed Concentrate->Diafilter Final_Conc Step 3: Final Concentration Concentrate protein to target (e.g., 100 mg/mL) Diafilter->Final_Conc Harvest Harvest & Sterile Filter (0.22 µm) Final_Conc->Harvest End End: Formulated Protein Solution Harvest->End

Caption: Workflow for Protein Buffer Exchange using TFF.

Application II: Use in Biochemical Assays

This compound's buffering capacity is also valuable in a wide range of in vitro biochemical and cellular assays. However, its chemical properties necessitate careful consideration.

Protocol: General Use in an Enzyme Kinetics Assay

This protocol provides a template for using this compound buffer in a typical enzyme activity assay.

Objective: To measure the activity of an enzyme that is optimally active at or near pH 6.0.

Materials:

  • 100 mM this compound Stock Buffer, pH 6.0 (prepared as above)

  • Enzyme stock solution

  • Substrate stock solution

  • Microplate reader and 96-well assay plates

  • High-purity water

Procedure:

  • Prepare Assay Buffer: Dilute the 100 mM this compound stock buffer to the final desired concentration (e.g., 25 mM) with high-purity water. Ensure the pH is verified at the final concentration and temperature of the assay.

  • Prepare Reagent Plate: In the wells of a 96-well plate, add the components in the following order:

    • This compound Assay Buffer

    • Substrate (diluted in assay buffer to the desired concentration)

    • Self-Validation Note: Include control wells: a "no enzyme" control to measure non-enzymatic substrate degradation and a "no substrate" control to measure background signal from the enzyme.

  • Initiate Reaction: Add the enzyme (diluted in assay buffer) to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to the correct temperature. Measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

Critical Considerations and Assay Interference

While versatile, this compound is not a universally inert buffer. Its chemical reactivity can be a confounding factor.

  • Metal Ion Chelation: For assays involving metalloenzymes, this compound can chelate the essential metal cofactor, leading to inhibition of enzymatic activity.[10][16] In such cases, a non-chelating buffer (e.g., HEPES, MOPS) may be more appropriate.

  • Assay Interference: In certain analytical techniques, histidine itself can generate a signal or interfere with the separation process. For instance, in Imaged Capillary Isoelectric Focusing (icIEF), high concentrations of histidine can create a "histidine gap" in the electropherogram, obscuring the analysis of protein charge variants with a pI near 7.5.[18] In these situations, the histidine must be removed from the sample prior to analysis, often by using a desalting or buffer exchange spin column.[18]

Conclusion

This compound is a powerful and multifaceted tool for researchers in biochemistry and drug development. Its primary advantage is its ability to provide robust pH control in the physiologically critical range of 5.5 to 7.4.[1][6] This is complemented by its unique capacity to enhance protein stability through mechanisms like aggregation inhibition and antioxidation, making it an indispensable excipient in modern biopharmaceutical formulations.[2][3][7] However, a thorough understanding of its properties, including temperature sensitivity and potential for metal chelation, is crucial for its rational and effective application in both complex protein solutions and sensitive biochemical assays. The protocols and guidelines presented here provide a framework for leveraging the full potential of this compound while mitigating potential experimental artifacts.

References

  • Abe, H. (2000). The Role of Histidine-Containing Compounds on the Buffering Capacity of Muscle. American Meat Science Association. Available at: [Link]

  • Remko, M., Fitz, D., & Rode, B.M. (2010). Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of this compound and zwitterionic this compound. Amino Acids, 39(5), 1309-1319. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of this compound (CAS 71-00-1) in Biochemical Research and Beyond. Available at: [Link]

  • Kolhe, P., et al. (n.d.). Change in pH as a function of temperature for histidine acetate buffer... ResearchGate. Available at: [Link]

  • Y2calculate. (n.d.). Histidine Buffer Calculator. Available at: [Link]

  • AVT Pharmaceutical. (2025). How Does Histidine Safeguard Antibody Drug Stability? Available at: [Link]

  • AVT Pharmaceutical. (2025). Buffer Advantages of Amino Acids in Antibody Drug Formulations. Available at: [Link]

  • Abe, H. (1985). Effect of Temperature on the Buffering Capacities of Histidine-Related Compounds and Fish Skeletal Muscle. J-Stage. Available at: [Link]

  • Remko, M., Fitz, D., & Rode, B.M. (2010). Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of this compound and zwitterionic this compound. ResearchGate. Available at: [Link]

  • Madsci Network. (2002). Re: why is histidine able to act as a buffer at pH 6.0. Available at: [Link]

  • Gumienna-Kontecka, E., et al. (2016). The unusual metal ion binding ability of histidyl tags and their mutated derivatives. Dalton Transactions. Available at: [Link]

  • Gessner, C.R., et al. (2013). Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. PMC - NIH. Available at: [Link]

  • UKEssays. (2018). Buffering Region of Histidine Monohydrochloride. Available at: [Link]

  • Brezinsky, M., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). CN112798720A - Application of histidine buffer solution in reduction of protein aggregates.
  • Kolhe, P., et al. (n.d.). Change in pH as a function of temperature for histidine buffer when the temperature was decreased from +25 to −30°C. ResearchGate. Available at: [Link]

  • Brezinsky, M., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Immobilized poly-L-histidine for chelation of metal cations and metal oxyanions. Available at: [Link]

  • Schmitt, C.N., et al. (2018). Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination. MDPI. Available at: [Link]

  • Lv, J.Y., et al. (2024). Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. International Journal of Pharmaceutics. Available at: [Link]

  • ResearchGate. (2017). Can anyone provide the Histidine buffer system(His,His-HCl) content for different mM concentration and pH? Available at: [Link]

  • Wikipedia. (n.d.). Histidine. Available at: [Link]

  • Google Patents. (n.d.). WO2018187057A1 - Stable antibody formulation.
  • ResearchGate. (n.d.). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Available at: [Link]

  • Reijenga, J.C., et al. (n.d.). Temperature dependence of the pH of histidine buffer... ResearchGate. Available at: [Link]

  • Sjöberg, M. (n.d.). Biological buffers pKa calculation. ares.cz. Available at: [Link]

  • Pharmagrade. (2024). Understanding the Role of this compound HCl in Protein Synthesis. Available at: [Link]

  • Yamaguchi, H., et al. (2019). Development of a novel this compound assay method using histamine dehydrogenase and a stable mutant of histidine decarboxylase. PubMed. Available at: [Link]

  • Brezinsky, M., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ACS Publications. Available at: [Link]

  • Lv, J.Y., et al. (2024). Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. ScienceDirect. Available at: [Link]

  • Wang, G.L., et al. (2019). A Convenient and Label-Free Colorimetric Detection for this compound Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. PMC - NIH. Available at: [Link]

  • Semantic Scholar. (2019). Development of a novel this compound assay method using histamine dehydrogenase and a stable mutant of histidine decarboxylase. Available at: [Link]

  • ResearchGate. (2020). How do you prepare 12.5 mmol/L this compound, 12.5 mmol/L this compound HCl, pH6.0 buffer, from 200mg of this compound and this compound HCl? Available at: [Link]

  • Gibney, B.A., & Padmakumar, J. (2023). Biochemistry, Histidine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • iGEM. (n.d.). Histidine Purification Protocol by Gravity. Available at: [Link]

  • Nest Group. (n.d.). Histidine Removal from Formulation Buffers Using HisSepTM Columns. Available at: [Link]

  • GE Healthcare. (n.d.). Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. Available at: [Link]

Sources

Strategic Incorporation of L-Histidine in the Synthesis of Peptides and Peptidomimetics: A Guide to Overcoming Core Challenges

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine is a unique proteinogenic amino acid, pivotal to the structure and function of countless biologically active peptides and proteins. Its imidazole side chain, with a pKa near physiological pH, allows it to act as a proton donor, acceptor, or a potent nucleophile, making it a common feature in enzyme active sites and metal-binding domains. However, these same chemical properties present significant hurdles in synthetic peptide chemistry.[1] This guide provides a deep dive into the strategic considerations and methodologies required for the successful incorporation of this compound into synthetic peptides and peptidomimetics. We will explore the causality behind common challenges, such as side-chain reactions and racemization, and present detailed, field-proven protocols to ensure the synthesis of high-purity, stereochemically-defined histidine-containing molecules.

The Histidine Conundrum: Understanding the Reactivity of the Imidazole Side Chain

The primary source of difficulty in synthesizing peptides containing histidine is the nucleophilic nature of its imidazole ring.[1] This five-membered heterocycle contains two nitrogen atoms: the τ (tele) nitrogen, which is protonated in the free amino acid, and the π (pros) nitrogen, which bears a lone pair of electrons. During peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), this unprotected side chain can lead to two major detrimental outcomes:

  • Side-Chain Acylation: The nucleophilic π-nitrogen can react with activated carboxyl groups of incoming amino acids, leading to undesired branching or side-product formation. While often reversible in subsequent steps, it can complicate synthesis and purification.[2]

  • Racemization: More critically, the π-nitrogen can act as an intramolecular base, abstracting the α-proton from the activated histidine residue.[3] This forms a planar carbanion intermediate, which can be reprotonated from either face, leading to a loss of stereochemical integrity (epimerization) and the formation of the D-histidine diastereomer.[3] This is particularly problematic as the biological activity of peptides is highly dependent on their precise three-dimensional structure.

Therefore, effective protection of the imidazole side chain is not merely recommended but is essential for the successful synthesis of pure, biologically active histidine-containing peptides.[4][5]

Strategic Side-Chain Protection: A Comparative Analysis

The choice of protecting group for the histidine side chain is a critical decision that directly impacts the risk of racemization, overall yield, and purity of the final peptide.[1] The selection depends on the specific SPPS strategy (Fmoc or Boc) and the sequence's sensitivity.

Common Protecting Groups for Fmoc-SPPS

In Fmoc-based SPPS, the protecting group must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but labile to the final acidic cleavage from the resin.[4]

  • Trityl (Trt): This is one of the most widely used and cost-effective protecting groups.[1] It attaches to the τ-nitrogen, providing steric hindrance that reduces side-chain acylation.[1] However, it only offers minimal suppression of racemization because the π-nitrogen remains a potent intramolecular base.[1][2] Its use is common, but requires careful optimization of coupling conditions to maintain stereochemical purity.[6]

  • tert-Butoxycarbonyl (Boc): The Boc group offers superior protection against racemization compared to Trt.[1] It is more effective at reducing the basicity of the imidazole ring. While effective, it is more acid-labile than Trt, which can be a consideration depending on the resin and cleavage strategy.

  • Benzyloxymethyl (Bom): The Bom group is attached to the τ-nitrogen and is highly effective at suppressing racemization.[2][3] However, it is more expensive and can require harsher cleavage conditions, making it a choice for particularly challenging sequences where racemization is a significant problem.[2]

Data Summary: Comparison of Histidine Protecting Groups
Protecting GroupAttachment PointRacemization SuppressionStability to PiperidineCleavage ConditionKey AdvantagePrimary Disadvantage
Trityl (Trt) τ-NLow to Moderate[1][2]StableStandard TFA Cocktail[2]Cost-effective, widely usedHigh risk of racemization[1]
Boc τ-NHigh[1]StableStandard TFA CocktailSuperior racemization controlHigher cost than Trt
Bum τ-NHigh[1]StableStandard TFA CocktailEffective racemization controlNot as common as Trt or Boc
Bom τ-NVery High[2]StableStronger Acid (e.g., HF)Excellent racemization suppressionHigh cost, harsh cleavage[2]

The Mechanism of Racemization and Mitigation Strategies

The primary mechanism for histidine racemization during coupling involves the activated carboxyl group and the unprotected π-nitrogen of the imidazole ring.

racemization cluster_0 Activation cluster_1 Intramolecular Base Catalysis cluster_2 Reprotonation Activated_His Fmoc-His(PG)-COOH + Coupling Reagent Intermediate Activated Ester Intermediate (e.g., O-acylisourea) Activated_His->Intermediate Forms Planar_Carbanion Planar Carbanion (Loss of Chirality) Intermediate->Planar_Carbanion π-Nitrogen abstracts α-Proton L_His L-His Peptide Planar_Carbanion->L_His Protonation D_His D-His Peptide (Racemized) Planar_Carbanion->D_His Protonation

Figure 1: Simplified mechanism of Histidine racemization during peptide coupling. The π-nitrogen of the imidazole acts as an internal base, leading to a planar intermediate that loses its stereochemistry.

Mitigation is a multi-faceted approach:

  • Protecting Group Selection: As detailed above, choosing a group like Boc or Bom is the most direct way to suppress racemization.[1][2]

  • Coupling Reagent Choice: Aminium/Uronium salt-based reagents like HATU and HBTU are generally efficient and can result in less epimerization than carbodiimides like DIC when used correctly.[7]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial, especially when using carbodiimides.[3][8] These additives form active esters that are more reactive towards the amine and less susceptible to racemization.[3]

  • Control of Reaction Conditions:

    • Temperature: Avoid elevated temperatures during the coupling of histidine, as higher temperatures accelerate racemization.[1][9]

    • Pre-activation Time: Minimize the pre-activation time of the histidine residue before adding it to the resin. Prolonged activation increases the window for racemization to occur.[3][6] An in situ activation strategy is often preferred.[6]

Experimental Protocols

The following protocols are designed to be self-validating systems for researchers.

Protocol 1: Standard Fmoc-SPPS of a Model Peptide (e.g., Tyr-His-Ala) using Fmoc-His(Trt)-OH

Objective: To synthesize a simple tripeptide using a standard protocol to establish a baseline.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-Ala-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH

  • Coupling Reagent: HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Kaiser Test Kit

Workflow Diagram:

sps_workflow start Start | Swell Resin in DMF deprotection Fmoc Deprotection 20% Piperidine/DMF (2 x 10 min) Wash (DMF x5, DCM x3) start->deprotection 1. First AA coupling Amino Acid Coupling Fmoc-AA-OH (4 eq) HBTU (3.9 eq), DIPEA (8 eq) Pre-activate 2 min, Couple 1-2 hr deprotection->coupling Couple Ala deprotection->coupling Couple His(Trt) deprotection->coupling Couple Tyr(tBu) kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Yellow) Recouple wash Wash DMF x5, DCM x3 kaiser_test->wash Negative (Blue) wash->deprotection Next cycle (His) wash->deprotection Next cycle (Tyr) final_deprotection Final Fmoc Deprotection 20% Piperidine/DMF (2 x 10 min) Wash (DMF x5, DCM x3, Ether x3) wash->final_deprotection repeat_cycle Repeat for next AA cleavage Cleavage & Global Deprotection TFA/TIS/H₂O (2-3 hr) Precipitate in cold ether final_deprotection->cleavage end End | Purify by RP-HPLC cleavage->end

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Ala):

    • Perform Fmoc deprotection on the resin using 20% piperidine/DMF.

    • Wash the resin thoroughly.

    • In a separate vial, dissolve Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Allow to pre-activate for 2 minutes.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Perform a Kaiser test. A negative result (blue beads) indicates complete coupling.

    • Wash the resin.

  • Second Amino Acid Coupling (His):

    • Repeat the Fmoc deprotection and wash steps.

    • Activate Fmoc-His(Trt)-OH using the same equivalents and pre-activation time as above.

    • Add to the resin and couple for 1-2 hours.

    • Perform a Kaiser test and wash.

  • Third Amino Acid Coupling (Tyr):

    • Repeat the Fmoc deprotection and wash steps.

    • Activate Fmoc-Tyr(tBu)-OH and couple to the resin.

    • Perform a Kaiser test and wash.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection.

    • Wash the resin thoroughly with DMF, then DCM, and finally dry under vacuum.

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.[1]

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, wash the pellet with ether, and dry.

  • Analysis: Analyze the crude peptide by RP-HPLC and Mass Spectrometry to confirm identity and purity.

Protocol 2: Quantifying Histidine Racemization via RP-HPLC

Objective: To determine the percentage of D-His diastereomer formation under specific coupling conditions.

Methodology:

  • Peptide Synthesis: Synthesize a model tripeptide (e.g., Ac-Ala-His-Gly-NH₂) on Rink Amide resin using the desired protected histidine derivative and coupling conditions to be tested.[1] Synthesize a second, identical peptide but intentionally use Fmoc-D -His(Trt)-OH for the histidine coupling step to serve as a standard for HPLC retention time.

  • Cleavage and Deprotection: Cleave both peptides from the resin as described in Protocol 1.

  • Sample Preparation: Dissolve the crude L-His peptide and the D-His standard peptide in the HPLC mobile phase.

  • RP-HPLC Analysis:

    • Use a high-resolution C18 column. The diastereomers (Ac-Ala-L-His-Gly-NH₂ and Ac-Ala-D-His-Gly-NH₂) often have slightly different retention times and can be separated under optimized gradient conditions.

    • Inject the D-His standard to determine its retention time.

    • Inject the L-His peptide sample. Look for a secondary peak at the retention time corresponding to the D-His standard.

  • Quantification: Integrate the peak areas of both the main (L-isomer) and the secondary (D-isomer) peaks. The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Note: For very low levels of racemization or poor separation of diastereomers, derivatization with Marfey's reagent followed by HPLC analysis, or analysis on a chiral column, may be necessary for accurate quantification.[10][11]

Application of this compound in Peptidomimetics

The synthesis of peptidomimetics often involves non-proteinogenic amino acids to enhance properties like proteolytic stability, bioavailability, or receptor affinity. Modified histidines are crucial in this field.

  • Ring-Functionalized Histidines: Alkylation or other modifications to the imidazole ring can alter the pKa, steric bulk, and electronic properties of the side chain, leading to novel biological activities.[12][13] For instance, lipo-amino acids derived from histidine have been used to create ultra-short antimicrobial peptidomimetics with potent activity and stability.[14]

  • Conformationally Constrained Analogues: To control the side-chain torsional angles (χ-space), which are critical for receptor binding, constrained histidine analogues are synthesized.[15][16] This includes α-alkyl substituted histidines, β-amino acid versions (β-hHis), and cyclic derivatives that lock the side chain into a specific orientation.[15]

  • Backbone Modifications: The imidazole ring can be used to direct modifications to the peptide backbone itself, such as N-H arylation of the preceding residue, creating novel peptidomimetic structures.[17]

The synthesis of these specialized building blocks is a field of its own, but their incorporation into peptides generally follows the principles of side-chain protection and careful coupling outlined above.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Racemization (>5%) Use of Fmoc-His(Trt)-OH; prolonged pre-activation; high coupling temperature; use of DIC alone.Switch to Fmoc-His(Boc)-OH.[1] Use in situ activation with HATU/DIPEA. Ensure coupling is performed at room temperature. Always use HOBt or HOAt with DIC.[3]
Incomplete Coupling Steric hindrance; peptide aggregation on resin.Double couple the histidine residue. Switch solvent to NMP or add chaotropic salts to disrupt aggregation.[18] Use microwave-assisted SPPS (with caution for temperature control).[9]
Side-Chain Acylation Ineffective or absent side-chain protection.Ensure the use of a properly protected histidine derivative like Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH.
Partial Deprotection of Trt Group Repeated exposure to mildly acidic conditions (if applicable in specific protocols).This is rare in standard Fmoc-SPPS. If preparing protected fragments on very acid-sensitive resins, consider a more stable protecting group or adjust the cleavage strategy.

Conclusion

The successful synthesis of histidine-containing peptides is a hallmark of proficient peptide chemistry. While the imidazole side chain presents inherent challenges, a thorough understanding of the mechanisms behind racemization and side reactions allows for their effective mitigation. By strategically selecting side-chain protecting groups, optimizing coupling reagents and conditions, and employing rigorous analytical validation, researchers can confidently incorporate this critical amino acid into complex peptides and peptidomimetics. The protocols and data presented in this guide serve as a robust framework for navigating the complexities of histidine chemistry, enabling the development of novel therapeutics and research tools.

References

  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.). Google Cloud.
  • A Comparative Guide to Coupling Reagents for L-Histidinamide Dihydrochloride in Peptide Synthesis. (2025). BenchChem.
  • A Deep Dive into Protected Histidines: A Technical Guide for Peptide Synthesis. (2025). BenchChem.
  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. Retrieved January 2, 2026, from [Link]

  • Mollica, A., et al. (2015). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 20(10), 18885-18917. Retrieved January 2, 2026, from [Link]

  • Singh, P. K., et al. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. European Journal of Medicinal Chemistry, 249, 115162. Retrieved January 2, 2026, from [Link]

  • Mishra, B., et al. (2013). Discovery of novel histidine-derived lipo-amino acids: applied in the synthesis of ultra-short antimicrobial peptidomimetics having potent antimicrobial activity, salt resistance and protease stability. European Journal of Medicinal Chemistry, 68, 10-18. Retrieved January 2, 2026, from [Link]

  • Kumar, P., et al. (2016). Synthetically Modified this compound-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans. ACS Medicinal Chemistry Letters, 7(12), 1157-1161. Retrieved January 2, 2026, from [Link]

  • A Comparative Guide to Histidine Side-Chain Protecting Groups in Peptide Synthesis. (2025). BenchChem.
  • Technical Support Center: Histidine Racemization in Peptide Coupling. (2025). BenchChem.
  • Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)-OH: Application Notes and Protocols. (2025). BenchChem.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Creative Peptides.
  • Rahn, W., Eckstein, H., & König, W. A. (1976). [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(9), 1223-1227. Retrieved January 2, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
  • What is in Your opinion the best reagent for activation of carboxyl group of Histidine (His(Trt))?. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Rahimi, R., et al. (2018). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. Journal of the Brazilian Chemical Society, 29(10), 2138-2148. Retrieved January 2, 2026, from [Link]

  • Mollica, A., et al. (2015). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Palasek, S. A., et al. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 12(8), 536-542. Retrieved January 2, 2026, from [Link]

  • Chen, Y.-C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2145–2156. Retrieved January 2, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 559-567. Retrieved January 2, 2026, from [Link]

  • Study of the impact of histidine configuration and position on analytical separation of tripeptides. (2025). PubMed. Retrieved January 2, 2026, from [Link]

Sources

The Multifaceted Role of L-Histidine in the Production of Therapeutic Recombinant Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formulation in Biotherapeutics

The successful development of therapeutic recombinant proteins, such as monoclonal antibodies (mAbs), hinges on ensuring their stability, safety, and efficacy from production to patient administration. A crucial element in achieving this is the formulation—the specific biochemical environment designed to protect the protein from degradation. L-histidine, an essential amino acid, has emerged as a cornerstone excipient in biopharmaceutical formulations, prized for its versatility in stabilizing these complex molecules.[1][2] This guide provides an in-depth exploration of the mechanisms by which this compound exerts its protective effects and offers detailed protocols for its application in the production of therapeutic recombinant proteins.

The Unique Physicochemical Properties of this compound

This compound's value in protein formulation stems from the unique properties of its imidazole side chain.[3] With a pKa of approximately 6.0, the imidazole ring can act as both a proton donor and acceptor within the physiologically relevant pH range of 5.5 to 7.4.[1][4] This characteristic is central to its function as an effective buffering agent. Furthermore, the imidazole ring's aromatic nature and ability to coordinate with metal ions contribute to its diverse stabilizing capabilities.[4][5]

Mechanisms of this compound-Mediated Protein Stabilization

This compound employs a multi-pronged approach to protect therapeutic proteins from various degradation pathways. These mechanisms work in concert to maintain the protein's structural integrity and biological activity.

pH Control and Buffering Capacity

Maintaining a stable pH is paramount in preventing chemical and physical degradation of proteins. The imidazole side chain of this compound provides robust buffering capacity in the pH range of 5.5 to 6.5, a range where many therapeutic proteins exhibit optimal stability.[2][6] By resisting pH shifts that can arise during manufacturing, storage, and administration, this compound helps to prevent detrimental processes such as aggregation and hydrolysis.[1]

Diagram: Buffering Action of this compound

cluster_0 Addition of Acid (H+) cluster_1 Addition of Base (OH-) Protonated_Histidine Protonated Imidazole (Positively Charged) Neutral_Histidine Neutral Imidazole Neutral_Histidine->Protonated_Histidine Accepts H+ Protonated_Histidine_2 Protonated Imidazole (Positively Charged) Neutral_Histidine_2 Neutral Imidazole Protonated_Histidine_2->Neutral_Histidine_2 Donates H+

Caption: this compound's imidazole ring effectively buffers against pH changes.

Inhibition of Protein Aggregation

Protein aggregation is a major concern in biopharmaceutical development, as it can lead to loss of efficacy and potentially induce an immunogenic response. This compound mitigates aggregation through several mechanisms:

  • Shielding Hydrophobic Patches: this compound molecules can interact with and shield solvent-exposed hydrophobic regions on the protein surface.[7][8] This "molecular shield" reduces the propensity for protein-protein interactions that initiate aggregation.[7]

  • Modulating Electrostatic Interactions: The charged state of the imidazole ring can influence the electrostatic interactions between protein molecules, promoting repulsive forces that prevent them from coming into close enough proximity to aggregate.[7]

Antioxidant and Metal Chelating Effects

Oxidation is a significant degradation pathway for therapeutic proteins, particularly affecting susceptible residues like methionine and tryptophan. This compound acts as an antioxidant by:

  • Scavenging Reactive Oxygen Species (ROS): The imidazole ring can directly scavenge harmful ROS, such as hydroxyl radicals and singlet oxygen, thereby protecting the protein from oxidative damage.[1][9]

  • Chelating Metal Ions: Trace metal ions, such as iron and copper, can catalyze oxidation reactions.[10] this compound's imidazole side chain can chelate these metal ions, rendering them catalytically inactive and preventing metal-catalyzed oxidation of the protein.[1][11]

Diagram: Multifaceted Stabilization by this compound

cluster_stabilization Stabilization Mechanisms Therapeutic_Protein Therapeutic Recombinant Protein L_Histidine This compound Buffering pH Buffering (pH 5.5-7.4) L_Histidine->Buffering Imidazole pKa ~6.0 Aggregation_Inhibition Aggregation Inhibition L_Histidine->Aggregation_Inhibition Shields Hydrophobic Patches Antioxidant Antioxidant Activity L_Histidine->Antioxidant Scavenges ROS & Chelates Metals Viscosity_Reduction Viscosity Reduction L_Histidine->Viscosity_Reduction Modulates Protein-Protein Interactions Buffering->Therapeutic_Protein Prevents pH-induced degradation Aggregation_Inhibition->Therapeutic_Protein Maintains Monomeric State Antioxidant->Therapeutic_Protein Prevents Oxidative Damage Viscosity_Reduction->Therapeutic_Protein Enables High Concentration Formulations

Caption: this compound provides comprehensive protein stabilization.

Reduction of Viscosity in High-Concentration Formulations

The development of high-concentration formulations for subcutaneous administration is often hampered by high viscosity. This compound has been shown to effectively reduce the viscosity of concentrated protein solutions.[12][13] This effect is attributed to its ability to disrupt the protein-protein interactions that lead to increased viscosity.[13] By incorporating this compound, more concentrated and thus smaller volume injections can be developed, improving patient convenience.

Application Notes and Protocols

Table 1: Typical Concentration Ranges of this compound in Biopharmaceutical Formulations
Formulation ComponentTypical Concentration RangePurpose
This compound10 - 50 mMBuffering, Stabilization, Viscosity Reduction
pH5.5 - 6.5Optimal stability for many mAbs
Other ExcipientsVariesSugars (e.g., sucrose, trehalose) for cryo/lyoprotection, Polysorbates (e.g., PS20, PS80) to prevent surface adsorption

Note: The optimal concentration of this compound and the final formulation pH are protein-specific and must be determined empirically through formulation screening studies.

Protocol 1: Preparation of a 100 mM this compound Stock Buffer (pH 6.0)

Materials:

  • This compound (free base)

  • This compound hydrochloride (HCl) salt

  • Nuclease-free water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Calculate Required Masses: To prepare 1 L of a 100 mM this compound buffer at pH 6.0, you will need to dissolve a specific ratio of the free base and the HCl salt. The exact ratio can be determined using the Henderson-Hasselbalch equation or, more practically, by titration.

  • Initial Dissolution:

    • Start by dissolving the majority of the required this compound (e.g., start with the free base) in approximately 800 mL of nuclease-free water.

    • Stir until fully dissolved.

  • pH Adjustment:

    • Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution.

    • Slowly add small amounts of the this compound HCl salt while monitoring the pH. Alternatively, you can titrate the this compound free base solution with a dilute HCl solution.

    • Continue adding the acidic component until the pH reaches 6.0. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment:

    • Once the target pH is reached, transfer the solution to a 1 L volumetric flask.

    • Add nuclease-free water to bring the final volume to 1 L.

  • Sterilization:

    • Sterilize the buffer by passing it through a 0.22 µm sterile filter.

    • Store the sterile buffer at 2-8°C.

Protocol 2: Formulation of a Therapeutic Recombinant Protein with this compound Buffer

Objective: To exchange the buffer of a purified recombinant protein solution with a final formulation buffer containing this compound.

Method: Tangential Flow Filtration (TFF) / Diafiltration

  • Prepare the Final Formulation Buffer: Prepare the desired final formulation buffer containing this compound at the target concentration and pH (e.g., 20 mM this compound, pH 6.0), along with any other necessary excipients such as sucrose and polysorbate 80. A common formulation example is 20 mM this compound, 240 mM sucrose, 150 mM NaCl, and 0.05% Tween-80 at pH 5.8.[14]

  • Set up the TFF System: Assemble the TFF system with an appropriate molecular weight cut-off (MWCO) membrane (typically 10-30 kDa for mAbs). Sanitize and equilibrate the system with the final formulation buffer.

  • Buffer Exchange (Diafiltration):

    • Load the purified protein solution into the TFF system.

    • Perform diafiltration against 5-10 diavolumes of the final formulation buffer. This process will gradually replace the initial buffer with the this compound-containing formulation buffer.

  • Concentration:

    • After the buffer exchange is complete, concentrate the protein solution to the desired final concentration by continuing to remove permeate without adding more diafiltration buffer.

  • Final Formulation and Sterilization:

    • Collect the concentrated, buffer-exchanged protein solution.

    • Perform a final concentration measurement (e.g., by UV-Vis spectroscopy at A280).

    • If necessary, make minor adjustments to the protein concentration using the final formulation buffer.

    • Sterile filter the final formulated protein drug substance through a 0.22 µm filter into a sterile container.

Diagram: Protein Formulation Workflow

Start Purified Recombinant Protein Solution Buffer_Prep Prepare this compound Formulation Buffer Start->Buffer_Prep Diafiltration Diafiltration: Buffer Exchange Start->Diafiltration TFF_Setup Set Up and Equilibrate TFF System Buffer_Prep->TFF_Setup TFF_Setup->Diafiltration Concentration Concentrate Protein to Target Diafiltration->Concentration Final_Formulation Final Concentration Adjustment & Sterile Filtration Concentration->Final_Formulation End Final Formulated Drug Substance Final_Formulation->End

Caption: Workflow for buffer exchange and formulation using TFF.

Conclusion: this compound as a Versatile Tool in Biopharmaceutical Formulation

This compound is a powerful and versatile excipient in the formulation of therapeutic recombinant proteins.[2][6] Its ability to provide robust buffering capacity, inhibit aggregation, prevent oxidative damage, and reduce viscosity makes it an invaluable tool for ensuring the stability and efficacy of biotherapeutics.[1][12] The protocols outlined in this guide provide a framework for the practical application of this compound in protein formulation. However, it is essential to recognize that optimal formulation development requires empirical screening and validation to identify the specific conditions that confer maximum stability for each unique therapeutic protein.

References

  • Lv, J.-Y., Ingle, R. G., Wu, H., Liu, C., & Fang, W.-J. (2024). Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. International Journal of Pharmaceutics, 124472.
  • Lv, J.-Y., Ingle, R. G., Wu, H., Liu, C., & Fang, W.-J. (2024). Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. International Journal of Pharmaceutics, 124472.
  • Lv, J.-Y., Ingle, R. G., Wu, H., Liu, C., & Fang, W.-J. (2024). Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. International Journal of Pharmaceutics, 124472.
  • Uchiyama, S. (2014). Viscosity Control of Protein Solution by Small Solutes: A Review. PMC - NIH.
  • Saurabh, S., Kalonia, C., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. PMC - NIH.
  • Saurabh, S., Kalonia, C., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Semantic Scholar.
  • Wade, A. M., & Tucker, H. N. (1998). Antioxidant characteristics of this compound. FAO AGRIS.
  • Pfanstiehl. (n.d.). This compound USP Excipient GMP, USP, EP, BP, JP, ChP. Retrieved from [Link]

  • Hutschenreiter, S., Neumann, L., Rädler, U., Schmitt, L., & Tampé, R. (2003). Metal-chelating amino acids as building blocks for synthetic receptors sensing metal ions and histidine-tagged proteins. PubMed.
  • Hung, J., Dear, B., et al. (2018). Improving Viscosity and Stability of a Highly Concentrated Monoclonal Antibody Solution with Concentrated Proline.
  • Jeon, E.-Y., Lee, M.-Y., & Kim, Y.-S. (2022). Calcium Binding Mechanism of Soybean Peptide with Histidine Alteration by Molecular Docking Analysis and Spectroscopic Methods. PMC - NIH.

Sources

Application Note: L-Histidine as a Multifunctional Component in Cryopreservation Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cryopreservation is an indispensable technology for the long-term storage of viable cells and tissues, crucial for research, regenerative medicine, and drug development. However, the process inflicts significant cellular stress, including osmotic shock, intracellular ice formation, pH shifts, and oxidative damage, often compromising post-thaw viability and function.[1][2] This application note details the strategic use of L-Histidine as a key component in cryopreservation media. We explore its multifunctional roles as a potent pH buffer, an effective antioxidant, and a membrane stabilizer. This guide provides a deep dive into the mechanisms of this compound's cryoprotective effects, offers comparative data on solution formulations, and presents detailed protocols for its application in the cryopreservation of various cell types.

Introduction: The Challenges of Cryopreservation

The goal of cryopreservation is to induce a state of suspended animation by exposing biological materials to extremely low temperatures (typically -80°C to -196°C).[2] This process, however, is a perilous journey for cells. As water freezes into ice crystals, the concentration of extracellular solutes increases dramatically, creating a hypertonic environment that dehydrates the cell. If cooling is too slow, excessive dehydration can be lethal. If too rapid, intracellular ice crystals can form, causing mechanical damage to organelles and membranes.[1]

Furthermore, the freeze-thaw cycle generates significant oxidative stress through the production of reactive oxygen species (ROS) and can cause drastic shifts in the local pH of the unfrozen liquid fraction, denaturing proteins and disrupting cellular machinery.[3] Traditional cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) are effective at mitigating ice crystal formation but can be cytotoxic.[1] Therefore, the development of optimized cryopreservation solutions that incorporate components to address these multiple stressors is paramount for improving post-thaw outcomes.

The Multifunctional Role of this compound in Cryoprotection

This compound, a naturally occurring amino acid, offers a unique combination of physicochemical properties that make it an exceptionally valuable additive in cryopreservation solutions. Its efficacy stems from its ability to concurrently address several key stressors of the freeze-thaw process.

Potent Buffering Capacity

The imidazole side chain of this compound has a pKa of approximately 6.0, making it one of the most effective biological buffers at near-neutral pH.[4][5] During the freezing process, as pure water crystallizes, solutes like salts become concentrated in the remaining unfrozen liquid, which can cause dramatic drops in pH. This compound effectively counteracts this acidosis, maintaining a more stable physiological pH environment for cellular components.[6] This is a cornerstone of the well-known organ preservation solution, Histidine-Tryptophan-Ketoglutarate (HTK), which relies on a high concentration of histidine (198 mmol/L) for intensive buffering of the extracellular space.[7][8]

Antioxidant and Anti-inflammatory Properties

Oxidative stress is a major contributor to cryoinjury. This compound acts as a potent antioxidant through several mechanisms:

  • Direct Scavenging of ROS: It can directly scavenge harmful reactive oxygen species, including hydroxyl radicals and singlet oxygen, neutralizing their damaging effects on lipids, proteins, and DNA.[9][10][11]

  • Metal Ion Chelation: this compound can chelate transition metals like iron and copper.[9][12] These ions can otherwise participate in Fenton-like reactions that generate highly destructive hydroxyl radicals. By sequestering these metals, this compound prevents this catalytic production of ROS.[9][12]

  • Anti-inflammatory Effects: this compound has been shown to down-regulate pro-inflammatory cytokines, which can contribute to cellular damage upon reperfusion or thawing.[12]

Membrane and Protein Stabilization

This compound contributes to the stability of macromolecules and cellular structures during cryopreservation. Molecular dynamics simulations have shown that histidine can shield solvent-exposed hydrophobic regions on protein surfaces, reducing the propensity for aggregation.[4] This interaction can help maintain protein conformation and function. Additionally, its properties, alongside other components like tryptophan in HTK solution, are thought to improve cell membrane stability.[6][7]

dot

Caption: this compound's mechanisms against cryopreservation stressors.

Formulation and Optimization

This compound is rarely used in isolation. Its efficacy is maximized when combined with other cryoprotectants. The most prominent example is the Histidine-Tryptophan-Ketoglutarate (HTK) solution , originally developed for organ transplantation.[7][8]

ComponentConcentration (mmol/L)Primary Function
This compound / Histidine-HCl 198 pH Buffering, Antioxidant [6][7]
Tryptophan2Membrane Stabilization[6][7]
α-Ketoglutarate1Substrate for ATP production upon reperfusion[6][7]
Mannitol30Osmotic agent, Free radical scavenger[6][7]
Sodium15Low concentration to induce hyperpolarizing arrest[6]
Potassium9Intracellular-like concentration
Magnesium4Membrane stabilization
Calcium0.015Low concentration to prevent calcium overload
Table 1: Composition of standard HTK Solution (Custodiol®).[7]

While HTK provides a foundational formula, concentrations can be optimized depending on the cell type. For single-cell suspensions, the high concentration of histidine may not always be necessary or optimal. Studies have shown that histidine concentrations in the range of 10-50 mM can be effective for stabilizing protein formulations and cells during freeze-thaw cycles when combined with other cryoprotectants like DMSO and sugars (e.g., sucrose, trehalose).[4][13]

Note on Potential Toxicity: While beneficial, very high concentrations of this compound (e.g., ~200 mM) have been shown in some in vitro models to cause injury mediated by iron-dependent ROS formation.[14] This highlights the importance of empirical optimization for each specific cell type and application. The toxicity can be mitigated by the inclusion of iron chelators or by using N-substituted derivatives like Nα-acetyl-L-histidine, which show significantly less toxicity.[14][15][16]

Protocols for Cryopreservation Using this compound

The following protocols provide a framework for incorporating this compound into cryopreservation workflows. It is critical to empirically optimize cryoprotectant concentrations and incubation times for your specific cell type.

General Cryopreservation Workflow

dot

Cryo_Workflow prep 1. Cell Preparation (Harvest & Count) mix 2. Resuspend in Freezing Medium (Basal Medium + Serum + this compound + CPA) prep->mix aliquot 3. Aliquot into Cryovials mix->aliquot freeze 4. Controlled Rate Freezing (-1°C/minute) aliquot->freeze store 5. Long-Term Storage (LN2, <-130°C) freeze->store thaw 6. Rapid Thawing (37°C Water Bath) store->thaw remove 7. CPA Removal & Recovery thaw->remove

Caption: General workflow for cell cryopreservation.

Protocol 1: Cryopreservation of Adherent Mammalian Cells (e.g., HEK293, HeLa)

This protocol uses a combination of this compound and a standard CPA (DMSO).

Materials:

  • Basal Growth Medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • This compound (cell culture grade)

  • DMSO (cell culture grade)

  • Sterile Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C Freezer and Liquid Nitrogen (LN2) storage

Procedure:

  • Prepare Freezing Medium (2X Concentration):

    • 60% Basal Growth Medium

    • 20% FBS

    • 20% DMSO

    • Add this compound to a final concentration of 40 mM.

    • Rationale: Preparing a 2X solution allows for gentle mixing with the cell suspension without causing premature osmotic shock. DMSO is added last and slowly, as it generates heat upon mixing.[17]

  • Cell Harvesting:

    • Culture cells to ~80-90% confluency in exponential growth phase.[17]

    • Wash with PBS and detach cells using trypsin-EDTA. Neutralize trypsin with serum-containing medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

  • Cell Resuspension:

    • Aspirate the supernatant and gently resuspend the cell pellet in cold complete growth medium (Basal Medium + 10% FBS) to a concentration of 2x10⁶ to 1x10⁷ cells/mL.

    • Perform a viability count (e.g., with Trypan Blue). Viability should be >90%.

  • Mixing and Aliquoting:

    • Slowly add an equal volume of the 2X Freezing Medium to the cell suspension, mixing gently. The final concentrations will be: 10% DMSO, 20 mM this compound, and 1-5x10⁶ cells/mL.

    • Immediately aliquot 1 mL of the final cell suspension into pre-labeled sterile cryovials.

  • Freezing:

    • Place cryovials into a controlled-rate freezing container and place in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.[2][18]

    • Rationale: A slow cooling rate allows for controlled cell dehydration, preventing lethal intracellular ice formation.[19]

  • Storage:

    • The next day, transfer the vials to a liquid nitrogen tank for long-term storage in the vapor phase (<-130°C).[18]

  • Thawing and Recovery (Self-Validation Step):

    • Rapidly thaw a test vial by swirling it in a 37°C water bath until only a small ice crystal remains.[17]

    • Immediately transfer the contents to a tube containing 10 mL of pre-warmed complete growth medium to dilute the DMSO.

    • Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cells in fresh medium.

    • Plate the cells and assess viability and attachment 24 hours post-thaw. A successful protocol should yield >80% viability.

Protocol 2: Vitrification of Oocytes or Embryos using a Histidine-Buffered Solution

Vitrification avoids ice crystal formation by solidifying the sample into a glass-like state.[19] This requires high concentrations of CPAs. This compound can serve as a stabilizing buffer in these solutions.

Materials:

  • Base Solution (BS): M199 medium with HEPES buffer and 20% FBS.

  • Equilibration Solution (ES): BS + 7.5% Ethylene Glycol (EG) + 7.5% DMSO + 20 mM this compound.

  • Vitrification Solution (VS): BS + 15% EG + 15% DMSO + 0.5 M Sucrose + 20 mM this compound.

  • Warming/Thawing Solutions (TS1, TS2, TS3).

Procedure (Conceptual Outline):

  • Equilibration: Oocytes/embryos are first placed in the ES for several minutes to allow for the slow influx of CPAs and initial dehydration.

  • Vitrification: They are then moved to the VS for a very short period (30-60 seconds) to achieve maximum CPA concentration before being loaded onto a minimal volume device (e.g., Cryotop) and plunged directly into liquid nitrogen.

  • Warming: Warming is performed rapidly by moving the device from LN2 into a pre-warmed high-sucrose thawing solution to prevent ice recrystallization. The samples are then moved through a series of decreasing sucrose concentrations to allow for gradual rehydration.

This protocol is an advanced application and should be adapted from established vitrification methodologies, using this compound as a buffering and stabilizing agent in the formulation of the solutions.[20][21]

Conclusion

This compound is a powerful, multifunctional component that significantly enhances the efficacy of cryopreservation solutions. By providing robust pH control, mitigating oxidative damage, and contributing to macromolecular stability, it addresses multiple critical failure points in the cryopreservation process. Its inclusion, particularly in combination with traditional cryoprotectants, offers a scientifically grounded strategy for improving post-thaw viability, recovery, and functional integrity of a wide range of cells and tissues. Researchers are encouraged to use the principles and protocols outlined in this guide as a starting point for developing optimized, cell-specific cryopreservation strategies.

References

  • Histidine-tryptophan-ketoglutarate - Wikipedia. Wikipedia. [Link]

  • HTK-N: Modified Histidine-Tryptophan-Ketoglutarate Solution-A Promising New Tool in Solid Organ Preservation. PubMed. [Link]

  • HTK-N: Modified Histidine-Tryptophan-Ketoglutarate Solution—A Promising New Tool in Solid Organ Preservation. MDPI. [Link]

  • Histidine-tryptophan-ketoglutarate. Bionity. [Link]

  • Histidine–tryptophan–ketoglutarate solution versus multidose cardioplegia for myocardial protection in cardiac surgeries: a systematic review and meta-analysis. PubMed Central. [Link]

  • What Are this compound's Antioxidant Mechanisms in The Body? Herbal Extracts/Nutritional Supplements - News. [Link]

  • Investigation of Histidine Stabilizing Effects on LDH During Freeze-Drying. ResearchGate. [Link]

  • This compound: The Nerve-Cell Protecting Amino Acid. Nutracap. [Link]

  • Cryoprotective Characteristics of L-Carnosine Dipeptide (β-Alanyl-L-Histidine). [Link]

  • Physical state of this compound after freeze-drying and long-term storage. PubMed. [Link]

  • Investigation of histidine stabilizing effects on LDH during freeze-drying. PubMed. [Link]

  • This compound but not D-histidine attenuates brain edema following cryogenic injury in rats. PubMed. [Link]

  • Antioxidant characteristics of this compound. FAO AGRIS. [Link]

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ACS Publications. [Link]

  • Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease. MDPI. [Link]

  • Histidine-induced Injury to Cultured Liver Cells, Effects of Histidine Derivatives and of Iron Chelators. PubMed. [Link]

  • Dipeptide L-сarnosine (β-alanyl-L-histidine) — nervous tissue cryoprotector non-hybernate animals. ResearchGate. [Link]

  • Vitrification and Warming Kit. VitaVitro Biotech. [Link]

  • Cryopreservation of Stem Cells in Tissue Engineering and Regenerative Medicine. Journal of Applied Biotechnology Reports. [Link]

  • Improved vitrification solutions based on the predictability of vitrification solution toxicity. 21st Century Medicine. [Link]

  • Cryopreservation of Hematopoietic Stem Cells. PMC - NIH. [Link]

  • Cryopreservation of Mammalian Cells – Protocols. Fisher Scientific. [Link]

  • Cryopreservation of Human Stem Cells for Clinical Application: A Review. PMC - NIH. [Link]

  • Cryopreservation of Hematopoietic Stem/Progenitor Cells for Therapeutic Use. [Link]

  • Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica. [Link]

  • (PDF) Cryopreservation of Stem Cells. ResearchGate. [Link]

  • Protein stability and critical stabilizers in frozen solutions. PubMed. [Link]

  • Application of histidine buffer solution in reduction of protein aggregates.
  • Composition of loading and vitrification solutions used in this study. ResearchGate. [Link]

  • Design of vitrification solutions for the cryopreservation of embryos. Semantic Scholar. [Link]

  • Chemical approaches to cryopreservation. PMC - NIH. [Link]

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. PMC - NIH. [Link]

  • Effect of Supplementation of Cryoprotectant Solution with Hydroxypropyl Cellulose for Vitrification of Bovine Oocytes. MDPI. [Link]

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The Synthetic Chemist's Guide to L-Histidine: Advanced Methodologies and Practical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of L-Histidine in Science and Medicine

This compound is a proteinogenic amino acid that plays a pivotal role in a myriad of biological processes.[1][2] Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a crucial component in the active sites of many enzymes where it participates in catalytic triads.[3][4] Beyond its fundamental role in protein structure and function, this compound is a precursor to the biosynthesis of histamine, a key mediator of immune responses, and carnosine, an important antioxidant.[1][2][5] Given its biological significance, the demand for enantiomerically pure this compound is substantial, particularly in the pharmaceutical industry for drug development, in cell culture media, and as a nutritional supplement.[2][6]

This technical guide provides an in-depth exploration of the primary laboratory methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-tested protocols for researchers, scientists, and professionals in drug development. The methodologies covered range from classic organic reactions to modern asymmetric and enzymatic strategies, providing a comprehensive toolkit for the synthesis of this vital amino acid.

I. Classical Approaches to Histidine Synthesis: The Strecker Reaction

The Strecker synthesis, first reported in 1850, remains a fundamental and versatile method for the synthesis of α-amino acids from aldehydes.[7][8] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid.[8]

Causality Behind Experimental Choices in the Strecker Synthesis

The classical Strecker synthesis of histidine typically starts from imidazole-4-acetaldehyde. The choice of reagents and conditions is dictated by the need to efficiently form the key α-aminonitrile intermediate and then hydrolyze it to the carboxylic acid without racemization or degradation of the imidazole ring.

  • Formation of the Imine/Iminium Ion: The reaction is initiated by the reaction of the aldehyde with ammonia to form an imine.[9] The use of ammonium chloride (NH₄Cl) is common as it provides both ammonia (NH₃) and a mildly acidic environment to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia.[8][9]

  • Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is then added. The cyanide ion acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile.[9]

  • Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating with a strong acid (e.g., HCl) or base.[8] Acidic hydrolysis is often preferred as it also protonates the amino group, preventing it from acting as a nucleophile in side reactions.

Visualizing the Strecker Synthesis of Histidine

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Imidazole-4-acetaldehyde Imidazole-4-acetaldehyde Iminium_Ion Iminium Ion Intermediate Imidazole-4-acetaldehyde->Iminium_Ion + NH₃ Ammonia Ammonia alpha_Aminonitrile α-Aminonitrile Iminium_Ion->alpha_Aminonitrile + CN⁻ Cyanide Cyanide This compound This compound alpha_Aminonitrile->this compound + H₃O⁺, Δ

Caption: Strecker synthesis of this compound workflow.

Protocol 1: Strecker Synthesis of Racemic Histidine

Materials:

  • Imidazole-4-acetaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Iminium Ion Formation: In a well-ventilated fume hood, dissolve imidazole-4-acetaldehyde and an equimolar amount of ammonium chloride in aqueous ammonia. Stir the solution at room temperature for 1-2 hours.

  • Cyanide Addition: Cool the reaction mixture in an ice bath and slowly add a solution of potassium cyanide in water. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Reaction: Allow the reaction to stir at room temperature overnight. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Acidify the reaction mixture with concentrated HCl and extract with diethyl ether to remove any unreacted aldehyde.

  • Hydrolysis: Heat the aqueous layer under reflux for several hours to hydrolyze the nitrile.

  • Isolation: Cool the solution and neutralize with a strong base (e.g., NaOH) to the isoelectric point of histidine (pH ~7.6) to precipitate the racemic histidine.

  • Purification: The crude product can be recrystallized from water/ethanol to yield pure racemic histidine.

ParameterValue
Starting Material Imidazole-4-acetaldehyde
Key Reagents NH₄Cl, KCN, HCl
Product Racemic (DL)-Histidine
Typical Yield 40-60%
Purity >95% after recrystallization

II. Asymmetric Synthesis: Accessing Enantiomerically Pure this compound

While classical methods like the Strecker synthesis are effective for producing racemic mixtures, the biological activity of amino acids is highly dependent on their stereochemistry. Therefore, asymmetric synthesis methods that selectively produce the L-enantiomer are of paramount importance.

A. Chiral Pool Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials.[10][11] For this compound synthesis, amino acids like L-aspartic acid or L-glutamic acid can serve as chiral precursors.

Causality Behind Experimental Choices: The core principle is to transform the starting chiral molecule into the target molecule while retaining the original stereocenter. This involves a series of chemical modifications that build the imidazole ring onto the chiral backbone of the starting amino acid. The choice of protecting groups for the amine and carboxyl functionalities of the starting amino acid is critical to prevent side reactions during the multi-step synthesis.

Visualizing a Chiral Pool Approach

Chiral_Pool L-Aspartic_Acid L-Aspartic Acid (Chiral Pool) Protected_Aspartate Protected L-Aspartate L-Aspartic_Acid->Protected_Aspartate Protection Imidazole_Formation Imidazole Ring Construction Protected_Aspartate->Imidazole_Formation Multi-step sequence Deprotection Deprotection Imidazole_Formation->Deprotection This compound This compound Deprotection->this compound

Caption: Chiral pool synthesis of this compound.

B. Asymmetric Catalysis

Catalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective production of amino acids.[12] This approach often involves the use of a chiral catalyst to induce stereoselectivity in a key bond-forming step.

Causality Behind Experimental Choices: A notable example is the asymmetric hydrogenation of a dehydroamino acid precursor. The choice of a chiral phosphine ligand (e.g., derivatives of DuPhos or BINAP) complexed to a transition metal (e.g., rhodium or ruthenium) is crucial. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral double bond, leading to the preferential formation of the L-enantiomer.

Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation (Conceptual Outline)

Materials:

  • A suitable dehydrohistidine derivative (e.g., N-acetyl-α,β-didehydrohistidine methyl ester)

  • Chiral catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF₄)

  • Hydrogen gas (H₂)

  • Methanol (degassed)

  • Standard high-pressure hydrogenation equipment

Procedure:

  • Catalyst Preparation: In an inert atmosphere (glovebox), dissolve the dehydrohistidine derivative and the chiral rhodium catalyst in degassed methanol.

  • Hydrogenation: Transfer the solution to a high-pressure reactor. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by HPLC or NMR).

  • Work-up: Carefully vent the reactor and remove the solvent under reduced pressure.

  • Deprotection and Isolation: The resulting protected this compound derivative is then deprotected (e.g., by acid hydrolysis) to yield this compound. The product is purified by ion-exchange chromatography or recrystallization.

ParameterValue
Starting Material Dehydrohistidine derivative
Key Component Chiral Rhodium Catalyst
Product This compound
Typical Enantiomeric Excess (e.e.) >95%
Reference [12]

III. Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic methods for amino acid synthesis are gaining prominence due to their high enantioselectivity, mild reaction conditions, and environmental friendliness.[13] These methods leverage the inherent stereospecificity of enzymes to produce optically pure this compound.

Causality Behind Experimental Choices: One common enzymatic approach is the use of transaminases (also known as aminotransferases). These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-glutamate or L-aspartate) to a keto acid acceptor.[14] For this compound synthesis, imidazole-3-pyruvic acid serves as the keto acid precursor. The choice of a specific transaminase with high activity and selectivity for this substrate is critical for the success of the synthesis.

Visualizing Enzymatic Synthesis

Enzymatic_Synthesis Imidazole_Pyruvic_Acid Imidazole-3-pyruvic Acid Transaminase Transaminase Enzyme Imidazole_Pyruvic_Acid->Transaminase Amino_Donor Amino Donor (e.g., L-Glutamate) Amino_Donor->Transaminase This compound This compound Transaminase->this compound Keto_Acid_Byproduct α-Ketoglutarate Transaminase->Keto_Acid_Byproduct

Caption: Enzymatic synthesis of this compound.

Protocol 3: Enzymatic Synthesis of this compound using a Transaminase (Conceptual Outline)

Materials:

  • Imidazole-3-pyruvic acid

  • L-glutamate (as the amino donor)

  • A suitable transaminase enzyme (e.g., from E. coli or a commercially available kit)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Standard laboratory incubator/shaker

Procedure:

  • Reaction Setup: In a buffered solution, combine imidazole-3-pyruvic acid, a stoichiometric excess of L-glutamate, a catalytic amount of PLP, and the transaminase enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle shaking for a specified period (e.g., 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by measuring the formation of this compound using HPLC.

  • Enzyme Removal: Once the reaction is complete, the enzyme can be removed by heat denaturation followed by centrifugation, or by ultrafiltration.

  • Product Isolation: The this compound in the supernatant can be purified using ion-exchange chromatography.

ParameterValue
Starting Material Imidazole-3-pyruvic Acid
Key Component Transaminase Enzyme
Product This compound
Typical Enantiomeric Purity >99%
Reference [13]

IV. Biosynthesis and Fermentation: Industrial-Scale Production

For large-scale production of this compound, microbial fermentation is the method of choice.[15] This involves using genetically engineered microorganisms, such as Corynebacterium glutamicum or Escherichia coli, that have been optimized to overproduce this compound.[14][15]

Causality Behind Experimental Choices: The biosynthesis of this compound is a complex, ten-step pathway starting from phosphoribosyl pyrophosphate (PRPP) and ATP.[5][14] Strain engineering efforts focus on several key areas:

  • Deregulation of Feedback Inhibition: The first enzyme in the pathway, ATP-phosphoribosyltransferase, is typically subject to feedback inhibition by this compound. Genetic modifications are introduced to make this enzyme insensitive to histidine levels.[15]

  • Enhancing Precursor Supply: The metabolic pathways that produce the precursors PRPP and ATP are upregulated to channel more resources towards histidine synthesis.[15]

  • Optimizing Gene Expression: The expression levels of the genes encoding the enzymes in the histidine biosynthesis pathway are optimized to prevent the accumulation of intermediate metabolites and maximize the flux towards the final product.[15]

While a detailed protocol for industrial fermentation is beyond the scope of this guide, the fundamental principles of metabolic engineering provide a powerful strategy for the sustainable and cost-effective production of this compound.

Conclusion

The synthesis of this compound in the laboratory has evolved from classical organic reactions to highly sophisticated asymmetric and enzymatic methods. The choice of a particular synthetic route depends on the desired scale of production, the required enantiomeric purity, and the available resources. For racemic histidine, the Strecker synthesis remains a viable option. For enantiomerically pure this compound, asymmetric catalysis and enzymatic synthesis offer elegant and efficient solutions. At the industrial scale, microbial fermentation stands as the most economical and sustainable approach. A thorough understanding of the underlying chemical principles and the rationale behind the experimental choices is essential for the successful synthesis of this fundamentally important amino acid.

References

  • Shen, C., Yang, L., Miller, S. L., & Oró, J. (1990). Prebiotic synthesis of histidine. Journal of Molecular Evolution, 31(3), 167–174.
  • Wikipedia. (2024). Histidine. In Wikipedia. Retrieved from [Link]

  • Ingle, R. A. (2011). Histidine Biosynthesis. The Arabidopsis Book, 9, e0141.
  • Can an Imidazole Be Formed from an Alanyl-Seryl-Glycine Tripeptide under Possible Prebiotic Conditions?. ResearchGate. Retrieved from [Link]

  • Facile Production of d-Histidine by Asymmetric Transformation of this compound. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Synthesis of L‐histidine specifically labelled with stable isotopes. ResearchGate. Retrieved from [Link]

  • Kulis-Horn, R. K., Persicke, D., & Kalinowski, J. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. Microbial Biotechnology, 7(1), 5–25.
  • Wikipedia. (2024). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

  • CN101125831A - Method for producing this compound. Google Patents.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 4‐fluoro‐l‐histidine using asymmetric approach. ResearchGate. Retrieved from [Link]

  • This compound. HiMedia Laboratories. Retrieved from [Link]

  • Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Asymmetric Synthesis. University of Birmingham.
  • This compound. ChemBK. Retrieved from [Link]

  • Wu, H., Liu, Z., Liu, D., Zhou, Y., Zhang, G., & Chen, Z. (2020). Highly Efficient Production of this compound from Glucose by Metabolically Engineered Escherichia coli. ACS Synthetic Biology, 9(7), 1753–1763.
  • Wikipedia. (2024). Chiral pool. In Wikipedia. Retrieved from [Link]

  • Synthesis route of this compound analogs. ResearchGate. Retrieved from [Link]

  • Histidine Strain Engineering. CD Biosynsis. Retrieved from [Link]

  • da Silva, J. L., de Lima, G. M., & de Oliveira, A. J. A. (2022). Synthesis, characterization, and thermal and computational investigations of the this compound bis(fluoride) crystal.
  • Ingle, R. A. (2011). Histidine Biosynthesis. The Arabidopsis Book, 9, e0141.
  • Highly Efficient Production of this compound from Glucose by Metabolically Engineered Escherichia coli. ResearchGate. Retrieved from [Link]

  • ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). YouTube. Retrieved from [Link]

  • Abellán, V., Asensio, A., & Ramón, D. J. (2017). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 117(15), 9363–9402.
  • Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central. Retrieved from [Link]

  • Creativity from the Chiral Pool: Amino Acids. Baran Lab. Retrieved from [Link]

  • Chen, F., Liu, S., & Li, Z. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1662–1676.
  • Biosynthesis of Histidine. YouTube. Retrieved from [Link]

  • Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. ResearchGate. Retrieved from [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Università di Sassari. Retrieved from [Link]

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The Versatile Role of L-Histidine in Assays for Studying Metal-Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Unique Significance of L-Histidine

Metal-binding proteins, or metalloproteins, are indispensable players in a vast array of biological processes, from enzymatic catalysis and signal transduction to oxygen transport and DNA replication. The study of these proteins is fundamental to both basic science and therapeutic development. Central to this research is the amino acid this compound, whose unique imidazole side chain endows it with a remarkable ability to coordinate with a variety of transition metal ions, including Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺.[1][2] This property makes this compound an exceptionally versatile and powerful tool in the biochemist's arsenal for the purification and characterization of metalloproteins and their interactions.

This guide provides an in-depth exploration of the multifaceted roles of this compound in key laboratory assays. We will delve into the chemical principles that underpin its utility and provide detailed, field-tested protocols for its application, empowering researchers to leverage this simple amino acid to its fullest potential.

The Cornerstone of Protein Purification: this compound in IMAC

Immobilized Metal Affinity Chromatography (IMAC) is arguably the most widespread method for purifying recombinant proteins.[3] The technique's success hinges on the high-affinity interaction between a genetically engineered polyhistidine-tag (His-tag) on the target protein and a chromatography resin charged with divalent metal ions, most commonly Nickel (Ni²⁺).[4][5]

The Principle of Competitive Elution

While the His-tagged protein binds strongly to the Ni-NTA (Nickel-Nitrilotriacetic acid) resin, the interaction is reversible.[6] Elution is achieved by introducing a molecule that can compete with the His-tag for binding to the immobilized nickel ions.[7][8] this compound, or more commonly its side chain analog imidazole, is the ideal competitor.[5][7] By introducing a high concentration of free this compound or imidazole into the buffer, the His-tagged protein is displaced from the resin and can be collected in a highly purified form.[9]

The effectiveness of this competition is governed by concentration. Low concentrations of imidazole (e.g., 10-40 mM) are often included in the binding and wash buffers to prevent weakly-binding, endogenous proteins from contaminating the resin, thereby increasing the final purity of the target protein.[5][10] A subsequent high-concentration step or gradient (e.g., 150-500 mM) is then used for specific elution.[7][11]

Diagram: IMAC Workflow

IMAC_Workflow cluster_0 Step 1: Binding cluster_1 Step 2: Washing cluster_2 Step 3: Elution Load Crude Lysate with His-tagged Protein Resin_Bind Ni-NTA Resin Load->Resin_Bind His-tag coordinates with Ni²⁺ Resin_Wash Resin with Bound His-tagged Protein Wash_Buffer Wash Buffer + Low Imidazole (e.g., 20 mM) Wash_Buffer->Resin_Wash Removes non-specifically bound contaminants Resin_Elute Resin Elution_Buffer Elution Buffer + High this compound/Imidazole (e.g., 250 mM) Elution_Buffer->Resin_Elute Competitively displaces His-tagged protein Eluted_Protein Purified His-tagged Protein Resin_Elute->Eluted_Protein Competitive_ITC cluster_0 cluster_1 Protein Protein Protein_Metal Protein-Metal Complex (High Affinity) Metal Metal Ion Histidine This compound (Competitor) Metal_Histidine Metathis compound Complex Protein_Free Free Protein Protein_Metal->Protein_Free Displacement

Sources

Troubleshooting & Optimization

How to prevent non-specific binding in His-tagged protein purification.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Non-Specific Binding

Welcome to the technical support center for His-tagged protein purification. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges with non-specific binding and achieve high-purity protein preparations. We will delve into the causes of contamination and provide field-proven, step-by-step protocols to enhance the specificity of your purification workflow.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during His-tagged protein purification.

Q1: What are the main reasons for non-specific binding in His-tag purification?

Non-specific binding in Immobilized Metal Affinity Chromatography (IMAC) primarily stems from three sources:

  • Ionic Interactions: Host proteins with a net negative charge can interact with the positively charged metal ions on the resin.

  • Hydrophobic Interactions: Some proteins may non-specifically bind to the resin matrix itself, especially if they have exposed hydrophobic patches.[1][2]

  • Endogenous Metal-Binding Proteins: Host organisms, particularly E. coli, express proteins that naturally contain histidine-rich regions or metal-binding motifs.[3][4] These proteins can co-purify with your His-tagged protein of interest.

Q2: I see many contaminating bands on my SDS-PAGE gel. What is the first thing I should optimize?

The most critical first step is to optimize the imidazole concentration in your binding and wash buffers.[5] Imidazole is a structural analog of the histidine side chain and acts as a competitor to reduce the binding of proteins with weak affinity for the resin.[6] Start by adding a low concentration of imidazole (e.g., 10-20 mM) to your lysis and wash buffers.[1][7]

Q3: Can the type of metal ion used in the IMAC resin affect purity?

Yes, the choice of metal ion significantly impacts binding affinity and selectivity. Nickel (Ni²⁺) is the most commonly used ion due to its high affinity for the His-tag, which generally results in high yields.[6] However, Cobalt (Co²⁺) often provides higher purity with a slightly lower yield because it has a lower affinity for the His-tag and is more selective.[6] If you are experiencing significant contamination with Ni-NTA resin, switching to a Co²⁺-based resin could be a beneficial troubleshooting step.[7] Other ions like Zinc (Zn²⁺) and Copper (Cu²⁺) can also be used and may offer advantages for specific proteins.[8]

Q4: My protein is not binding to the column. What could be the issue?

Several factors could prevent your His-tagged protein from binding to the IMAC resin:

  • Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein, preventing its interaction with the immobilized metal ions.[9]

  • Incorrect Buffer Composition: The pH of your buffer might be too low, causing protonation of the histidine residues and inhibiting binding.[9] Additionally, the presence of chelating agents like EDTA or reducing agents like DTT in your buffers can strip the metal ions from the resin.[10]

  • Suboptimal Imidazole Concentration: While low concentrations of imidazole can reduce non-specific binding, excessively high concentrations in the binding buffer can also prevent your target protein from binding.[9]

Troubleshooting Guide: A Deeper Dive

This section provides detailed solutions to specific problems you may encounter during your purification process.

Problem 1: High Levels of Contaminating Proteins in the Elution Fraction

This is the most frequent issue in His-tag purification. The presence of numerous bands on an SDS-PAGE gel alongside your target protein indicates significant non-specific binding.

Causality and Strategic Solutions

Contaminants can bind to the resin through various mechanisms. A multi-pronged approach is often necessary to achieve high purity.

Step-by-Step Optimization Protocol for Imidazole Concentration

Optimizing the imidazole concentration in your wash steps is a powerful way to remove weakly bound contaminants.

  • Initial Wash: After loading your clarified lysate, wash the column with 5-10 column volumes (CV) of your binding buffer containing a low concentration of imidazole (e.g., 10-20 mM).[1][7]

  • Step Gradient Wash: Sequentially wash the column with increasing concentrations of imidazole. A good starting point is to use step washes at 30 mM, 50 mM, and 70 mM imidazole.[7] Collect the flow-through from each wash step for analysis.

  • Analysis: Run the collected fractions from each wash step, along with your elution fraction, on an SDS-PAGE gel. This will help you determine the imidazole concentration at which most contaminants are removed without significantly eluting your target protein.

  • Refined Protocol: Based on the gel analysis, you can design a more effective wash protocol. For example, if you find that most contaminants are removed at 50 mM imidazole, you can perform a more extensive wash at this concentration in future purifications.

Visualizing the Optimization Workflow

G cluster_0 Troubleshooting High Contamination start High Contamination Observed opt_imidazole Optimize Imidazole Concentration in Wash Buffers start->opt_imidazole opt_nacl Adjust Buffer Composition: Increase NaCl Concentration opt_imidazole->opt_nacl If contamination persists success High Purity Achieved opt_imidazole->success If successful add_detergents Add Non-ionic Detergents or Glycerol opt_nacl->add_detergents If contamination persists opt_nacl->success If successful change_metal Switch Metal Ion (e.g., Ni²+ to Co²⁺) add_detergents->change_metal If contamination persists add_detergents->success If successful sec_iex Incorporate a Secondary Purification Step (SEC or IEX) change_metal->sec_iex For highest purity change_metal->success If successful sec_iex->success

Caption: A decision tree for troubleshooting high contamination.

Optimizing Buffer Composition

Beyond imidazole, other buffer components can be adjusted to minimize non-specific interactions:

  • Salt Concentration: Increasing the sodium chloride (NaCl) concentration in your buffers (up to 500 mM, and in some cases, 1-2 M) can help disrupt ionic interactions between contaminating proteins and the resin.[7][11]

  • Non-ionic Detergents and Additives: For proteins that are prone to hydrophobic aggregation, adding low concentrations of non-ionic detergents like Triton X-100 or Tween 20 (up to 2%) can be beneficial.[1] Glycerol (up to 50%) can also reduce non-specific hydrophobic interactions.[1][7]

  • Reducing Agents: To prevent the co-purification of proteins that may have formed disulfide bonds with your protein of interest, you can include a low concentration of a reducing agent like β-mercaptoethanol (BME) (up to 20 mM) in the lysis buffer.[1] Be cautious with higher concentrations of reducing agents as they can interact with the metal ions on the resin.[7]

Buffer AdditiveRecommended ConcentrationPurpose
Imidazole10-40 mM (Binding/Wash)Reduces binding of weak, non-specific binders.[12]
NaCl300-500 mM (up to 2M)Disrupts non-specific ionic interactions.[1][7][11]
Non-ionic DetergentsUp to 2%Reduces non-specific hydrophobic interactions.[1]
GlycerolUp to 50%Reduces non-specific hydrophobic interactions.[1]
β-mercaptoethanolUp to 20 mMPrevents co-purification via disulfide bonds.[1]
Problem 2: My Purified Protein is Contaminated with Specific E. coli Proteins

Even after optimizing your purification protocol, you may notice persistent contaminating bands. These are often endogenous E. coli proteins that have a natural affinity for IMAC resins.

Common Culprits and Targeted Solutions

The most common E. coli contaminants in His-tag purification are ArnA and SlyD.[3] ArnA has surface-exposed histidine clusters, while SlyD has a histidine-rich C-terminal tail.[3]

  • Use Engineered E. coli Strains: To circumvent this issue, consider using engineered E. coli expression strains like LOBSTR. In these strains, the genes for common contaminating proteins like arnA and slyD have been modified to reduce their affinity for IMAC resins, leading to a much cleaner purification in a single step.[3]

  • Two-Step Purification: If using an engineered strain is not an option, a second purification step, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), is often necessary to remove these stubborn contaminants.

Visualizing a Two-Step Purification Workflow

G cluster_1 Two-Step Purification Strategy lysate Clarified Cell Lysate imac IMAC (e.g., Ni-NTA) lysate->imac elution Elution Fraction imac->elution sec_iex SEC or IEX elution->sec_iex pure_protein Highly Pure Protein sec_iex->pure_protein

Caption: A typical two-step protein purification workflow.

Problem 3: The His-tagged Protein Does Not Bind to the Resin

This can be a frustrating issue, but it is often solvable by addressing the accessibility of the His-tag or the composition of your buffers.

Unmasking a Hidden His-tag

If the His-tag is not accessible, it cannot bind to the resin. Here are some strategies to overcome this:

  • Denaturing Purification: Perform the purification under denaturing conditions using agents like 6 M guanidinium-HCl or 8 M urea.[9][10] This will unfold the protein and expose the His-tag. The protein can then be refolded after elution.

  • Modify the Construct: If you are in the early stages of your project, consider re-engineering your protein construct. Moving the His-tag to the other terminus (N- to C-terminus or vice versa) can sometimes improve its accessibility.[9] Adding a flexible linker sequence (e.g., composed of glycine and serine residues) between the tag and the protein can also provide the necessary separation for proper exposure.[9][10]

Buffer and Resin Considerations
  • pH Adjustment: Ensure the pH of your binding buffer is appropriate for His-tag binding, typically between 7.4 and 8.0.[12] Remember that adding imidazole can lower the pH of your buffer, so it's crucial to readjust the pH after its addition.[9]

  • Avoid Incompatible Reagents: Double-check that your buffers are free of chelating agents (e.g., EDTA) and strong reducing agents (e.g., DTT) that can strip the metal ions from the resin.[10]

  • Fresh Resin: Always use fresh, properly charged resin for your purifications, especially when working with a new protein.

By systematically addressing these common issues, you can significantly improve the purity and yield of your His-tagged protein preparations.

References

  • How do I reduce unspecific binding of His-tagged protein on Ni-NTA columns? (2015, July 7). ResearchGate. Retrieved from [Link]

  • Robichon, C., et al. (2011). Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification. Protein Expression and Purification, 78(1), 58-66. Retrieved from [Link]

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018, July 16). Takara Bio. Retrieved from [Link]

  • Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. (n.d.). Interchim – Blog. Retrieved from [Link]

  • How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? (n.d.). QIAGEN. Retrieved from [Link]

  • Addition of imidazole during binding improves purity of histidine-tagged proteins. (n.d.). Promega. Retrieved from [Link]

  • Addressing the challenge of optimizing His-tagged protein purifications. (2025, February 11). Bio-Works. Retrieved from [Link]

  • What are the most common contaminants after histidine tagged nickel purification? (2012, February 13). Quora. Retrieved from [Link]

  • Increasing [NaCl] to reduce nonspecific binding in His-tag purification on Ni NTA. (2017, April 4). Reddit. Retrieved from [Link]

  • His-Tag Purification. (n.d.). Bio-Rad. Retrieved from [Link]

  • Common Problems During His-tag Purification. (2023, January 13). YouTube. Retrieved from [Link]

  • His-tagged protein expressing but not binding your Ni-NTA column? (2020, December 23). G-Biosciences. Retrieved from [Link]

  • How to overcome issues with low or no recovery of his-tagged proteins. (2021, March 31). Cytiva. Retrieved from [Link]

  • His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC). (2021, December 14). YouTube. Retrieved from [Link]

  • Purification of Proteins Using Polyhistidine Affinity Tags. (2000). Methods in Enzymology, 326, 245-262. Retrieved from [Link]

  • How to improve the purity of an Ni-NTA purified His-tag protein? (2022, September 5). ResearchGate. Retrieved from [Link]

  • AFFINITY HIS-TAG PURIFICATION. (n.d.). G-Biosciences. Retrieved from [Link]

  • How can I elute the His-tagged protein in non-reducing condition without using an imidazole buffer? (2014, May 11). ResearchGate. Retrieved from [Link]

  • Precision Profiling of the Cardiovascular Post-Translationally Modified Proteome. (2023). International Journal of Molecular Sciences, 24(13), 10927. Retrieved from [Link]

  • Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. (2020, November 4). The Journal of Physical Chemistry B, 124(44), 9896-9907. Retrieved from [Link]

  • Ionic Liquids and Water: Hydrophobicity vs. Hydrophilicity. (2018). International Journal of Molecular Sciences, 19(9), 2739. Retrieved from [Link]

  • Interaction mechanism between hydrophobic and hydrophilic surfaces: using polystyrene and mica as a model system. (2013, October 8). Langmuir, 29(40), 12451-12458. Retrieved from [Link]

  • Hydrophobic interactions: an overview. (2002, July 4). arXiv.org. Retrieved from [Link]

Sources

Technical Support Center: Optimizing L-Histidine for Maximal Cell Growth

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing L-Histidine concentration in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their cell culture media for maximal cell growth and productivity. As a Senior Application Scientist, I will provide you with in-depth technical guidance rooted in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the role and use of this compound in cell culture.

Q1: What is the fundamental role of this compound in cell culture?

This compound is an essential α-amino acid that plays a multitude of critical roles in cell culture.[1][2] It is a fundamental building block for protein synthesis, a process essential for cell growth, proliferation, and survival.[1][3] Its unique imidazole side chain allows it to act as both a proton donor and acceptor, making it a crucial component in the active sites of many enzymes.[1][4]

Key functions of this compound include:

  • Protein Synthesis and Folding: As a proteinogenic amino acid, it is directly incorporated into newly synthesized proteins.[1]

  • Nucleic Acid Synthesis: The biosynthesis of histidine is linked to nucleotide formation pathways.[1]

  • Catalytic Activity: The imidazole ring makes it an effective acid/base catalyst in enzyme active sites.[1]

  • Metal Ion Chelation: It aids in the transport of metal ions like copper.[2][4]

  • Precursor to Histamine and Carnosine: It is a precursor for the synthesis of histamine, which is involved in immune responses and gastric secretion, and carnosine, an antioxidant that protects cells from oxidative stress.[1][2][4][5]

Q2: Why is the concentration of this compound critical for cell growth?

The concentration of amino acids, including this compound, is a key determinant of the maximum achievable cell density in a culture.[6] As cells grow and divide, they consume amino acids from the medium.[6] If an essential amino acid like this compound becomes depleted, protein synthesis will halt, leading to a cessation of cell growth, regardless of the availability of other nutrients.[6][7] Therefore, maintaining an optimal this compound concentration is crucial for sustaining robust cell proliferation and achieving high cell densities.

Q3: What are the typical concentration ranges of this compound in cell culture media?

The optimal concentration of this compound can vary depending on the specific cell line and culture conditions. However, studies have shown that many cell lines have a relatively low requirement for histidine compared to other amino acids.[8] For some human cell lines, the minimum concentration required for maximum growth is in the range of 1-2.5 µg/ml.[8] It's important to consult the formulation of your specific cell culture medium and consider empirical testing to determine the ideal concentration for your experiments.

Q4: Can this compound be toxic to cells at high concentrations?

Yes, at very high concentrations, this compound can be injurious to cells. Research has shown that high levels of this compound, particularly in the presence of iron, can lead to the formation of reactive oxygen species (ROS), causing oxidative stress and cell damage.[9] This is a critical consideration, especially in the development of high-concentration nutrient feeds for fed-batch cultures.

Q5: Are there more stable alternatives to this compound for cell culture?

While this compound itself is relatively stable, the use of dipeptides, such as Glycyl-L-histidine (Gly-His), can offer advantages.[10] Dipeptides can be more soluble and stable than individual amino acids, providing a more controlled release of the amino acid into the cell.[10][11] This can lead to improved culture performance, including enhanced cell growth and viability.[10]

Troubleshooting Guide

This section provides solutions to common problems you may encounter when working with this compound in your cell culture experiments.

Problem 1: Suboptimal or Stalled Cell Growth

Possible Cause: this compound concentration may be a limiting factor in your culture medium. As cells proliferate, they deplete essential amino acids, and if this compound is exhausted, growth will cease.[6]

Solution:

  • Monitor Amino Acid Levels: Regularly monitor the concentration of amino acids in your culture supernatant using techniques like HPLC or mass spectrometry.[6] This will provide direct evidence if this compound is being depleted.

  • Titration Experiment: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. This involves culturing your cells in media with varying concentrations of this compound and measuring the impact on cell growth and viability.

  • Fed-Batch Strategy: Implement a fed-batch strategy where a concentrated feed containing this compound and other essential nutrients is added to the culture over time.[12] This helps to maintain optimal nutrient levels and supports higher cell densities.

Problem 2: Increased Cell Death or Signs of Cytotoxicity

Possible Cause: The concentration of this compound in your medium or feed may be too high, leading to toxicity. High concentrations of this compound can contribute to oxidative stress.[9][13][14]

Solution:

  • Review Media Formulation: Carefully check the concentration of this compound in your basal medium and any supplements you are adding.

  • Reduce this compound Concentration: If you suspect toxicity, try reducing the this compound concentration in your next experiment.

  • Consider Antioxidants: The addition of antioxidants to your culture medium may help mitigate the effects of oxidative stress.[9]

  • Use Dipeptides: As an alternative, consider using a histidine-containing dipeptide, which may be less toxic at higher concentrations.[9][11]

Problem 3: Inconsistent Experimental Results

Possible Cause: Inconsistent availability of this compound or other amino acids can lead to unpredictable cell behavior and compromise experimental reproducibility.[7]

Solution:

  • Use High-Quality Media: Ensure you are using high-quality, well-defined cell culture media from a reputable supplier.[7]

  • Proper Media Storage: Store your media and supplements according to the manufacturer's instructions to prevent degradation of amino acids.

  • Standardize Protocols: Maintain consistent cell seeding densities, feeding schedules, and other culture parameters to minimize variability.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a method for determining the optimal this compound concentration for your specific cell line using a titration experiment.

Materials:

  • Your cell line of interest

  • Basal medium deficient in this compound

  • Sterile this compound stock solution (e.g., 100 mM)

  • Multi-well culture plates (e.g., 96-well or 24-well)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Viability assay (e.g., Trypan Blue exclusion)

Procedure:

  • Prepare Media: Prepare a series of culture media with varying concentrations of this compound. For example, you could test a range from 0 mM to 2 mM in 0.2 mM increments.

  • Seed Cells: Seed your cells into the multi-well plates at a consistent density in each well containing the different this compound concentrations.

  • Incubate: Incubate the plates under standard culture conditions (e.g., 37°C, 5% CO2).

  • Monitor Growth: At regular intervals (e.g., every 24 hours), measure the viable cell density and viability in each well.

  • Analyze Data: Plot the cell growth curves for each this compound concentration. The optimal concentration will be the one that supports the highest viable cell density and growth rate.

Data Presentation:

This compound (mM)Day 2 VCD (x10^6 cells/mL)Day 4 VCD (x10^6 cells/mL)Day 6 VCD (x10^6 cells/mL)
0.0
0.2
0.4
0.6
0.8
1.0
1.2
1.4
1.6
1.8
2.0

VCD: Viable Cell Density

Protocol 2: Monitoring this compound Consumption

This protocol provides a general workflow for monitoring the consumption of this compound in your cell culture.

Materials:

  • Cell culture supernatant samples

  • HPLC or Mass Spectrometry system

  • Appropriate columns and reagents for amino acid analysis

Procedure:

  • Sample Collection: At regular time points during your cell culture, collect a small, sterile sample of the culture supernatant.

  • Sample Preparation: Process the supernatant samples as required for your analytical method. This may involve centrifugation to remove cells and debris, and derivatization of the amino acids.

  • Analysis: Analyze the samples using HPLC or mass spectrometry to quantify the concentration of this compound.

  • Data Interpretation: Plot the concentration of this compound over time to determine its consumption rate. This information can be used to optimize your feeding strategy.

Visualizations

Experimental Workflow for this compound Optimization

G cluster_0 Phase 1: Titration cluster_1 Phase 2: Consumption Monitoring cluster_2 Phase 3: Fed-Batch Optimization A Prepare Media with Varying this compound B Seed Cells A->B C Monitor Cell Growth (VCD & Viability) B->C D Determine Optimal Concentration Range C->D E Culture Cells at Optimal this compound D->E F Collect Supernatant Samples Over Time E->F G Analyze this compound Concentration (HPLC/MS) F->G H Determine Consumption Rate G->H I Design Feed Strategy Based on Consumption Rate H->I J Implement Fed-Batch Culture I->J K Monitor Growth and Productivity J->K L Refine Feed Strategy K->L

Caption: Workflow for optimizing this compound in cell culture.

Role of this compound in Cellular Processes

G cluster_0 Cellular Uptake cluster_1 Key Cellular Fates Histidine This compound (in Culture Medium) Uptake Amino Acid Transporters Histidine->Uptake Protein Protein Synthesis Uptake->Protein Histamine Histamine Synthesis Uptake->Histamine Carnosine Carnosine Synthesis Uptake->Carnosine Nucleotide Nucleotide Metabolism Uptake->Nucleotide CellGrowth CellGrowth Protein->CellGrowth -> Cell Growth & -> Proliferation ImmuneResponse ImmuneResponse Histamine->ImmuneResponse -> Immune Response Antioxidant Antioxidant Carnosine->Antioxidant -> Antioxidant Defense DnaRna DnaRna Nucleotide->DnaRna -> DNA/RNA Synthesis

Caption: Simplified overview of this compound's cellular roles.

References

  • This compound. HiMedia Laboratories. [Link]

  • This compound, cell culture test | H6034-1KG | SIGMA-ALDRICH | SLS Ireland. SLS Ireland. [Link]

  • Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. Captivate Bio. [Link]

  • Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. Medium Plus. [Link]

  • How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells. Boster Bio. [Link]

  • Optimizing amino acid composition of CHO cell culture media for a fusion protein production. SpringerLink. [Link]

  • Essential vs. Non-Essential Amino Acids in Cell Culture Media. PurMa Biologics. [Link]

  • The histidine requirement of a normal and a leukaemia cell-line from man: comparative effects on cell growth, metabolism and composition. The Company of Biologists. [Link]

  • What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Corning. [Link]

  • Effects of this compound on hydrogen peroxide-induced DNA damage and cytotoxicity in cultured mammalian cells. PubMed. [Link]

  • The this compound-mediated enhancement of hydrogen peroxide-induced cytotoxicity is a general response in cultured mammalian cell lines and is always associated with the formation of DNA double strand breaks. PubMed. [Link]

  • Histidine-induced Injury to Cultured Liver Cells, Effects of Histidine Derivatives and of Iron Chelators. PubMed. [Link]

  • Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. PubMed. [Link]

  • Histidine Enhances the Anticancer Effect of Gemcitabine against Pancreatic Cancer via Disruption of Amino Acid Homeostasis and Oxidant—Antioxidant Balance. MDPI. [Link]

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How to minimize degradation of L-Histidine in stock solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: L-Histidine Stock Solutions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. This compound is a uniquely versatile amino acid, frequently employed as a pH buffer and protein stabilizer in biopharmaceutical formulations.[1][2][3] However, its chemical structure, particularly the imidazole side chain, makes it susceptible to degradation, which can compromise experimental results and product stability.

This document provides in-depth, field-proven insights into the mechanisms of this compound degradation and offers robust, validated protocols to ensure the integrity and longevity of your stock solutions.

Section 1: Understanding this compound Stability - The 'Why' Behind the Protocol

Before addressing specific troubleshooting questions, it is crucial to understand the primary pathways of this compound degradation. The stability of this compound in an aqueous solution is principally threatened by three factors: oxidation, pH instability, and light exposure.

  • Oxidative Degradation: The imidazole ring of this compound is highly susceptible to attack by reactive oxygen species (ROS). This process is significantly accelerated by the presence of trace metal ions (e.g., Fe³⁺, Cu²⁺), which act as catalysts in Fenton-like reactions to generate potent hydroxyl radicals.[4][5][6] Oxidation can lead to the formation of various byproducts, including 2-oxo-histidine and 4(5)-imidazolecarboxaldehyde, which can potentially modify and damage proteins in your formulation.[7][8]

  • pH-Dependent Effects: The protonation state of this compound's imidazole ring (pKa ≈ 6.0) is critical to its function and stability.[1][3][9] At pH values significantly above its pKa, the deprotonated ring is more susceptible to certain oxidative reactions.[8][10] Conversely, highly acidic conditions can also promote other degradation pathways. The optimal buffering range for histidine is generally considered to be between pH 5.5 and 6.5.[1][2]

  • Photodegradation: Exposure to light, particularly near-UV light, can induce the formation of photosensitizers from this compound itself.[11][12] These excited molecules can then mediate the degradation of other this compound molecules or, more critically, the active pharmaceutical ingredient (API) in a formulation.[11][12] This degradation can occur even in the absence of significant metal ion contamination.[13]

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses common user questions regarding this compound stock solutions.

Q1: What is the primary cause of my this compound solution turning yellow over time?

A1: A yellow or brownish tint is a common indicator of oxidative degradation.[14][15] This is often caused by a combination of factors including dissolved oxygen in the water, exposure to light, and the presence of trace metal ions that catalyze oxidation of the imidazole ring.[11][16] Storing solutions at room temperature, especially in clear vials, can accelerate this process.[14]

Q2: What is the ideal pH for storing an this compound stock solution?

A2: For optimal stability, an this compound stock solution should be maintained at a pH between 5.5 and 6.5.[1][2] In this range, the imidazole side chain (pKa ≈ 6.0) provides effective buffering capacity and strikes a balance against pH-dependent degradation pathways.[3][8][10] Forcing the pH too low or too high can increase susceptibility to specific degradation mechanisms.

Q3: Can I store my this compound stock solution at 4°C?

A3: While refrigeration at 4°C is better than room temperature, for long-term storage (weeks to months), freezing is strongly recommended.[17][18] The best practice is to prepare a concentrated stock, sterile filter it, divide it into single-use aliquots, and store them at -20°C or -80°C.[15][17][18][19] This strategy minimizes the risk of microbial contamination and chemical degradation and avoids repeated freeze-thaw cycles which can also degrade the amino acid.[17][18]

Q4: Is it necessary to use a specific grade of water for my solution?

A4: Absolutely. Use high-purity, sterile water (e.g., Water for Injection (WFI), HPLC-grade, or Milli-Q) with low endotoxin and low metal content. The primary catalyst for oxidative degradation is often trace metal ions present in lower-grade water.[5][8]

Q5: I've observed an unexpected peak in my HPLC analysis when using a histidine buffer. What could it be?

A5: An unexpected peak could be a degradation product. One commonly reported degradant is trans-urocanic acid, which can form from this compound, particularly in the presence of microbial contamination or certain catalysts.[20][21] This compound absorbs strongly in the UV range and can interfere with analyses.[21] Other possibilities include various oxidation products like 2-oxo-histidine.[7]

Q6: Should I add a chelating agent like EDTA to my stock solution?

A6: Adding a small amount of a chelating agent (e.g., 0.1-0.2 mM EDTA or DTPA) can be highly effective in preventing metal-catalyzed oxidation.[5][8] By sequestering trace metal ions, these agents inhibit the formation of ROS.[3][8] This is a standard practice in many biopharmaceutical formulations. However, you must ensure that the chelating agent is compatible with your downstream application, as it can inhibit metalloenzymes or other metal-dependent processes.

Section 3: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Solution Discoloration (Yellowing) 1. Oxidation due to dissolved O₂ or metal ions.[8] 2. Photodegradation from light exposure.[11][12] 3. Storage at improper temperature (RT or 4°C for too long).[14]1. Prepare fresh solution using de-gassed, high-purity water. 2. Consider adding a chelating agent (e.g., EDTA) if compatible.[8] 3. Store new aliquots in amber or foil-wrapped vials at -20°C or -80°C.[18]
pH Shift Over Time 1. Absorption of atmospheric CO₂ (if solution is slightly basic). 2. Formation of acidic degradation products. 3. Leaching of substances from the storage container.1. Ensure vials are sealed tightly. 2. Prepare smaller, single-use aliquots to minimize headspace and exposure to air upon opening. 3. Use high-quality, inert storage vials (e.g., borosilicate glass or polypropylene).
Precipitate Formation After Freezing 1. Concentration of the solution is too high (exceeds solubility at low temp). 2. Significant pH shift upon freezing (cryoconcentration of buffer components).1. Check the solubility limit of this compound at your working concentration and pH. 2. Ensure the solution is fully dissolved and pH-adjusted before freezing. 3. Thaw solution completely and vortex gently to re-dissolve before use.
Loss of Potency / Inconsistent Results 1. Significant chemical degradation has occurred. 2. Repeated freeze-thaw cycles.[17][18] 3. Microbial contamination.1. Discard the old stock and prepare a fresh, validated solution using the protocol below. 2. Implement a strict single-use aliquot policy. 3. Ensure sterile filtration (0.22 µm filter) is performed during preparation.[17]

Section 4: Validated Protocols & Methodologies

Protocol 4.1: Preparation of a Stable, High-Purity this compound Stock Solution (1 M)

This protocol incorporates best practices to minimize degradation during preparation and storage.

Materials:

  • This compound powder (high-purity, e.g., USP grade)

  • High-purity water (WFI, Milli-Q, or similar), low in endotoxins and metals

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 1 M, 5 M) for pH adjustment

  • Sterile, individually wrapped 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, conical tubes (50 mL)

  • Sterile, light-protecting (amber) or clear cryovials for aliquots

  • Aluminum foil (if using clear vials)

Methodology:

  • Solvent Preparation (Critical Step): To minimize dissolved oxygen, de-gas the high-purity water by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes or by boiling it for 5 minutes and allowing it to cool under a vacuum or inert gas.

  • Dissolution: In a sterile 50 mL conical tube, weigh out 15.51 g of this compound powder. Add approximately 80 mL of the de-gassed water. Mix vigorously using a sterile stir bar or by vortexing until the powder is fully dissolved. This compound is highly soluble in water, but this may take a few minutes.

  • pH Adjustment: Place a calibrated pH probe into the solution. Slowly add HCl to aid dissolution and adjust the pH. The target pH for optimal stability is 6.0 . Adjust dropwise with HCl or NaOH as needed. Be careful not to overshoot the target pH.

  • Final Volume: Once the pH is stable at 6.0, transfer the solution to a 100 mL sterile graduated cylinder and add de-gassed water to reach the final volume of 100 mL. Confirm the pH one last time.

  • Sterile Filtration: Draw the solution into a large sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a fresh sterile container. This removes any potential microbial contamination.

  • Aliquotting: Immediately dispense the sterile-filtered stock solution into single-use aliquots (e.g., 1 mL) in sterile cryovials. This is the most critical step to prevent contamination and degradation from freeze-thaw cycles.[17][18]

  • Storage: If using clear vials, wrap them in aluminum foil to protect from light. Label the vials clearly and store them at -20°C for short-to-medium term (up to 6 months) or -80°C for long-term storage (>6 months) .[19]

Protocol 4.2: Workflow for Stability Verification

To ensure the integrity of your stock, a self-validating check is recommended.

  • Baseline (T=0) Analysis: Immediately after preparation (after Step 5), retain one aliquot for immediate analysis. Use a validated analytical method (e.g., HPLC with UV detection or a dedicated amino acid analyzer) to determine the precise concentration and purity.[22] This chromatogram is your baseline reference.

  • Periodic Checks: For long-term studies, thaw a new aliquot at predetermined intervals (e.g., 3, 6, 12 months) and re-analyze it using the exact same method.

  • Comparison: Compare the concentration and purity profiles to the T=0 baseline. A significant drop in concentration (>5%) or the appearance of new degradation peaks indicates the stock is compromised.

Section 5: Visual Diagrams

Diagram 5.1: Key Degradation Pathways of this compound

cluster_main This compound Degradation His This compound Solution OxoHis 2-oxo-Histidine His->OxoHis Oxidation Urocanic Urocanic Acid His->Urocanic Deamination Other Other Oxidized Byproducts His->Other Oxidation Metals Trace Metal Ions (Fe³⁺, Cu²⁺) Metals->His Catalyzes Light UV/Near UV Light Light->His Induces Photodegradation Oxygen Dissolved Oxygen (O₂) Oxygen->His Oxidizes pH Suboptimal pH (pH > 7 or pH < 5) pH->His Increases Susceptibility

Caption: Major factors leading to the degradation of this compound in aqueous solutions.

Diagram 5.2: Workflow for Preparing Stable this compound Stock

cluster_workflow Preparation Workflow N1 1. Use High-Purity Reagents & Water N2 2. De-gas Solvent (e.g., N₂ Sparge) N1->N2 N3 3. Dissolve & Adjust pH to 6.0 N2->N3 N4 4. Sterile Filter (0.22 µm) N3->N4 N5 5. Aliquot into Single-Use Vials N4->N5 N6 6. Store Frozen & Protected from Light (-20°C / -80°C) N5->N6

Caption: Step-by-step workflow for minimizing degradation during stock preparation.

References

  • Near UV light photo-degradation of histidine buffer: Mechanisms and role of Fe(III). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?. (2017). ResearchGate. Retrieved January 2, 2026, from [Link]

  • How can store amino acids stock solutions?. (2015). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Kinetics and Mechanism of Oxidation of this compound by Permanganate Ions in Sulfuric Acid Medium. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2024). Pangoo.biz. Retrieved January 2, 2026, from [Link]

  • How Does Histidine Safeguard Antibody Drug Stability?. (2023). AVT Pharmaceutical. Retrieved January 2, 2026, from [Link]

  • Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. (2024). International Journal of Pharmaceutics. Retrieved January 2, 2026, from [Link]

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. (2019). Biotage. Retrieved January 2, 2026, from [Link]

  • Investigation of a Degradant in a Biologics Formulation Buffer Containing this compound. (2015). Springer. Retrieved January 2, 2026, from [Link]

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. (2018). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Investigation of a Degradant in a Biologics Formulation Buffer Containing this compound. (2015). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. (2005). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved January 2, 2026, from [Link]

  • Dual Effect of Histidine on Polysorbate 20 Stability: Mechanistic Studies. (2018). PubMed. Retrieved January 2, 2026, from [Link]

  • Photosensitizers Form in Histidine Buffer and Mediate the Photodegradation of a Monoclonal Antibody. (2011). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Investigation of a Degradant in a Biologics Formulation Buffer Containing this compound. (2015). Scilit. Retrieved January 2, 2026, from [Link]

  • The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. (2008). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Histidine Photodegradation during UV Resonance Raman Spectroscopy. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins. (2000). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Sensitized photooxidation of histidine and its derivatives. Products and mechanism of the reaction. (1972). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Effect of UVC Irradiation on the Oxidation of Histidine in Monoclonal Antibodies. (2020). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Oxidation of free this compound by tert-Butylhydroperoxide. (2010). PubMed. Retrieved January 2, 2026, from [Link]

  • Histidine-induced injury to cultured liver cells, effects of histidine derivatives and of iron chelators. (2000). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Metal-catalyzed oxidation of histidine. The exact chemical mechanism of... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Concentration and pH-dependent aggregation behavior of an this compound based amphiphile in aqueous solution. (2010). PubMed. Retrieved January 2, 2026, from [Link]

  • Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. (2018). Protocols.io. Retrieved January 2, 2026, from [Link]

  • The pH sensitivity of histidine-containing lytic peptides. (2014). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Evolution of oxidation dynamics of histidine: non-reactivity in the gas phase, peroxides in hydrated clusters, and pH dependence in solution. (2014). RSC Publishing. Retrieved January 2, 2026, from [Link]

  • The degradation of this compound, imidazolyl-L-lactate and imidazolylpropionate by Pseudomonas testosteroni. (1971). PubMed. Retrieved January 2, 2026, from [Link]

  • Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease. (2018). NIH. Retrieved January 2, 2026, from [Link]

  • Histidine Degradation via an Aminotransferase Increases the Nutritional Flexibility of Candida glabrata. (2019). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. (2017). Protocols.io. Retrieved January 2, 2026, from [Link]

  • How to prepare and store Amino acid stock solution?. (2016). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Amino Acid Stock Solutions. (n.d.). Roth Lab. Retrieved January 2, 2026, from [Link]

  • Promoted CO2 Desorption in N-(2-Hydroxyethyl)ethylenediamine Solutions Catalyzed by Histidine. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Publishing. Retrieved January 2, 2026, from [Link]

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His-Tagged Protein Purification: A Technical Guide to Optimizing Elution from Ni-NTA Resin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the elution of His-tagged proteins from Nickel-Nitrilotriacetic Acid (Ni-NTA) resin. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and optimize your purification workflows.

Section 1: Understanding the Elution Process

The successful elution of a His-tagged protein from a Ni-NTA column relies on disrupting the co-ordination bond between the histidine residues of the tag and the immobilized nickel ions.[1][2] This is typically achieved through competitive displacement or by altering the charge state of the histidine residues.

The Chemistry of Binding and Elution

ElutionMechanism cluster_binding Binding Phase (pH ~8.0) cluster_elution Elution Phase Resin {Ni-NTA Resin | Immobilized Ni²⁺ ions} HisTag_Bound {His-Tagged Protein | Polyhistidine Tag} Resin->HisTag_Bound Coordination Bond (Histidine Imidazole Rings to Ni²⁺) HisTag_Eluted {Eluted His-Tagged Protein} Imidazole {Imidazole | High Concentration} Imidazole->Resin Competitive Displacement Low_pH {Low pH Buffer | (e.g., pH 4.5-5.9)} Low_pH->HisTag_Bound Protonation of Histidine Residues

Two primary strategies are employed for elution:

  • Imidazole Competition: Imidazole, having a similar ring structure to the side chain of histidine, is used as a competitive agent.[2] At high concentrations, imidazole molecules saturate the Ni-NTA resin, displacing the His-tagged protein.[2]

  • pH Reduction: Lowering the pH of the elution buffer protonates the imidazole rings of the histidine residues.[3][4][5] This protonation disrupts the coordination bond with the nickel ions, leading to the release of the protein.[3][5]

Section 2: Troubleshooting Elution Problems

This section addresses common issues encountered during the elution step in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My His-tagged protein is not eluting, or the yield is very low. What are the likely causes and how can I fix this?

Possible Cause 1: Suboptimal Imidazole Concentration

  • Explanation: The affinity of your specific His-tagged protein for the Ni-NTA resin may be higher than average, requiring a higher concentration of imidazole for effective displacement. Standard elution concentrations may be insufficient.

  • Solution:

    • Step Elution: If you are using a single high concentration of imidazole for elution, try a step gradient. Elute with increasing concentrations of imidazole (e.g., 100 mM, 250 mM, 500 mM) and analyze the fractions by SDS-PAGE to determine the optimal concentration for your protein.[6][7]

    • Linear Gradient Elution: For more precise optimization, a linear imidazole gradient (e.g., 20-500 mM) can be employed, especially with an FPLC system.[6] This can help separate your target protein from contaminants that elute at different imidazole concentrations.[6]

    • Increase Final Imidazole Concentration: In some cases, concentrations up to 1 M imidazole may be necessary for complete elution.[7][8]

Possible Cause 2: Protein Precipitation on the Column

  • Explanation: The high concentration of protein on the column during elution can sometimes lead to aggregation and precipitation, especially if the elution buffer is not optimal for your protein's solubility.

  • Solutions:

    • Modify Elution Buffer: Consider adding stabilizing agents to your elution buffer, such as:

      • Glycerol: Up to 20% can help reduce non-specific hydrophobic interactions.[9][10]

      • Non-ionic detergents: Such as Tween-20 or Triton X-100 (up to 2%) can prevent aggregation.[10][11][12][13]

      • Increase Salt Concentration: Adjusting the NaCl concentration (up to 500 mM) can sometimes improve solubility.[10]

    • On-Column Refolding: If your protein was purified under denaturing conditions (e.g., with urea or guanidinium chloride), it may have precipitated during attempts to elute under native conditions.[1] A gradual on-column refolding step by decreasing the denaturant concentration may be necessary before elution.

Possible Cause 3: Inaccessible His-Tag

  • Explanation: The three-dimensional structure of your protein might be sterically hindering the His-tag, preventing efficient binding and/or elution.[1][14]

  • Solution:

    • Denaturing Conditions: Purify the protein under denaturing conditions using 6-8 M urea or 6 M guanidinium chloride in all buffers.[1][14] This will unfold the protein and expose the His-tag. The protein can then be refolded after elution.

    • Modify Protein Construct: For long-term solutions, consider re-engineering your protein construct. Adding a flexible linker sequence between the protein and the His-tag can increase its accessibility.[1] Alternatively, moving the tag to the other terminus of the protein might solve the issue.[1]

Possible Cause 4: Strong Secondary Interactions with the Resin

  • Explanation: Your protein may have patches of surface residues that are interacting with the agarose matrix of the resin through ionic or hydrophobic interactions.

  • Solution:

    • Increase Salt Concentration: Increasing the NaCl concentration in the wash and elution buffers (e.g., up to 500 mM or even 1 M) can help disrupt non-specific ionic interactions.[9][12][15][16]

    • Additives: Including additives like glycerol or non-ionic detergents in your buffers can minimize hydrophobic interactions.[10][11]

Problem Potential Cause Recommended Action
Low or No ElutionInsufficient imidazole concentrationPerform a step or linear gradient elution to find the optimal concentration.
Protein precipitation on the columnAdd stabilizing agents (glycerol, detergents) to the elution buffer.
Inaccessible His-tagPurify under denaturing conditions or re-engineer the protein construct.
Strong secondary interactionsIncrease salt concentration or add detergents/glycerol to buffers.
Q2: My protein elutes, but it is contaminated with other proteins. How can I improve the purity?

Possible Cause 1: Inadequate Washing

  • Explanation: Non-specifically bound proteins are not being sufficiently removed before the elution step.

  • Solution:

    • Optimize Wash Buffer Imidazole Concentration: The key is to find an imidazole concentration that is high enough to remove contaminants but not so high that it prematurely elutes your target protein. Perform a pilot experiment with a range of imidazole concentrations in the wash buffer (e.g., 20 mM, 40 mM, 60 mM) and analyze the wash fractions by SDS-PAGE.[17] A concentration of 20-40 mM is a good starting point for many proteins.

    • Increase Wash Volume: Increase the volume of the wash buffer to at least 10-20 column volumes.

Possible Cause 2: Co-purification of Host Proteins with Histidine Patches

  • Explanation: Some host cell proteins naturally have surface-exposed histidine residues that can bind to the Ni-NTA resin.

  • Solution:

    • Optimize Imidazole in Lysis/Binding Buffer: Including a low concentration of imidazole (10-25 mM) in your lysis and binding buffers can prevent many of these contaminating proteins from binding to the resin in the first place.[9][14]

    • Alternative Metal Ions: Consider using a resin with a different metal ion. Cobalt (Co²⁺) resins often exhibit higher specificity for His-tags and can result in higher purity, although sometimes with a slightly lower yield compared to nickel.[18][19]

Possible Cause 3: Non-specific Ionic or Hydrophobic Interactions

  • Explanation: Contaminating proteins are interacting with the resin matrix itself, not the nickel ions.

  • Solution:

    • Adjust Salt Concentration: Increasing the NaCl concentration in the lysis, binding, and wash buffers to 300-500 mM can disrupt ionic interactions.[20]

    • Add Detergents or Glycerol: Including low concentrations of non-ionic detergents or glycerol can reduce hydrophobic interactions.[10]

Problem Potential Cause Recommended Action
Contaminated EluateInadequate washingOptimize imidazole concentration in wash buffer; increase wash volume.
Co-purification of host proteinsAdd low imidazole to lysis/binding buffer; try a cobalt-based resin.
Non-specific interactionsIncrease salt concentration; add detergents or glycerol to buffers.

Section 3: Alternative Elution Strategies

While imidazole competition is the most common elution method, alternative strategies can be beneficial for proteins that are sensitive to imidazole or for specific applications.

pH Elution
  • Principle: As the pH decreases, the histidine residues in the His-tag become protonated, disrupting their coordination with the nickel ions and causing the protein to elute.[3][4][5]

  • Advantages: Useful for proteins that are unstable in the presence of imidazole.

  • Disadvantages: A low pH can denature or precipitate some proteins. Also, at a pH below 4, nickel ions can be stripped from the resin.[3]

  • General Protocol:

    • Bind the His-tagged protein at a pH of ~8.0.

    • Wash the column with a buffer at a slightly lower pH (~7.0).[3]

    • Elute the protein with a buffer at a lower pH (typically in the range of 4.5 to 5.9).[3]

Elution with Chelating Agents
  • Principle: Strong chelating agents like EDTA or EGTA will strip the nickel ions from the NTA resin, causing the His-tagged protein to be released.[3]

  • Advantages: Very effective for tightly bound proteins.

  • Disadvantages: The eluted protein will be in a complex with nickel ions, which may need to be removed for downstream applications.[3] This method also requires the resin to be regenerated before its next use.

Section 4: Experimental Protocols

Protocol 1: Optimizing Imidazole Concentration with a Step Gradient
  • Prepare Buffers:

    • Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.

    • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 40 mM imidazole, pH 8.0.

    • Elution Buffers: Prepare a series of elution buffers with increasing imidazole concentrations (e.g., 100 mM, 150 mM, 250 mM, 500 mM) in a base of 50 mM sodium phosphate, 300 mM NaCl, pH 8.0.

  • Equilibrate the Column: Equilibrate your Ni-NTA column with 5-10 column volumes (CV) of Lysis/Binding Buffer.

  • Load Sample: Load your clarified cell lysate onto the column.

  • Wash: Wash the column with 10-20 CV of Wash Buffer.

  • Elute: Elute the protein with 5 CV of each Elution Buffer in a stepwise manner, collecting fractions for each step.

  • Analyze: Analyze the collected fractions by SDS-PAGE to determine the imidazole concentration at which your protein elutes with the highest purity.

Protocol 2: Resin Regeneration

Used Ni-NTA resin can be regenerated for multiple uses, which is cost-effective.

  • Strip: Wash the column with 5-10 CV of a stripping buffer (e.g., 100 mM EDTA, pH 8.0) to remove the nickel ions.[21][22] The resin will turn from blue to white.

  • Wash: Wash the column extensively with 10 CV of deionized water to remove all traces of EDTA.[21][22][23]

  • Recharge: Recharge the column by incubating with 5 CV of a 100 mM NiSO₄ solution.[21][23] The resin should turn blue again.

  • Final Wash: Wash the column with 10 CV of deionized water to remove excess nickel ions.

  • Store: Equilibrate the column with a storage buffer (e.g., 20% ethanol) for long-term storage at 4°C.[21][24]

RegenerationWorkflow start Used Ni-NTA Resin (Blue) strip Strip with EDTA start->strip Removes Ni²⁺ wash1 Wash with dH₂O strip->wash1 Removes EDTA recharge Recharge with NiSO₄ wash1->recharge Reloads Ni²⁺ wash2 Wash with dH₂O recharge->wash2 Removes excess Ni²⁺ store Store in 20% Ethanol wash2->store Prepares for storage end_node Regenerated Resin (Ready for Use) store->end_node

References

  • Interchim. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Retrieved from [Link]

  • Cube Biotech. (n.d.). Washing and Regenerating Ni-NTA and Ni-IDA Agarose. Retrieved from [Link]

  • G-Biosciences. (2020, February 25). Tips for Using Ni-NTA Resin. Retrieved from [Link]

  • ResearchGate. (2015, September 2). Can His-tagged proteins be eluted from Ni-NTA by low pH instead of imidazole? Retrieved from [Link]

  • LifeTein. (n.d.). Ni-NTA Agarose. Retrieved from [Link]

  • Seven, A. B. (n.d.). Ni-NTA Bead Regeneration. Retrieved from [Link]

  • Sandiego. (n.d.). NTA Nickel Bead Regeneration Protocol. Retrieved from [Link]

  • Cytiva. (2021, March 31). How to overcome issues with low or no recovery of his-tagged proteins. Retrieved from [Link]

  • Reddit. (2021, May 7). do we increase ph or decrease ph to elute Histidine tag protein from affinity Chromatography. Retrieved from [Link]

  • GE Healthcare. (n.d.). 5.2 Protein purification. Retrieved from [Link]

  • G-Biosciences. (2020, December 23). His-tagged protein expressing but not binding your Ni-NTA column? Retrieved from [Link]

  • Bio-Works. (2025, February 11). Addressing the challenge of optimizing His-tagged protein purifications. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • ResearchGate. (2015, August 30). How can I optimise protein purification (protein with his-tag) (using complete his tag purification resin by ROCHE)? Retrieved from [Link]

  • ResearchGate. (2015, July 7). How do I reduce unspecific binding of His-tagged protein on Ni-NTA columns? Retrieved from [Link]

  • Reddit. (2021, October 1). Imidazole gradients for his tag protein purification. Retrieved from [Link]

  • Reddit. (2017, April 4). Increasing [NaCl ] to reduce nonspecific binding in His-tag purification on Ni NTA. Retrieved from [Link]

  • YouTube. (2023, January 13). Common Problems During His-tag Purification. Retrieved from [Link]

  • Takara Bio. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • Sandiego. (2015). 2015 His tag Purification Protocol. Retrieved from [Link]

  • ResearchGate. (2022, September 30). Why his-tag protein is not eluting completely from Ni-NTA Magnetic beads? Retrieved from [Link]

  • Bio-Rad. (n.d.). From Optimization to Automation: Multidimensional (Multi-D) Histidine-Tag Protein Purification. Retrieved from [Link]

  • LabXchange. (n.d.). Using Imidazole to Elute His-tagged Proteins from a Nickel Column. Retrieved from [Link]

  • ResearchGate. (2023, March 23). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)? Retrieved from [Link]

  • ResearchGate. (2022, September 5). How to improve the purity of an Ni-NTA purified His-tag protein? Retrieved from [Link]

  • ResearchGate. (2019, December 18). Problem purifying His-tag protein with Ni-NTA agarose? Retrieved from [Link]

  • QIAGEN. (n.d.). How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? Retrieved from [Link]

  • Protocol Online. (2006, September 8). His tagged protein won't elute from nickel resin. Retrieved from [Link]

  • ResearchGate. (2013, January 3). Purification problem with His-tag protein and Ni-NTA matrix. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Why hasn't His Tag protein eluted from Nickel column? Retrieved from [Link]

  • IBA Lifesciences. (n.d.). Expression and purification of proteins using 6xHistidine-tag. Retrieved from [Link]

  • ResearchGate. (2024, July 3). How to solve the problem with His-tagged protein purification? Retrieved from [Link]

  • Methods in Enzymology. (n.d.). Purification of Proteins Using Polyhistidine Affinity Tags. Retrieved from [Link]

  • PubMed Central. (2024, May 15). Protein purification via consecutive histidine–polyphosphate interaction. Retrieved from [Link]

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Technical Support Center: Endotoxin Removal from L-Histidine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ensuring your L-Histidine solutions are free from endotoxin contamination. This guide is designed for researchers, scientists, and drug development professionals who understand the critical impact of endotoxins on cell culture experiments.[1][2] Here, we will delve into the nuances of endotoxin removal, providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a concern in my this compound solution?

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1][2][3] These molecules are released when bacteria die and lyse. Even in sterile solutions, endotoxins can persist and are highly heat-stable, making them difficult to remove through standard sterilization methods like autoclaving.[2][4]

In cell culture, even minute concentrations of endotoxins can elicit strong and often unpredictable cellular responses, leading to:

  • Altered Cell Growth and Morphology: Endotoxins can interfere with normal cell proliferation and differentiation.[2]

  • Induction of Inflammatory Responses: They can trigger the release of cytokines like TNF-α and IL-6, which can compromise the validity of your experimental results, especially in immunology and stem cell research.[2]

  • Reduced Transfection Efficiency: Endotoxins can interfere with the uptake of genetic material by cells.[2]

  • Apoptosis: In sensitive cell lines, endotoxins can induce programmed cell death.[2]

Given that this compound is a common supplement in cell culture media, ensuring its freedom from endotoxins is paramount for experimental reproducibility and reliability.[5][6][7]

Q2: How do endotoxins contaminate this compound solutions?

Endotoxin contamination can be introduced at various stages:

  • Raw Materials: The this compound powder itself may have low levels of endotoxin.

  • Water Source: The water used to dissolve the L--Histidine is a primary potential source of contamination. Poorly maintained water purification systems can harbor Gram-negative bacteria.[5]

  • Labware: Glassware and plasticware, if not properly depyrogenated, can introduce endotoxins.[4][8]

  • Handling: Improper aseptic technique during solution preparation can introduce bacteria, which then release endotoxins.[8]

Q3: What is a safe level of endotoxin for my cell culture experiments?

There is no universal "safe" level of endotoxin, as sensitivity varies greatly between cell types.[3][4][8] Some robust cell lines like CHO and HeLa may tolerate higher levels, potentially due to natural selection from long-term culturing.[1][3][4][8] However, primary cells, immune cells, and stem cells can be sensitive to concentrations as low as 0.1 ng/mL.[1] It is best practice to aim for the lowest possible endotoxin levels in all cell culture reagents.

Q4: What is the Limulus Amebocyte Lysate (LAL) assay?

The LAL assay is the most widely used method for detecting and quantifying endotoxins.[4][9] It utilizes a lysate derived from the blood of the horseshoe crab (Limulus polyphemus), which contains enzymes that trigger a clotting cascade in the presence of endotoxins.[9][10] This reaction can be measured to determine endotoxin levels with high sensitivity.[9] Regular LAL testing of your this compound solutions and other reagents is a crucial quality control step.[4]

Troubleshooting Guide

Issue: My cells are behaving unexpectedly (e.g., poor growth, differentiation issues, inconsistent results), and I suspect endotoxin contamination in my this compound solution.

Answer: Unexpected cell behavior is a common indicator of endotoxin contamination.[2] Here's a systematic approach to troubleshoot this issue:

  • Quarantine the Suspect Solution: Immediately stop using the this compound solution to prevent further impact on your cultures.

  • Test for Endotoxins: Perform a quantitative LAL assay on an aliquot of the this compound solution to confirm the presence and determine the concentration of endotoxins.[4][9]

  • Review Your Preparation Protocol:

    • Water Quality: When was your water purification system last sanitized? Test the source water for endotoxins.[5]

    • Aseptic Technique: Were proper aseptic techniques used during preparation?[8]

    • Depyrogenation of Labware: How are you depyrogenating your glassware and other reusable items? Autoclaving is not sufficient for endotoxin removal.[11] Dry heat at 250°C for at least 30 minutes is a reliable method for glassware.[12][13]

  • Implement an Endotoxin Removal Protocol: If endotoxin contamination is confirmed, you will need to treat your this compound solution using one of the methods detailed in the protocols section below.

Issue: I performed an endotoxin removal procedure, but my this compound solution still tests positive for endotoxins.

Answer: This indicates that the chosen removal method was either not suitable for your specific needs or was not performed optimally. Consider the following:

  • Method Selection: Was the chosen method appropriate for the initial endotoxin concentration and the volume of your solution? Some methods are more effective than others.

  • Protocol Adherence: Were all steps of the protocol followed precisely? Pay close attention to parameters like pH, ionic strength, and contact time.

  • Re-contamination: Could the solution have been re-contaminated after the removal procedure? Ensure that all subsequent handling and storage are performed under strict aseptic and pyrogen-free conditions.

  • Validation: It is crucial to validate your endotoxin removal process to ensure it consistently meets your requirements.[14][15]

Issue: After endotoxin removal, the concentration of my this compound has decreased.

Answer: Some endotoxin removal methods, particularly those involving adsorption, can lead to a loss of the target molecule.[16][17]

  • Activated Carbon: This method is known for its non-selective adsorption and can result in the loss of this compound.[17]

  • Chromatography: Improperly optimized chromatography conditions can lead to the co-binding of this compound with the endotoxin.

To mitigate this, you can:

  • Optimize Your Protocol: Adjust parameters like pH and ionic strength to minimize the binding of this compound to the removal matrix.

  • Choose a More Selective Method: Consider methods like ultrafiltration, which separates based on molecular size, or affinity chromatography with a ligand that has a higher specificity for endotoxin.[16][18]

  • Quantify this compound Post-Treatment: Always measure the concentration of this compound after any removal procedure to account for any losses.

Endotoxin Removal Protocols

Here are detailed protocols for common and effective methods for removing endotoxins from this compound solutions.

Method 1: Ultrafiltration

Principle: This method separates molecules based on size. Endotoxins in aqueous solutions tend to form large aggregates (micelles) with molecular weights exceeding 100 kDa.[16] this compound has a molecular weight of approximately 155 Da. By using an ultrafiltration membrane with a molecular weight cut-off (MWCO) of 10-30 kDa, the smaller this compound molecules will pass through while the larger endotoxin aggregates are retained.[18][19]

Advantages:

  • High recovery of this compound.

  • Relatively simple and fast.

  • Effective for removing endotoxins from small molecule solutions.[20]

Disadvantages:

  • May not be effective if endotoxins are not in an aggregated state.

  • Can be costly for large volumes.

Experimental Workflow: Ultrafiltration

G prep Prepare this compound Solution uf_setup Set up Ultrafiltration Device (10-30 kDa MWCO) prep->uf_setup load Load Solution into Device uf_setup->load centrifuge Centrifuge or Apply Pressure load->centrifuge collect Collect Filtrate (Endotoxin-Free this compound) centrifuge->collect validate Validate with LAL Assay collect->validate

Caption: Ultrafiltration workflow for endotoxin removal.

Step-by-Step Protocol:
  • Prepare the this compound Solution: Dissolve this compound powder in pyrogen-free water to the desired concentration.

  • Select an Ultrafiltration Device: Choose a centrifugal ultrafiltration device with a 10-30 kDa MWCO membrane.

  • Pre-rinse the Device: Pre-rinse the device with pyrogen-free water to remove any potential contaminants and to wet the membrane.

  • Load the Sample: Add the this compound solution to the sample reservoir of the device.

  • Centrifuge: Centrifuge the device according to the manufacturer's instructions. The centrifugal force will drive the this compound solution through the membrane, leaving the endotoxin aggregates behind.

  • Collect the Filtrate: The collected filtrate contains the purified this compound solution.

  • Validate: Perform an LAL assay on the filtrate to confirm the removal of endotoxins to the desired level.

  • Sterilize: Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free container.

Method 2: Anion-Exchange Chromatography

Principle: This technique separates molecules based on their net charge. Endotoxins have a strong net negative charge at a pH above 2 due to the presence of phosphate groups in the Lipid A moiety.[16][21] this compound is an amino acid with a basic side chain (imidazole group) and will have a net positive charge at a pH below its isoelectric point (pI ≈ 7.6). By using a strong anion-exchange resin (positively charged), the negatively charged endotoxins will bind to the column, while the positively charged this compound will flow through.[22][23][]

Advantages:

  • High endotoxin removal efficiency.[16]

  • Scalable for larger volumes.

Disadvantages:

  • Requires careful optimization of pH and buffer conditions to ensure proper charge-based separation.

  • Potential for this compound loss if conditions are not optimal.[21]

Experimental Workflow: Anion-Exchange Chromatography

G prep Prepare this compound Solution & Adjust pH col_prep Equilibrate Anion-Exchange Column prep->col_prep load Load Solution onto Column col_prep->load collect Collect Flow-Through (Endotoxin-Free this compound) load->collect validate Validate with LAL Assay collect->validate

Caption: Anion-exchange chromatography workflow.

Step-by-Step Protocol:
  • Prepare the this compound Solution: Dissolve this compound in a low ionic strength buffer (e.g., 10-20 mM Tris-HCl) and adjust the pH to a range where this compound is positively charged and endotoxins are negatively charged (e.g., pH 6.0-7.0).

  • Select and Prepare the Column: Choose a strong anion-exchange resin (e.g., a quaternary ammonium-based resin). Pack a column with the resin and equilibrate it with the same buffer used for the this compound solution.

  • Load the Sample: Apply the this compound solution to the equilibrated column at a controlled flow rate.

  • Collect the Flow-Through: The this compound will not bind to the resin and will be collected in the flow-through fractions.

  • Wash the Column: Wash the column with the equilibration buffer to ensure all the this compound has been eluted.

  • Elute and Regenerate (Optional): The bound endotoxins can be eluted with a high salt buffer (e.g., 1-2 M NaCl) or a sodium hydroxide solution, and the column can be regenerated for future use.

  • Validate: Pool the fractions containing this compound and perform an LAL assay to confirm endotoxin removal.

  • Buffer Exchange and Sterilization: If necessary, perform a buffer exchange into the desired final formulation buffer and sterilize by filtration.

Method 3: Activated Carbon Treatment

Principle: Activated carbon has a large surface area and strong adsorptive properties, which allow it to bind hydrophobic molecules like the Lipid A portion of endotoxins.[17][25]

Advantages:

  • Cost-effective.[17]

  • Can achieve high removal rates.[17]

Disadvantages:

  • Non-selective adsorption can lead to significant loss of this compound.[17]

  • Residual carbon fines can be difficult to remove from the final solution.[17]

Experimental Workflow: Activated Carbon Treatment

G prep Prepare this compound Solution add_carbon Add Activated Carbon and Stir prep->add_carbon incubate Incubate with Agitation add_carbon->incubate remove_carbon Remove Carbon by Centrifugation/Filtration incubate->remove_carbon collect Collect Supernatant/ Filtrate remove_carbon->collect validate Validate with LAL Assay collect->validate

Caption: Activated carbon treatment workflow.

Step-by-Step Protocol:
  • Prepare the this compound Solution: Dissolve this compound in pyrogen-free water. A slightly acidic pH can enhance endotoxin adsorption to activated carbon.[17]

  • Add Activated Carbon: Add pyrogen-free activated carbon to the solution (typically 0.1-1% w/v).

  • Incubate: Stir the suspension for a defined period (e.g., 1-2 hours) at room temperature.

  • Remove Activated Carbon: Separate the activated carbon from the solution by centrifugation followed by filtration through a low-protein-binding filter (e.g., 0.45 µm followed by 0.22 µm).

  • Validate: Perform an LAL assay on the final solution to confirm endotoxin removal.

  • Quantify this compound: Measure the this compound concentration to determine the extent of product loss.

Comparison of Endotoxin Removal Methods
MethodPrincipleThis compound RecoveryScalabilityKey Consideration
Ultrafiltration Size ExclusionHighGoodOptimal for small molecules; relies on endotoxin aggregation.[16][19]
Anion-Exchange Chromatography Charge-Based SeparationModerate to HighExcellentRequires careful pH and buffer optimization.[21][]
Activated Carbon AdsorptionLow to ModerateGoodNon-selective; risk of product loss and carbon carryover.[17]

Validation of Endotoxin Removal

Validation is a critical step to ensure that your chosen endotoxin removal method is effective and reproducible.

Limulus Amebocyte Lysate (LAL) Assay Protocol (Gel-Clot Method)

This is a qualitative or semi-quantitative method that provides a simple positive/negative result for the presence of endotoxins above a certain sensitivity level.

  • Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water according to the manufacturer's instructions.[26][27]

  • Prepare a Standard Curve: Create a series of dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity).[10][26]

  • Sample Preparation: Prepare dilutions of your treated this compound solution.

  • Assay Setup: In pyrogen-free reaction tubes, add 100 µL of your sample, standards, and a negative control (LAL Reagent Water).

  • Add LAL Reagent: Add 100 µL of the reconstituted LAL reagent to each tube.

  • Incubation: Gently mix and incubate the tubes in a 37°C water bath for 60 minutes, undisturbed.[26][27]

  • Read Results: After incubation, carefully invert each tube 180°. A solid gel clot that remains intact indicates a positive result. The absence of a solid clot indicates a negative result.[26][27]

  • Interpretation: The endotoxin concentration in your sample is determined by the highest dilution that gives a negative result.

Note: For quantitative results, chromogenic or turbidimetric LAL assays are recommended.[9][28]

Conclusion

The presence of endotoxins in this compound solutions poses a significant risk to the integrity and reproducibility of cell culture experiments. By understanding the sources of contamination and implementing robust removal and validation protocols, you can ensure the quality of your reagents and the reliability of your research. This guide provides the foundational knowledge and practical steps to effectively manage endotoxin contamination in your laboratory.

References

  • Corning. (n.d.). Endotoxins and Cell Culture. Retrieved from [Link]

  • BioPharm International. (2012). Endotoxin Reduction Using Disposable Membrane Adsorption Technology in cGMP Manufacturing. Retrieved from [Link]

  • Pyrostar. (2021). How Endotoxin Contamination Can Affect Gene and Cell Therapies. Retrieved from [Link]

  • FUJIFILM Wako - Pyrostar. (2021). Endotoxin: An Insidious Cell Culture Contaminant. Retrieved from [Link]

  • Study.com. (n.d.). Depyrogenation Definition, Methods & Importance. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Endotoxin & Depyrogenation Guide. Retrieved from [Link]

  • Sino Biological. (n.d.). Endotoxin Removal Methods, Steps, and More. Retrieved from [Link]

  • Biocompare. (2020). Five Easy Ways to Keep Your Cell Cultures Endotoxin-Free. Retrieved from [Link]

  • Associates of Cape Cod, Inc. (n.d.). The Significance of Endotoxin to Cell Culture and Biotechnology. Retrieved from [Link]

  • Wikipedia. (n.d.). Depyrogenation. Retrieved from [Link]

  • Bio-Link. (n.d.). Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins. Retrieved from [Link]

  • Microbe Investigations. (2024). Limulus Amebocyte Lysate (LAL) Test in USP <85>: Ensuring Safety in Endotoxin Detection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Removal of Endotoxins in the Actual Production Process. Retrieved from [Link]

  • Umeå University. (n.d.). Detection and removal of endotoxin in nanomaterial preparations. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Limulus Amebocyte Lysate (LAL) Assay for Gel Clot. Retrieved from [Link]

  • American Pharmaceutical Review. (2022). Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. Retrieved from [Link]

  • Global Filter. (n.d.). Endotoxin Filtration. Retrieved from [Link]

  • Associates of Cape Cod, Inc. (n.d.). Limulus Amebocyte Lysate (LAL) Rapid Endotoxin Detection. Retrieved from [Link]

  • Bio-protocol. (2020). Limulus amoebocyte lysate (LAL) assay of endotoxin content. Retrieved from [Link]

  • Sandle, T. (2022). Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. American Pharmaceutical Review.
  • FUJIFILM Wako Chemicals U.S.A. Corp. (n.d.). Limulus Amebocyte Lysate Test Using Chromogenic Methods Of Endotoxin Detection. Retrieved from [Link]

  • Sandle, T. (2012). A Comparative Study of Different Methods for Endotoxin Destruction. Journal of GXP Compliance, 16(4), 58-65.
  • Zoonbio. (n.d.). Endotoxin removal related. Retrieved from [Link]

  • Matsumae, H., et al. (1990). Specific removal of endotoxin from protein solutions by immobilized histidine. Biotechnology and Applied Biochemistry, 12(2), 129-140.
  • Anspach, F. B. (2001). Endotoxin removal from protein solutions. Journal of Biotechnology, 76(2-3), 97-119.
  • Manufacturing-Journal. (n.d.). Why Ultrafiltration Is Critical for Endotoxin Removal. Retrieved from [Link]

  • Associates of Cape Cod, Inc. (n.d.). The United States Pharmacopeia and Depyrogenation. Retrieved from [Link]

  • Petsch, D., & Anspach, F. B. (2000). Endotoxin removal from protein solutions. Journal of Biotechnology, 76(2-3), 97-119.
  • Matsumae, H., Minobe, S., Kindan, K., Watanabe, T., Sato, T., & Tosa, T. (1990). Specific removal of endotoxin from protein solutions by immobilized histidine. Biotechnology and Applied Biochemistry, 12(2), 129-40.
  • Magalhães, P. O., et al. (2007). Methods of endotoxin removal from biological preparations: a review. Journal of Pharmacy and Pharmaceutical Sciences, 10(3), 388-404.
  • Pharmaguideline. (2011). Bacterial Endotoxin Test (BET or LAL Test) Method Validation. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). This compound. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). A Guide to Understanding and Performing all Appropriate Validation Steps When Adopting a New Endotoxin Testing Reagent. Retrieved from [Link]

  • ResearchGate. (2015). Removing endotoxin from biopharmaceutical solutions. Retrieved from [Link]

  • Sommaruga, S., et al. (2021). Combined Method to Remove Endotoxins from Protein Nanocages for Drug Delivery Applications: The Case of Human Ferritin. Pharmaceutics, 13(2), 235.

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Technical Support Center: Overcoming Challenges in the Chemical Synthesis of L-Histidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of L-Histidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with synthesizing these valuable compounds. The unique chemical properties of the imidazole side chain of histidine present a number of challenges, from maintaining stereochemical integrity to achieving selective modifications and ensuring efficient purification. This resource provides in-depth, field-proven insights and practical troubleshooting guidance to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge encountered during the synthesis of this compound analogs?

A1: The most prevalent challenge is the high propensity for racemization at the α-carbon, especially during coupling reactions in peptide synthesis. The imidazole side chain can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical purity.[1][2]

Q2: Why is side-chain protection of the imidazole ring necessary?

A2: The imidazole ring is nucleophilic and can participate in undesirable side reactions, such as acylation, during synthesis.[3][4] Protecting the imidazole nitrogen is crucial to prevent these side reactions and to help mitigate racemization.[2][3]

Q3: What are the key considerations when choosing a protecting group for the imidazole side chain?

A3: The choice of protecting group depends on the overall synthetic strategy, including the stability of other protecting groups in your molecule (orthogonality), the reaction conditions you plan to use, and the final deprotection method. Key considerations include the group's effectiveness at preventing racemization, its stability under various reaction conditions, and the ease and selectivity of its removal.

Q4: My this compound analog is highly polar and difficult to purify. What strategies can I use?

A4: The purification of polar this compound analogs can be challenging. Techniques like reversed-phase HPLC with ion-pairing reagents, hydrophilic interaction chromatography (HILIC), or ion-exchange chromatography are often effective.[5][6] For analogs with an accessible imidazole ring, Immobilized Metal Affinity Chromatography (IMAC) can be a powerful purification method.[7][8]

Troubleshooting Guides

Problem 1: Significant Racemization Observed in Coupling Reactions

Symptoms:

  • You observe diastereomeric impurities in your crude product by NMR or LC-MS.

  • Chiral HPLC analysis confirms the presence of the D-enantiomer.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Inappropriate Protecting Group The choice of imidazole side-chain protecting group significantly impacts racemization. For example, an unprotected imidazole ring can act as a base and catalyze epimerization.[1]
Solution: Employ a protecting group on the imidazole nitrogen. The benzyloxymethyl (Bom) group is very effective at suppressing racemization.[9] The tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen also significantly reduces racemization.[10]
Choice of Coupling Reagent Carbodiimide reagents like DCC or DIC can lead to higher levels of racemization, particularly without additives.[2]
Solution: 1. Add a racemization suppressant such as HOBt, HOAt, or Oxyma to your coupling reaction.[11] 2. Switch to a uronium/aminium-based coupling reagent like HBTU or HATU, which generally result in lower racemization when used with an additive.[2]
Prolonged Pre-activation Extended pre-activation of the carboxylic acid can increase the risk of racemization.
Solution: Minimize the pre-activation time before adding the coupling partner. Consider in-situ activation protocols where the activating agent is added in the presence of both the carboxylic acid and the amine.
Elevated Temperature Higher reaction temperatures can accelerate the rate of racemization.[2]
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C). If using microwave synthesis, consider reducing the temperature for the histidine coupling step.[2]
Inappropriate Base The choice and amount of base can influence the extent of racemization.
Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction.
Problem 2: Unwanted Side Reactions at the Imidazole Ring

Symptoms:

  • Observation of unexpected byproducts with masses corresponding to acylation or alkylation of the imidazole ring.

  • Low yield of the desired product.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Unprotected Imidazole Ring The nucleophilic nitrogens of an unprotected imidazole ring can react with electrophiles in the reaction mixture, such as activated carboxylic acids or alkyl halides.[3][4]
Solution: Protect the imidazole side chain with a suitable protecting group. The choice of protecting group will depend on the specific electrophiles present in your reaction sequence.
Mitsunobu Reaction Issues During a Mitsunobu reaction, the imidazole nitrogen can compete with the intended nucleophile, leading to N-alkylation of the histidine side chain.[10]
Solution: 1. Protect the imidazole ring with a group that is stable to Mitsunobu conditions. 2. Alternatively, an orthogonal protecting group strategy can be employed where the imidazole nitrogen is alkylated in a controlled manner.[10]
Imidazole-Catalyzed Side Reactions The imidazole ring itself can act as a catalyst for unintended reactions, such as hydrolysis of esters or other labile functional groups.[12][13]
Solution: If imidazole-catalyzed side reactions are suspected, consider using a protecting group on the imidazole ring to mask its catalytic activity. Alternatively, adjust the reaction pH to a range where the imidazole is protonated and less nucleophilic.
Problem 3: Difficulties in Purification of Histidine Analogs

Symptoms:

  • The product is a highly polar, water-soluble compound that is difficult to extract and purify by standard silica gel chromatography.

  • The product co-elutes with reagents or byproducts.

Potential Causes & Solutions:

Potential CauseSuggested Solution
High Polarity The presence of the basic imidazole ring and the amino acid backbone often results in highly polar molecules.[5]
Solution: 1. Reversed-Phase HPLC: This is a powerful technique for purifying polar compounds. Use a C18 column with a water/acetonitrile or water/methanol mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. 2. Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds. 3. Ion-Exchange Chromatography: This method separates molecules based on their charge and can be very effective for purifying amino acid analogs.[5]
Metal Chelation The imidazole ring can chelate metal ions, which can be exploited for purification.
Solution: Immobilized Metal Affinity Chromatography (IMAC): If your analog has an accessible imidazole ring, IMAC can be a highly selective purification method. The analog is bound to a resin charged with metal ions (e.g., Ni²⁺, Co²⁺) and then eluted with a buffer containing a competing ligand like imidazole or by lowering the pH.[7][8]
Presence of Salts Salts from previous reaction steps can interfere with purification.
Solution: Desalt the crude product before chromatography using size-exclusion chromatography or dialysis if appropriate.

Quantitative Data Summary

The choice of coupling reagent and additives has a significant impact on the level of racemization during the incorporation of histidine. The following table provides a comparative overview of the percentage of D-histidine isomer formed under various conditions.

Coupling ReagentAdditiveBase% D-Isomer FormationReference
DICHOBtDIPEA2.5[1]
HATU-DIPEA1.8[1]
HBTUHOBtDIPEA3.1[1]
DEPBT-DIPEA0.8[1]
TBTUHOBtDIPEA4.2[1]

Note: The level of racemization can be influenced by other factors such as reaction time, temperature, and the specific peptide sequence. This data serves as a comparative benchmark.

Experimental Protocols

Protocol 1: Synthesis of N-α-Boc-1-alkyl-L-histidines

This protocol describes a facile, one-step synthesis of N-alkylated this compound analogs.[14]

Materials:

  • N-α-Boc-L-histidine

  • Sodium hydride (NaH)

  • Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-α-Boc-L-histidine (1.0 eq) in anhydrous CH₃CN, add NaH (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a few drops of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-α-Boc-1-alkyl-L-histidine.

Protocol 2: Purification of a Histidine Analog using IMAC

This protocol provides a general procedure for the purification of a histidine analog with an accessible imidazole ring using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • IMAC resin (e.g., Ni-NTA or Co-Talon)

  • Binding Buffer: 20 mM sodium phosphate, 300 mM NaCl, 5-10 mM imidazole, pH 7.4

  • Wash Buffer: 20 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 7.4

  • Elution Buffer: 20 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 7.4

  • Crude histidine analog dissolved in Binding Buffer

Procedure:

  • Column Preparation: Pack a column with the IMAC resin and equilibrate with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the crude histidine analog solution onto the column. Collect the flow-through to check for unbound product.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound impurities. Collect the wash fractions and monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound histidine analog with Elution Buffer. Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm or by TLC/LC-MS analysis of the fractions.

  • Analysis: Pool the fractions containing the pure product.

  • Post-Purification: The purified analog will be in a high-imidazole buffer. If necessary, remove the imidazole by dialysis, buffer exchange, or reversed-phase SPE.

Visualizations

Decision-Making Workflow for Imidazole Protection

protecting_group_selection start Start: Need to synthesize This compound analog is_racemization_critical Is stereochemical purity critical? start->is_racemization_critical is_strong_acid Will the synthesis involve strong acidic conditions? is_racemization_critical->is_strong_acid No use_bom_mbom Consider Bom or MBom (excellent racemization suppression) is_racemization_critical->use_bom_mbom Yes is_strong_base Will the synthesis involve strong basic conditions? is_strong_acid->is_strong_base No use_dnp Consider Dnp (stable to acid, removed by thiolysis) is_strong_acid->use_dnp Yes final_deprotection What is the final deprotection strategy? is_strong_base->final_deprotection No use_trt Consider Trt (acid labile, bulky) is_strong_base->use_trt Yes use_boc_bum Consider Boc or Bum (good racemization suppression, acid labile) final_deprotection->use_boc_bum Acidic final_deprotection->use_dnp Thiolysis

Caption: A decision-making workflow for selecting an appropriate imidazole protecting group.

General Synthetic Strategy for N-Substituted Histidine Analogs

synthetic_pathway start This compound protect_alpha_amino Protect α-amino group (e.g., Boc, Fmoc) start->protect_alpha_amino protect_carboxyl Protect carboxyl group (e.g., methyl ester) protect_alpha_amino->protect_carboxyl protected_his Fully Protected This compound Derivative protect_carboxyl->protected_his alkylation N-Alkylation of Imidazole (e.g., NaH, alkyl halide) protected_his->alkylation n_alkylated_his N-Alkylated Histidine Derivative alkylation->n_alkylated_his deprotection Selective or Global Deprotection n_alkylated_his->deprotection final_product Target this compound Analog deprotection->final_product

Caption: A generalized synthetic pathway for the preparation of N-substituted this compound analogs.

References

  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis. BenchChem.
  • Sharma, A., et al. (2014). Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines.
  • Liu, S., et al. (2013). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Molecules, 18(11), 13548-13556.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc-His(Boc)
  • Suchy, M., et al. (2016). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry, 14(3), 854-862.
  • Qian, W., et al. (2011). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. The Journal of Organic Chemistry, 76(15), 6296-6303.
  • iGEM. (n.d.).
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
  • Promega Corporation. (2018).
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  • BenchChem. (2025). Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)
  • Merck Millipore. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Merck Millipore.
  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Mant, C. T., & Hodges, R. S. (Eds.). (1991).
  • Zhang, Z., et al. (2007). Studies on racemization kinetics of L-proline and this compound. Frontiers of Chemistry in China, 2(4), 434-438.
  • Nagaraj, R. H., et al. (2002). Isolation, Purification and Characterization of Histidino-Threosidine, a Novel Maillard Reaction Protein Crosslink from Threose, Lysine and Histidine. Journal of Biological Chemistry, 277(44), 41834-41841.
  • Pessi, A., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58-62.
  • BenchChem. (2025). Mechanism of action of trityl protection on the histidine imidazole side chain. BenchChem.
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  • Kim, H., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 246-254.
  • France, S., et al. (2004). A New Method for the Stereoselective Synthesis of α-Substituted Serine Amino Acid Analogues. Organic Letters, 6(2), 185-188.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
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Technical Support Center: Isolating L-Histidine Effects from its Histamine Precursor Role in In Vivo Research

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are investigating the physiological roles of L-histidine in vivo. A primary challenge in this field is dissecting the direct effects of this compound from those mediated by its potent bioactive metabolite, histamine. This compound is the sole precursor for histamine synthesis, a reaction catalyzed by the enzyme this compound decarboxylase (HDC).[1][2] Therefore, any systemic administration of this compound can increase histamine levels, potentially confounding experimental outcomes.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments that can confidently control for, and differentiate between, the effects of this compound and histamine.

Frequently Asked Questions & Troubleshooting Guides

Q1: My study involves this compound supplementation, and I'm seeing a physiological effect. How can I confirm if this is due to this compound itself or its conversion to histamine?

A1: This is the central question in this compound research. To deconvolve these effects, you must implement a control that specifically disrupts the conversion of this compound to histamine. The most effective approach is a multi-arm experimental design that incorporates both pharmacological inhibition and/or dietary manipulation. By comparing the outcomes between a group receiving this compound and a group receiving this compound plus an inhibitor of its conversion, you can isolate the histamine-dependent effects.

The two primary strategies are:

  • Pharmacological Inhibition: Use a specific inhibitor of the this compound decarboxylase (HDC) enzyme.

  • Dietary Manipulation: Utilize specially formulated diets with varying levels of this compound.

A well-designed study will allow you to attribute observed effects to either this compound directly, histamine, or both.

Q2: What is the gold-standard method for pharmacologically blocking histamine synthesis from this compound in vivo?

A2: The most effective and widely-used tool is α-fluoromethylhistidine (α-FMH) .

  • Mechanism of Action: α-FMH is a highly specific, irreversible inhibitor of this compound decarboxylase (HDC).[5][6] It is known as a "suicide inhibitor" because the HDC enzyme converts it into a reactive form that covalently binds to and permanently deactivates the enzyme.[7] This specificity is critical, as it ensures you are not inhibiting other decarboxylases, such as those for DOPA or glutamate.[5][8]

  • Experimental Application: A single administration of α-FMH can effectively deplete rapidly turning-over histamine pools, such as those in the brain and stomach.[6][7] For example, a single intraperitoneal (i.p.) injection of 20 mg/kg in mice can induce a complete loss of HDC activity in the cerebral cortex and hypothalamus within 2 hours.[5][8] This makes it an ideal control for acute this compound administration studies. The beneficial effect of oral histidine on working memory, for instance, can be completely nullified by the administration of α-FMH, demonstrating the utility of this compound in proving causality.[9]

This compound to Histamine Synthesis Pathway

cluster_0 In Vivo Environment cluster_1 Pharmacological Control L_Histidine This compound (Administered or Dietary) HDC This compound Decarboxylase (HDC) EC 4.1.1.22 L_Histidine->HDC Substrate Histamine Histamine (Bioactive Metabolite) HDC->Histamine Catalyzes Conversion aFMH α-Fluoromethylhistidine (α-FMH) aFMH->HDC Irreversible Inhibition

Caption: The enzymatic conversion of this compound to histamine by HDC and its inhibition by α-FMH.

Q3: My experiment requires long-term this compound administration. Is a single injection of α-FMH sufficient?

A3: No, for chronic studies, a different approach is necessary. HDC activity recovers over time (e.g., within 3-4 days in the mouse brain), so a single injection is insufficient for long-term blockade.[5][8] Furthermore, depleting the more stable histamine pools in mast cells requires sustained inhibition.[6][10]

Recommended Solutions for Chronic Studies:

  • Sustained α-FMH Delivery: For continuous pharmacological inhibition, α-FMH can be administered via subcutaneously implanted osmotic pumps. This method has been shown to maintain HDC activity below 10% of normal levels, preventing the reconstitution of mast cell histamine stores over a 14-day period.[10]

  • Dietary Control (Preferred for long-term studies): The most practical method for chronic studies is to use custom-formulated diets. This approach avoids the stress and potential complications of repeated injections or surgery.

Q4: How do I properly implement dietary controls for this compound, and what are the potential pitfalls?

A4: Dietary control is a powerful tool for modulating the precursor pool for histamine synthesis.

  • Causality: Studies have definitively shown that insufficient dietary this compound leads to a significant reduction in brain histamine content and can induce behavioral changes.[11][12] Conversely, restricting dietary histidine can promote leanness and improve metabolic health in male mice, an effect associated with increased energy expenditure.[13][14][15]

  • Implementation:

    • Diet Formulation: Work with a reputable supplier to formulate amino acid-defined diets. A control diet should have a normal level of this compound (e.g., ~5.0 g/kg), while the experimental diet would have a low or restricted level (e.g., ~1.3 g/kg).[11][12] It is critical that the diets are isocaloric and identical in all other nutritional components to avoid confounding variables.

    • Acclimatization: Allow animals a period of acclimatization to the powdered or specialized diet format before beginning the experiment.

    • Duration: A dietary intervention of at least 2 weeks is typically required to see significant changes in brain histamine concentrations.[11][12]

  • Pitfall/Consideration: Be aware that this compound has physiological roles beyond being a histamine precursor (e.g., in protein synthesis, as an antioxidant, and in one-carbon metabolism).[16] Therefore, a low-histidine diet may produce effects independent of histamine reduction. This is why the ideal experimental design often involves a combination of dietary and pharmacological approaches.

Q5: What is the most robust experimental design to truly isolate the effects of this compound from histamine?

A5: A four-group design is considered the gold standard as it provides internal controls to systematically validate your findings.

Recommended 4-Group Experimental Design Workflow

cluster_groups Experimental Groups cluster_analysis Key Comparisons & Interpretations start Start Experiment G1 Group 1: Control Diet + Vehicle start->G1 G2 Group 2: High this compound Diet + Vehicle start->G2 G3 Group 3: High this compound Diet + α-FMH start->G3 G4 Group 4: Control Diet + α-FMH start->G4 measurement Measure Outcome (e.g., Behavior, Gene Expression, Metabolite Levels) G1->measurement G2->measurement G3->measurement G4->measurement C1 Compare G2 vs. G1: Total effect of this compound + Histamine measurement->C1 C2 Compare G3 vs. G2: Isolates Histamine-Mediated Effect C1->C2 C3 Compare G3 vs. G1: Isolates non-Histamine this compound Effect C2->C3 C4 Compare G4 vs. G1: Effect of baseline Histamine depletion C3->C4

Caption: A robust 4-group workflow to dissect this compound's effects from those of histamine.

  • Interpretation of Comparisons:

    • (Group 2 vs. Group 1): Shows the overall effect of increased this compound intake, which includes both its direct actions and the effects of increased histamine.

    • (Group 3 vs. Group 2): This is the most critical comparison. If the effect seen in Group 2 is diminished or abolished in Group 3, it strongly implies the effect was mediated by histamine.

    • (Group 3 vs. Group 1): This comparison reveals the effects of this compound itself, with the histamine pathway blocked.

    • (Group 4 vs. Group 1): This control group accounts for any effects caused by the depletion of basal histamine levels by α-FMH alone.

Q6: How can I analytically verify that my control strategies have worked?

A6: You must analytically confirm that your manipulations of the this compound-histamine axis were successful. Do not rely solely on phenotypic outcomes.

  • Tissue/Fluid Histamine Measurement: At the end of your study, collect relevant tissues (e.g., brain, stomach, skin) or plasma and measure histamine concentrations using validated methods like HPLC or ELISA. This will confirm, for example, that a low-histidine diet or α-FMH treatment successfully reduced histamine levels.[3][11]

  • In Vivo Microdialysis: For studies focused on neurotransmission, in vivo microdialysis allows for the real-time measurement of extracellular histamine in specific brain regions of freely moving animals.[11][12][17][18] This technique can powerfully demonstrate how your manipulations affect histamine release dynamics.

  • Advanced Imaging: Emerging tools like genetically encoded G-protein-coupled receptor-activation-based (GRAB) sensors for histamine (GRABHA) allow for the optical tracking of histamine release with high spatiotemporal resolution in vivo, offering an even more precise validation method.[19]

Summary of Key Experimental Parameters

ParameterSpeciesControl ConditionExperimental ConditionKey FindingReference(s)
Dietary this compound Mouse (C57BL/6J)Control Diet (5.08 g/kg)Low this compound Diet (1.28 g/kg)Low diet significantly reduces brain histamine concentrations.[11][12]
Dietary Histidine Restriction Mouse (C57BL/6J)Control Diet67% reduction in dietary histidineReduced histidine promotes leanness and increases energy expenditure.[14][15]
α-FMH Dosage (Acute) MouseVehicle (i.p.)20 mg/kg (i.p.)Complete inhibition of HDC activity in cortex and hypothalamus.[5][8]
Brain Histamine Levels Mouse (C57BL/6J)Control Diet (13.9 ng/g tissue in cortex)Low this compound Diet (9.36 ng/g tissue in cortex)Dietary precursor availability directly impacts brain histamine levels.[11][12]
Brain Histamine Levels RatVehicle1000 mg/kg this compound (oral, twice daily for 1 week)Brain histamine levels increase by 40-70%.[3]

Detailed Protocols

Protocol 1: Acute Pharmacological Inhibition of HDC in Mice
  • Reagent Preparation:

    • Prepare α-fluoromethylhistidine (α-FMH) in a sterile saline (0.9% NaCl) solution. A typical dose is 20 mg/kg.[5] Calculate the required volume for injection based on a standard injection volume (e.g., 10 mL/kg).

    • Prepare a sterile saline vehicle control.

  • Animal Dosing:

    • Weigh each animal accurately on the day of the experiment.

    • Administer the calculated volume of α-FMH solution or vehicle via intraperitoneal (i.p.) injection.

  • Experimental Timeline:

    • The maximal decrease in HDC activity occurs approximately 2 hours post-injection.[5] Administer your this compound challenge or conduct your experimental test within this window for maximal effect.

  • Validation (Optional but Recommended):

    • Flash-freeze tissues in liquid nitrogen and store at -80°C for subsequent histamine analysis by HPLC or ELISA to confirm depletion.

Protocol 2: Designing a Dietary Control Study
  • Diet Sourcing and Formulation:

    • Contact a commercial vendor of research diets (e.g., Research Diets, Inc., Envigo) to formulate custom amino acid-defined diets.

    • Specify a "Control" diet with normal this compound levels (e.g., 5.08 g/kg) and a "Low this compound" diet (e.g., 1.28 g/kg).[11]

    • Crucially, ensure both diets are isocaloric and matched for all other amino acids, fats, carbohydrates, vitamins, and minerals.

  • Acclimatization Period:

    • Upon arrival, allow animals to acclimate to the facility for at least one week on standard chow.

    • Before starting the experiment, switch all animals to the powdered "Control" diet for 3-5 days to acclimate them to the new food texture and prevent neophobia.

  • Experimental Phase:

    • Divide animals into their respective dietary groups.

    • Provide diets and water ad libitum for a minimum of 2-4 weeks to allow for significant modulation of systemic histamine pools.[11]

  • Monitoring:

    • Monitor body weight and food intake 2-3 times per week to ensure the low-histidine diet is not causing aversion or malnutrition.

    • Perform regular health checks on all animals.

  • Validation:

    • At the study endpoint, collect plasma and tissues to measure histamine levels and confirm the dietary manipulation was effective.

References

  • Yoshikawa, T., et al. (2014). Insufficient intake of this compound reduces brain histamine and causes anxiety-like behaviors in male mice. The Journal of Nutrition. [Link]

  • Ritchie, D. G., & Levy, D. A. (1986). Effect on mast cell histamine of inhibiting histamine formation in vivo with alpha-fluoromethylhistidine. Agents and Actions. [Link]

  • Garbarg, M., et al. (1980). Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies. Journal of Neurochemistry. [Link]

  • Garbarg, M., et al. (1980). Inhibition of Histamine Synthesis in Brain by α-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and In Vivo Studies. Semantic Scholar. [Link]

  • Duch, D. S., et al. (1984). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology. [Link]

  • Green, C. L., et al. (2022). Regulation of metabolic health by dietary histidine in mice. The Journal of Physiology. [Link]

  • Schayer, R. W. (1962). Studies on the histidine-histamine relationship in vivo. Annals of the New York Academy of Sciences. [Link]

  • Wikipedia contributors. (2023). Histidine decarboxylase. Wikipedia. [Link]

  • Green, C. L., et al. (2022). Regulation of metabolic health by dietary histidine in mice. PubMed. [Link]

  • Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences. [Link]

  • Cash, K. J., & Clark, H. A. (2014). In Vivo Histamine Optical Nanosensors. MDPI. [Link]

  • Green, C. L., et al. (2022). Regulation of metabolic health by dietary histidine in mice. ResearchGate. [Link]

  • Green, C. L., et al. (2022). Regulation of metabolic health by dietary histidine in mice. ResearchGate. [Link]

  • Yoshikawa, T., et al. (2014). Insufficient Intake of this compound Reduces Brain Histamine and Causes Anxiety-Like Behaviors in Male Mice. ResearchGate. [Link]

  • Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. [Link]

  • Petersen, L. J., et al. (1998). Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects. British Journal of Dermatology. [Link]

  • Yoshikawa, T., et al. (2022). Oral histidine intake improves working memory through the activation of histaminergic nervous system in mice. Biochemical and Biophysical Research Communications. [Link]

  • Lozeva, V., et al. (2003). Brain histamine and histamine H3 receptors following repeated this compound administration in rats. Life Sciences. [Link]

  • Cash, K. J., & Clark, H. A. (2013). Phosphorescent nanosensors for in vivo tracking of histamine levels. Analytical Chemistry. [Link]

  • Yamatodani, A., et al. (1992). In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Green, C. L., et al. (2022). Regulation of metabolic health by dietary histidine in mice. bioRxiv. [Link]

  • Deng, H., et al. (2023). Genetically encoded sensors for measuring histamine release both in vitro and in vivo. Neuron. [Link]

  • McCarty, M. F. (2018). Role of dietary histidine in the prevention of obesity and metabolic syndrome. Open Heart. [Link]

  • Kanamori, Y., et al. (2003). Food components inhibiting recombinant human histidine decarboxylase activity. Journal of Agricultural and Food Chemistry. [Link]

  • Kennedy, L., & Thurmond, R. L. (2018). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology. [Link]

  • Pessione, E., & Mazzoli, R. (2010). Effect of histidine supplementation on histamine production. ResearchGate. [Link]

  • Kennedy, L., & Thurmond, R. L. (2018). Molecular Regulation of Histamine Synthesis. PMC. [Link]

  • Remesh, A., & Nagalli, S. (2023). Biochemistry, Histidine. StatPearls. [Link]

  • Schwartz, J. C., et al. (1970). HISTAMINE FORMATION IN RAT BRAIN IN VIVO: EFFECTS OF HISTIDINE LOADS. Journal of Neurochemistry. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of L-Histidine and D-Histidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Biological Systems

In the molecular landscape of life, the three-dimensional arrangement of atoms is paramount. Amino acids, the fundamental building blocks of proteins, exist as stereoisomers—molecules with the same chemical formula but different spatial arrangements. These non-superimposable mirror images are designated as L- (levorotatory) and D- (dextrorotatory) enantiomers. The vast majority of proteins in terrestrial life are constructed exclusively from L-amino acids, a foundational principle of biochemistry. This inherent stereospecificity of biological systems dictates that the chirality of an amino acid can dramatically alter its biological activity.

This guide provides an in-depth comparison of the biological activities of L-Histidine, the proteinogenic and physiologically predominant form, and its enantiomer, D-Histidine. We will explore their distinct metabolic fates, physiological roles, and interactions with biological systems, supported by experimental data and detailed protocols for their comparative analysis. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced differences between these two stereoisomers.

Comparative Overview: this compound vs. D-Histidine

The biological activities of this compound and D-Histidine are fundamentally different, a direct consequence of the stereospecificity of enzymes and receptors. This compound is an essential amino acid in humans, meaning it must be obtained from the diet, and it plays a central role in numerous physiological processes.[1][2][3] D-Histidine, in contrast, is not incorporated into proteins and its biological roles are less understood, though emerging research suggests specific activities.

FeatureThis compoundD-Histidine
Role in Protein Synthesis Essential building block of proteins.Not incorporated into proteins.
Metabolism in Mammals Metabolized by histidase and histidine decarboxylase.Not a substrate for histidase or histidine decarboxylase; potentially metabolized by D-amino acid oxidase.
Primary Biological Functions Precursor to histamine and carnosine, involved in metal ion chelation, enzyme catalysis, and pH buffering.[1][2][3]Limited known functions; exhibits neuroprotective effects against zinc-induced neuronal death.[4]
Toxicity (in rats) DL50 is 23 mmol/kg of body weight.[5]DL100 is 33 mmol/kg of body weight; no difference in lethal dose compared to this compound.[5]
Immune System Modulation Can improve T cell immune function in certain conditions.[6]Effects on the immune system are not well-characterized.

The Central Role of this compound in Mammalian Physiology

This compound is a versatile amino acid with a unique imidazole side chain that allows it to participate in a wide array of biological functions.

Precursor to Histamine: A Key Signaling Molecule

One of the most critical roles of this compound is as the direct precursor to histamine, a biogenic amine involved in local immune responses, regulation of gastric acid secretion, and neurotransmission.[2][7][8] This conversion is catalyzed by the enzyme this compound decarboxylase (HDC), which is highly specific for the L-enantiomer.[7] Insufficient intake of this compound has been shown to reduce brain histamine levels and may lead to anxiety-like behaviors in mice.[9]

Synthesis of Carnosine: A Potent Antioxidant

This compound is a key component of the dipeptide carnosine (β-alanyl-L-histidine), which is found in high concentrations in muscle and brain tissue. Carnosine functions as a powerful antioxidant and pH buffer.[3]

Enzymatic Catalysis and Metal Ion Chelation

The imidazole side chain of this compound residues in proteins is crucial for the catalytic activity of many enzymes.[2] It can act as both a proton donor and acceptor at physiological pH, facilitating enzymatic reactions. Furthermore, this compound is an effective chelator of metal ions such as zinc and copper, playing a role in their transport and in the structure of metalloproteins.[2]

The Enigmatic Biological Activities of D-Histidine

While D-amino acids are generally less common in mammals, they are not biologically inert. Research into the specific roles of D-Histidine is ongoing, with some intriguing findings.

Neuroprotection

A significant finding is the neuroprotective effect of D-Histidine. A study demonstrated that both this compound and D-histidine attenuate zinc-induced neuronal death in GT1-7 cells, a line of immortalized hypothalamic neurons.[4] This suggests a potential therapeutic application for D-Histidine in conditions associated with zinc-induced neurotoxicity. The mechanism appears to be independent of chelation, suggesting an interaction with specific cellular pathways.[4]

Metabolism and Excretion

The metabolic fate of D-Histidine in mammals is not as clearly defined as that of its L-counterpart. It is not a substrate for the primary enzymes of this compound catabolism. The primary route for the degradation of many D-amino acids is through the action of D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids.[10][11] While DAAO has a broad substrate specificity, definitive studies confirming D-histidine as a significant substrate and detailing its kinetics are not yet widely available. It is plausible that unmetabolized D-histidine is excreted in the urine.

Visualizing the Metabolic Divergence

The distinct metabolic pathways of L- and D-Histidine are a direct result of enzymatic stereospecificity.

Histidine Metabolism cluster_legend Legend L_His This compound Histamine Histamine L_His->Histamine Histidine Decarboxylase (HDC) Carnosine Carnosine L_His->Carnosine Carnosine Synthase Urocanic_Acid Urocanic Acid L_His->Urocanic_Acid Histidase L_His_Protein Incorporation into Proteins L_His->L_His_Protein D_His D-Histidine DAAO D-Amino Acid Oxidase (DAAO) D_His->DAAO Potential Substrate Excretion Renal Excretion D_His->Excretion Metabolites Potential Metabolites DAAO->Metabolites L_Key This compound Pathway D_Key D-Histidine Pathway Enzyme_Key Enzyme Product_Key Metabolic Product

Caption: Metabolic pathways of this compound and D-Histidine.

Experimental Protocols for Comparative Analysis

To empirically validate the differential biological activities of L- and D-Histidine, the following experimental protocols can be employed.

Protocol 1: In Vitro Assay of Histidine Decarboxylase (HDC) Stereospecificity

This protocol is designed to demonstrate that HDC is specific for this compound and does not catalyze the decarboxylation of D-Histidine.

Materials:

  • Recombinant this compound Decarboxylase (HDC)

  • This compound standard solution

  • D-Histidine solution

  • Histamine Assay Kit (e.g., from Cell Biolabs, Inc. or Abcam)[12][13]

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare Substrate Solutions: Prepare separate solutions of this compound and D-Histidine at a concentration of 1 mM in the assay buffer provided with the histamine assay kit.

  • Set up the Reaction: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 50 µL of assay buffer.

    • This compound + HDC: 50 µL of 1 mM this compound solution + 5 µL of HDC enzyme solution.

    • D-Histidine + HDC: 50 µL of 1 mM D-Histidine solution + 5 µL of HDC enzyme solution.

    • This compound (No Enzyme Control): 50 µL of 1 mM this compound solution + 5 µL of assay buffer.

    • D-Histidine (No Enzyme Control): 50 µL of 1 mM D-Histidine solution + 5 µL of assay buffer.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at 37°C for 60 minutes, protected from light.[12]

  • Histamine Detection: Proceed with the histamine detection protocol as per the manufacturer's instructions for the chosen assay kit. This typically involves adding a reaction mix that leads to a colorimetric or fluorometric signal proportional to the amount of histamine produced.[12][13]

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Subtract the background reading (no enzyme control) from the readings of the enzyme-containing wells. Compare the signal generated from the this compound reaction to that of the D-Histidine reaction.

Expected Results: A significant increase in signal should be observed in the wells containing this compound and HDC, indicating the production of histamine. In contrast, the wells with D-Histidine and HDC should show a signal comparable to the background, demonstrating the stereospecificity of the enzyme.

HDC_Assay_Workflow start Start prepare_reagents Prepare L-His, D-His, and HDC solutions start->prepare_reagents setup_plate Set up 96-well plate with controls and reactions prepare_reagents->setup_plate incubate Incubate at 37°C for 60 min setup_plate->incubate add_detection_reagent Add histamine detection reagent incubate->add_detection_reagent read_plate Measure absorbance/fluorescence add_detection_reagent->read_plate analyze Analyze data and compare L-His vs. D-His activity read_plate->analyze end End analyze->end

Caption: Workflow for HDC stereospecificity assay.

Protocol 2: Cell-Based Assay for Neuroprotective Effects

This protocol is adapted from the study by Kawahara et al. (2013) to compare the neuroprotective effects of L- and D-Histidine against zinc-induced neurotoxicity.[4]

Materials:

  • GT1-7 cells (or another suitable neuronal cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Zinc chloride (ZnCl₂) solution

  • This compound and D-Histidine solutions

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed GT1-7 cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Control: Replace the medium with fresh culture medium.

    • Zinc Toxicity: Replace the medium with medium containing a neurotoxic concentration of ZnCl₂ (to be determined empirically, e.g., 200 µM).

    • This compound Protection: Replace the medium with medium containing ZnCl₂ and this compound (e.g., 1 mM).

    • D-Histidine Protection: Replace the medium with medium containing ZnCl₂ and D-Histidine (e.g., 1 mM).

  • Incubation: Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., absorbance for MTT assay) and express the results as a percentage of the control (untreated) cells. Compare the viability of cells treated with zinc alone to those co-treated with L- or D-Histidine.

Expected Results: Zinc treatment is expected to significantly reduce cell viability. Both this compound and D-Histidine are expected to significantly rescue the cells from zinc-induced death, demonstrating their comparable neuroprotective effects.

Conclusion

The biological activities of this compound and D-Histidine are starkly different, underscoring the principle of stereospecificity in biological systems. This compound is an indispensable component of proteins and a precursor to vital signaling molecules, making it central to mammalian physiology. D-Histidine, while not participating in these canonical pathways, exhibits distinct biological effects, such as neuroprotection, that warrant further investigation. For researchers in drug development and metabolic studies, a thorough understanding of these differences is crucial for accurate experimental design and interpretation of results. The provided protocols offer a framework for empirically exploring the unique biological signatures of these two enantiomers.

References

  • Histidine Assay Kit. Cell Biolabs, Inc. [Link]

  • Abe, H., & Kawahara, M. (2013). D-histidine and this compound Attenuate Zinc-Induced Neuronal Death in GT1-7 Cells. Metallomics, 5(5), 453-460.
  • Biochemistry, Histidine - StatPearls - NCBI Bookshelf. (2023, July 30). National Center for Biotechnology Information. [Link]

  • Histidine Decarboxylase - an overview | ScienceDirect Topics. [Link]

  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. (2020, May 14). Nutrients, 12(5), 1414. [Link]

  • Insufficient Intake of this compound Reduces Brain Histamine and Causes Anxiety-Like Behaviors in Male Mice. (2014). The Journal of Nutrition, 144(10), 1637-1642.
  • Kawahara, M., Konoha, K., Nagata, T., & Sadakane, Y. (2013). D-histidine and this compound Attenuate Zinc-Induced Neuronal Death in GT1-7 Cells. Metallomics, 5(5), 453-60.
  • Moro, J., Tomé, D., Schmidely, P., Demers-Mathieu, V., & Azzout-Marniche, D. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 12(5), 1414.
  • Schayer, R. W. (1966). Further studies on the histidine-histamine relationship in vivo. British Journal of Pharmacology and Chemotherapy, 28(2), 220-227.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.
  • What is the Difference Between Histidine and Histamine. Pediaa.com. [Link]

  • Human D-Amino Acid Oxidase: Structure, Function, and Regulation. (2018). Frontiers in Molecular Biosciences, 5, 102.
  • Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. (2018). PLOS ONE, 13(6), e0198990.
  • This compound supplementation improves T cell immune function in septic mice. ResearchGate. [Link]

  • Brosnan, M. E., & Brosnan, J. T. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Supplement_1), 2570S-2575S.

Sources

A Critical Guide to L-Histidine as a Negative Control in Histidine-Rich Peptide Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide research, the selection of an appropriate negative control is not merely a procedural checkbox; it is the cornerstone upon which the validity of an entire study rests. For researchers investigating the multifaceted roles of histidine-rich peptides (HRPs)—from enhancing drug delivery via endosomal escape to modulating metal-dependent biological processes—the seemingly simple choice of L-histidine monomer as a negative control is a common but perilous assumption. This guide provides a critical examination of this practice, synthesizing biophysical principles with experimental data to illuminate the significant confounding variables introduced by this compound and to propose a rigorous framework for selecting and validating more appropriate controls.

Part 1: The Rationale vs. Reality: A Physicochemical Standoff

The logic for using this compound appears sound at first glance: it is the fundamental building block of HRPs and shares the key functional moiety, the imidazole ring. The expectation is that it will replicate the general chemical environment without mimicking the specific, sequence-dependent, or multivalent functions of the full peptide. However, this assumption crumbles when we scrutinize the collective and cooperative effects that arise from incorporating multiple histidine residues into a peptide backbone.

The imidazole side chain of histidine is unique, with a pKa of approximately 6.0-6.5, allowing it to function as a proton shuttle at physiological and endosomal pH.[1][2] This property is central to its roles in proton buffering, metal ion chelation, and enzyme catalysis.[1][3] While the this compound monomer possesses these abilities, its efficacy pales in comparison to that of an HRP, where multiple residues act in concert.

PropertyThis compound (Monomer)Histidine-Rich Peptide (HRP)Key Scientific Implications for Control Selection
pH-Dependent Protonation Single imidazole ring; pKa ~6.0.[4]Multiple imidazole rings; effective pKa can be modulated by the local peptide environment.[5]An HRP can exhibit a much sharper and more significant increase in positive charge in an acidic environment (e.g., an endosome) than an equimolar concentration of this compound, leading to profoundly different interactions with negatively charged membranes.[4][6]
Buffering Capacity (β) Acts as a physiological buffer.Significantly higher buffering capacity, especially in the endosomal pH range (5.1-7.4), due to the high density of imidazole groups. This is often termed the "proton sponge" effect.Using this compound as a control would drastically underestimate the endosome-disrupting potential of an HRP, a primary mechanism for intracellular drug delivery.[7][8]
Metal Ion Chelation Forms coordination complexes with divalent cations (e.g., Cu²⁺, Zn²⁺, Ni²⁺) via its imidazole and amino groups.[1][9]Acts as a multidentate ligand, binding metal ions with significantly higher affinity and avidity through the formation of stable macrochelate structures involving multiple histidine residues.[10][11][12]This compound is an inadequate control for studying the role of HRPs in metal sequestration or in attenuating metal-induced processes (e.g., amyloid aggregation), as its binding affinity is much lower.[11]

Part 2: The Biological Trojan Horse: Why this compound is Not an Inert Control

Beyond the stark physicochemical disparities, the most compelling argument against using this compound as a negative control lies in its own, distinct biological activity. A true negative control should be inert in the biological system under study. This compound is far from inert; it is an essential amino acid with dedicated cellular machinery for its transport and metabolism.

Active Cellular Transport: An Alternate Route of Entry

A fundamental experiment in HRP research is often to measure cellular uptake. The assumption is that the peptide's unique sequence and properties mediate its entry. However, cells possess specific transporters for amino acids. Notably, the Proton-Coupled Oligopeptide Transporter 1 (PHT1), also known as SLC15A4, is a high-affinity transporter for this compound (Km = 16.3 ± 1.9 µM).[13] This means that when this compound is added to cell culture, it is actively transported into the cell, independent of the mechanisms being studied for the HRP (e.g., macropinocytosis, endocytosis).[13][14]

This active uptake introduces a critical confounding variable. Any observed downstream effect could be attributed to the influx of this compound itself, rather than the absence of the HRP's action.

cluster_cell Cell HRP Histidine-Rich Peptide (HRP) Endocytosis Endocytosis/ Macropinocytosis HRP->Endocytosis Peptide-mediated Uptake LHis This compound (Control) Transporter PHT1 Transporter (SLC15A4) LHis->Transporter Active Transport Membrane Plasma Membrane Cytosol Cytosolic Effect (Observed Outcome) Endocytosis->Cytosol Transporter->Cytosol

Caption: Confounding cellular uptake pathways of HRPs vs. This compound.

Metabolic Integration and Signaling

Once inside the cell, this compound is not a passive bystander. It is:

  • A Building Block for Protein Synthesis: It is incorporated into newly synthesized proteins.[3]

  • A Precursor to Histamine: The enzyme histidine decarboxylase converts this compound to histamine, a potent signaling molecule involved in immune responses and neurotransmission.[1]

  • A Component of Other Bioactive Molecules: It is used to synthesize carnosine and anserine, dipeptides with significant buffering and antioxidant roles.[1][15]

Introducing this compound as a control can therefore trigger a cascade of metabolic and signaling events that are entirely unrelated to the function of the experimental HRP, hopelessly confounding the interpretation of results.

Part 3: A Validated Experimental Framework for Control Selection

To ensure scientific rigor, a negative control should not be assumed; it must be validated within the context of the specific experimental questions being asked. The following workflow and protocols provide a framework for this validation process.

cluster_validation Validation Assays start Propose Negative Control (e.g., Scrambled Peptide) uptake 1. Comparative Cellular Uptake Assay start->uptake decision1 Is uptake significantly lower than HRP? uptake->decision1 cyto 2. Cytotoxicity Assay (MTT/LDH) decision2 Is control non-toxic at working concentration? cyto->decision2 func 3. FunctionalNull Assay(e.g., Buffering) decision3 Does control lack the specific HRP activity (e.g., endosomal escape)? func->decision3 decision1->cyto Yes rejected Reject Control & Propose Alternative decision1->rejected No decision2->func Yes decision2->rejected No validated Control is Validated for this System decision3->validated Yes decision3->rejected No rejected->start cluster_controls Control Strategies HRP Histidine-Rich Peptide (HRP) (e.g., H-K-H-A-H...) Property: pH-responsive charge Property: Metal Chelation Property: Specific Sequence Motif LHis This compound Controls for: Imidazole group presence Fails to control for: Polymer effects, Charge density, Chelation avidity, Active transport HRP->LHis Scrambled Scrambled Peptide (e.g., A-H-K-H-H...) Controls for: Amino acid composition, MW, Overall charge Disrupts: Specific sequence motifs, secondary structure HRP->Scrambled AlaScan Alanine Scan (e.g., A-K-A-A-A...) Controls for: Peptide backbone, MW (approx.) Tests: Specific contribution of His side chains HRP->AlaScan Isosteric Isosteric Substitution (e.g., Y-K-Y-A-Y...) Controls for: Steric bulk, Aromaticity (with Tyr) Tests: Role of imidazole pH-sensitivity HRP->Isosteric

Caption: A logical comparison of alternative negative controls for HRPs.

Recommended Alternatives:

  • Scrambled Peptide: This is often the most robust control. It has the same amino acid composition and molecular weight as the HRP but a randomized sequence. It effectively controls for charge, hydrophobicity, and general composition while disrupting specific sequence motifs required for activity.

  • Alanine-Substituted Peptide: Replacing all histidine residues with alanine creates a peptide that tests the specific contribution of the imidazole side chains. While it does not control for overall charge or buffering capacity, it is excellent for dissecting mechanism.

  • Isosteric/Isofunctional Substitution: For probing pH-dependent effects, substituting histidine with tyrosine can be highly informative. Tyrosine is an aromatic amino acid of similar size, but its hydroxyl group has a pKa of ~10, meaning it remains neutral in the endosomal pH range. This allows researchers to isolate the effects of pH-dependent protonation. [16]

Conclusion

As Senior Application Scientists, we urge the research community to adopt a more rigorous approach. The gold standard should be the use of carefully designed and experimentally validated peptide-based controls, such as scrambled or substituted sequences. By investing the effort to validate controls, we uphold the integrity of our data and accelerate the translation of peptide-based discoveries from the bench to impactful applications.

References

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A-Senior Application Scientist's Guide to Validating the Role of L-Histidine in Protein Stability Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability of protein-based biopharmaceuticals is a critical endeavor. The choice of excipients in a formulation can be the determining factor between a successful therapeutic and a failed one. Among the array of available excipients, L-Histidine has emerged as a versatile and widely used stabilizer. This guide provides an in-depth, objective comparison of protein stability with and without this compound, supported by experimental data derived from Differential Scanning Calorimetry (DSC). We will delve into the causality behind experimental choices, ensuring a self-validating system for your own investigations.

The Critical Role of Protein Stability and this compound's Multifaceted Contributions

Protein therapeutics are susceptible to a variety of stresses during manufacturing, storage, and administration, which can lead to denaturation and aggregation.[1] These degradation pathways can compromise the safety and efficacy of the drug product. Excipients are therefore essential components of a formulation, designed to protect the protein from such stresses.

This compound, an essential amino acid, is a particularly valuable excipient due to its unique physicochemical properties.[2] Its imidazole side chain has a pKa of approximately 6.0, making it an effective buffer in the physiologically relevant pH range of 5.5 to 7.4.[2][3] Maintaining a stable pH is crucial for preventing pH-sensitive degradation.[4] Beyond its buffering capacity, this compound contributes to protein stability through several other mechanisms:

  • Inhibition of Aggregation: this compound can interact with the surface of proteins, shielding solvent-exposed hydrophobic patches.[5][6][7] This interaction reduces the likelihood of protein-protein interactions that lead to aggregation.[5][6][7]

  • Antioxidant Effects: By scavenging reactive oxygen species (ROS) and chelating metal ions that can catalyze oxidation, this compound protects sensitive amino acid residues from oxidative damage.[3][8][9][10]

  • Cryo/Lyo-protectant: this compound has demonstrated protective effects during freeze-drying processes, acting as both a cryoprotectant and lyoprotectant.[2][11]

Differential Scanning Calorimetry: The Gold Standard for Assessing Thermal Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that directly measures the heat changes associated with the thermal denaturation of a biomolecule as it is heated at a constant rate.[12][13] This method provides a wealth of information about a protein's conformational stability.[4][14]

The primary output of a DSC experiment is a thermogram, which plots the excess heat capacity of the sample as a function of temperature.[15] From this thermogram, several key thermodynamic parameters can be determined:[1][13][16]

  • Melting Temperature (Tm): The temperature at the peak of the unfolding transition, where 50% of the protein is in its native state and 50% is denatured. A higher Tm indicates greater thermal stability.[1][13][15]

  • Enthalpy of Unfolding (ΔH): The area under the unfolding transition peak, representing the energy required to denature the protein.[1][12]

  • Change in Heat Capacity (ΔCp): The difference in heat capacity between the native and denatured states.[1][13]

DSC is widely regarded as a gold-standard technique for characterizing biopharmaceutical stability due to its direct measurement capabilities, high sensitivity, and the ability to provide a complete thermodynamic profile of protein unfolding.[1][12][16]

Experimental Design: A Comparative Study of a Model Protein with and without this compound

To objectively validate the stabilizing role of this compound, a well-controlled DSC experiment is paramount. The following protocol outlines a robust methodology for comparing the thermal stability of a model protein (e.g., a monoclonal antibody, mAb) in a formulation with and without this compound.

Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation A 1. Protein Preparation (e.g., mAb at 1 mg/mL) B 2. Buffer Exchange (Dialysis or TFF) A->B C1 Formulation A: Control Buffer (e.g., 20 mM Sodium Acetate, pH 5.5) B->C1 C2 Formulation B: This compound Buffer (20 mM this compound, pH 5.5) B->C2 D 3. Final Concentration Adjustment & Sterile Filtration (0.22 µm) C1->D C2->D E 4. DSC Instrument Setup (e.g., Scan rate: 60 °C/hr, Temp range: 20-100 °C) D->E F1 5. Sample Loading: Formulation A vs. Control Buffer Reference E->F1 F2 5. Sample Loading: Formulation B vs. This compound Buffer Reference E->F2 G 6. Data Acquisition (Thermogram Generation) F1->G F2->G H 7. Baseline Subtraction & Normalization G->H I 8. Determination of Thermodynamic Parameters (Tm, ΔH, ΔCp) H->I J 9. Comparative Analysis (Formulation A vs. B) I->J K 10. Conclusion on this compound's Role J->K

Caption: Experimental workflow for validating the role of this compound in protein stability using DSC.

Detailed Step-by-Step Methodology

1. Protein and Buffer Preparation:

  • Protein: Utilize a well-characterized model protein, such as a monoclonal antibody (mAb), at a concentration suitable for DSC analysis (typically 0.5-2.0 mg/mL).

  • Control Buffer (Formulation A): Prepare a buffer commonly used in protein formulations that does not contain this compound. For example, a 20 mM sodium acetate buffer at pH 5.5.

  • This compound Buffer (Formulation B): Prepare a 20 mM this compound buffer adjusted to the same pH as the control buffer (pH 5.5). The use of the same pH is critical to isolate the effect of this compound from pH-dependent stability changes.[4]

2. Buffer Exchange:

  • Thoroughly exchange the buffer of the stock protein solution into both the control and this compound buffers. This can be achieved through dialysis or tangential flow filtration (TFF). The goal is to ensure the protein is in the desired formulation environment.

3. Final Sample Preparation:

  • After buffer exchange, accurately determine the protein concentration in each formulation.

  • Adjust the concentration to the final target (e.g., 1 mg/mL) using the respective buffers.

  • Sterile filter the final formulations through a 0.22 µm filter to remove any potential aggregates or particulates.

4. DSC Instrument Setup and Data Acquisition:

  • Equilibrate the DSC instrument according to the manufacturer's instructions.

  • Set the experimental parameters. A typical scan rate for protein stability studies is 60 °C/hour over a temperature range of 20 °C to 100 °C.

  • Load the sample and reference cells. For Formulation A, the sample cell will contain the protein in the control buffer, and the reference cell will contain the control buffer alone. For Formulation B, the sample cell will contain the protein in the this compound buffer, and the reference cell will contain the this compound buffer alone. This ensures that any heat effects from the buffer itself are subtracted.[12]

  • Perform multiple scans for each formulation to ensure reproducibility.

5. Data Analysis and Interpretation:

  • Process the raw DSC data by subtracting the buffer-buffer baseline scan and normalizing for protein concentration.

  • Fit the resulting thermograms to an appropriate model to determine the Tm, ΔH, and ΔCp for each formulation.

  • Compare the thermodynamic parameters obtained for the protein in the this compound buffer to those in the control buffer.

Comparative Data Analysis: Interpreting the Results

The stabilizing effect of this compound will be evident through a clear shift in the thermodynamic parameters.

Table 1: Hypothetical DSC Data for a Model mAb in Different Formulations

FormulationBufferTm (°C)ΔH (kcal/mol)
A 20 mM Sodium Acetate, pH 5.570.5120
B 20 mM this compound, pH 5.573.2135

In this hypothetical example, the presence of this compound in Formulation B results in a significant increase in the melting temperature (Tm) by 2.7 °C compared to the control Formulation A. This demonstrates a substantial enhancement in the thermal stability of the mAb. The increased enthalpy of unfolding (ΔH) further suggests that more energy is required to denature the protein in the presence of this compound, indicating a more stable folded state.

Conclusion: The Value of this compound in Biopharmaceutical Formulations

The experimental approach outlined in this guide provides a robust and objective method for validating the stabilizing role of this compound in protein formulations. The data generated from Differential Scanning Calorimetry offers direct and quantitative evidence of this compound's ability to enhance the thermal stability of proteins. For researchers and drug development professionals, this understanding is crucial for designing stable, safe, and effective biopharmaceutical products. The multifaceted contributions of this compound, from buffering and aggregation inhibition to antioxidant effects, make it an invaluable excipient in the formulation scientist's toolkit.[2]

References

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A Comparative Analysis of L-Histidine Analogs in Enzymatic Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of L-Histidine analogs and their applications in the study of enzymatic reactions. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced roles of this compound in catalysis and how its synthetic analogs can be powerful tools for elucidating reaction mechanisms, probing active site architecture, and developing novel enzyme inhibitors. We will explore the underlying principles of experimental design, present detailed protocols, and offer data-driven insights to guide your research.

The Pivotal Role of this compound in Enzymatic Catalysis

This compound is a uniquely versatile amino acid, frequently found in the active sites of enzymes.[1][2] Its prominence stems from the imidazole side chain, which possesses several key characteristics that are critical for catalysis.[1][3]

  • Acid-Base Catalysis: The pKa of the imidazole side chain is approximately 6.0, allowing it to act as both a proton donor (general acid) and a proton acceptor (general base) at physiological pH.[2][4] This dual capability is fundamental to many enzymatic reactions, including those catalyzed by ribonucleases and serine proteases.[2][5] In catalytic triads, the basic nitrogen of histidine is crucial for abstracting a proton from serine, threonine, or cysteine, thereby activating them as nucleophiles.[6]

  • Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions, such as zinc, copper, and nickel.[2][6] This interaction is vital for the function of metalloenzymes, where the metal ion can play a structural role or participate directly in catalysis.[2][6]

  • Proton Shuttling: Histidine residues can facilitate the rapid transfer of protons, a process known as a proton shuttle.[6] This is exemplified in carbonic anhydrases, where a histidine shuttle is essential for regenerating the active form of the enzyme.[6]

The multifaceted nature of histidine's involvement in enzymatic reactions makes it a prime target for investigation using structural analogs. By systematically modifying the imidazole ring, researchers can dissect the specific contributions of its various properties to the catalytic mechanism.[3][7]

A Comparative Look at this compound Analogs

The synthesis and application of this compound analogs have provided invaluable insights into enzyme function.[8][9] These analogs can be broadly categorized based on the modifications to the imidazole ring, which in turn alter their electronic and steric properties.

Analog Key Structural Modification Impact on Properties Primary Application in Enzymatic Studies
3-Methyl-L-histidine (MeH) Methylation at the N-3 position of the imidazole ring.[10]Blocks one of the nitrogen atoms from participating in proton donation/acceptance. Alters metal binding affinity.Probing the role of specific nitrogen atoms in acid-base catalysis and metal coordination.[3][10]
Thiazole alanine Replacement of the imidazole ring with a thiazole ring.Alters the pKa and hydrogen bonding potential of the side chain.[3]Investigating the importance of the precise pKa and electronic distribution of the heterocyclic ring.[3]
β-(1,2,3-triazol-4-yl)-DL-alanine Replacement of the imidazole ring with a 1,2,3-triazole ring.[7]Significantly lowers the pKa of the heterocyclic ring compared to imidazole.[7]Elucidating the role of pKa in acid-base catalysis by creating a less basic analog.[7]
Pyridoxythis compound methyl ester (PHME) Conjugation of pyridoxal to the histidine backbone.Acts as a coenzyme-substrate analog, often leading to inhibition.[11][12]Designing and testing enzyme inhibitors, particularly for decarboxylases.[11][12]
5-Thiohistidine Substitution of a carbon atom in the imidazole ring with sulfur.Alters the electronic properties and potential for redox activity. Can act as a non-competitive inhibitor.[13]Investigating enzymes susceptible to redox modulation and developing novel inhibitors.[13]

Experimental Design and Methodologies

A robust comparative analysis of this compound analogs necessitates a well-designed experimental strategy. The following sections outline key experimental protocols and the rationale behind their application.

Enzyme Kinetics Assays

The cornerstone of studying enzyme function is the determination of kinetic parameters.[14][15] Steady-state kinetics provides a powerful means to assess the impact of analog substitution on substrate binding and catalytic efficiency.[15]

Experimental Workflow for Enzyme Kinetics:

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis EnzymePrep Enzyme Purification & Quantification AssaySetup Assay Setup in Microplate or Cuvette EnzymePrep->AssaySetup SubstratePrep Substrate & Analog Preparation SubstratePrep->AssaySetup BufferPrep Buffer & Cofactor Preparation BufferPrep->AssaySetup ReactionInit Initiate Reaction (add enzyme or substrate) AssaySetup->ReactionInit DataAcquisition Data Acquisition (Spectrophotometry, etc.) ReactionInit->DataAcquisition InitialVelocity Calculate Initial Velocities DataAcquisition->InitialVelocity MMPlot Plot v vs. [S] (Michaelis-Menten) InitialVelocity->MMPlot KineticParams Determine Km and Vmax MMPlot->KineticParams AnalogIncorporation SDM Site-Directed Mutagenesis (His -> Cys or unnatural aa) Transformation Transformation into Expression Host SDM->Transformation Expression Protein Expression in presence of Analog Transformation->Expression Purification Protein Purification Expression->Purification Characterization Functional & Structural Characterization Purification->Characterization

Caption: General workflow for incorporating this compound analogs into proteins.

In Vivo Incorporation using Auxotrophic Strains:

A common method for incorporating unnatural amino acids involves using an auxotrophic bacterial strain that cannot synthesize the natural amino acid. [7][8]

  • Strain Selection: Utilize a histidine-auxotrophic E. coli strain. [7]2. Transformation: Transform the auxotrophic strain with a plasmid encoding the target protein. [7]3. Expression: Grow the transformed cells in a minimal medium lacking histidine but supplemented with the desired histidine analog. [7]4. Purification and Verification: Purify the expressed protein and verify the incorporation of the analog using mass spectrometry. [16] Trustworthiness of the Protocol: This method is self-validating because the auxotrophic strain will not grow and produce the target protein unless it successfully incorporates the provided analog. [10]

Spectroscopic and Structural Analysis

To understand the structural and electronic consequences of analog substitution, various spectroscopic and structural techniques are employed.

  • UV-Visible and EPR Spectroscopy: These techniques are particularly useful for metalloenzymes, providing information about the coordination environment of the metal center and how it is perturbed by the analog. [17]* X-ray Crystallography: This powerful technique can provide a high-resolution three-dimensional structure of the enzyme with the incorporated analog, revealing detailed information about its interactions within the active site. [17]* NMR Spectroscopy: NMR can be used to probe the protonation state of the histidine (or analog) side chain in solution, offering insights into its role in acid-base catalysis. [18][19]

Case Study: Probing the Catalytic Mechanism of Carbonic Anhydrase V

A study on murine carbonic anhydrase V (mCA V) provides an excellent example of the power of this compound analogs. [20]The rate-limiting step in CO2 hydration by this enzyme is proton transfer. [20]Researchers used site-directed mutagenesis to replace a lysine residue on the rim of the active site with cysteine. This cysteine was then chemically modified with imidazole analogs. [20]

  • Finding: Modification with 4-bromoethylimidazole and 4-chloromethylimidazole resulted in up to a threefold increase in catalytic activity. [20]* Interpretation: The pH profiles of the modified enzymes indicated the introduction of a new proton shuttle group with a pKa near 5.8, consistent with the introduced imidazole analog acting as a functional proton shuttle. [20]This was the first demonstration of an unnatural histidine analog enhancing catalysis by acting as a proton shuttle. [20]

Future Directions and Concluding Remarks

The field of this compound analog research continues to evolve, with the development of novel analogs and more sophisticated methods for their incorporation and analysis. [9]The genetic incorporation of fluorinated histidines, for instance, offers a way to fine-tune the pKa of the imidazole ring while maintaining its hydrogen bonding potential, providing an even more subtle tool for mechanistic studies. [3] The comparative analysis of this compound analogs in enzymatic reactions is a powerful approach for dissecting complex catalytic mechanisms. By combining rational analog design, robust kinetic analysis, and detailed structural characterization, researchers can gain unprecedented insights into the fundamental principles of enzyme function. This knowledge is not only crucial for advancing our understanding of biology but also for the development of novel therapeutics and biotechnological applications.

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  • MDH Enzyme Kinetics Experiment Instructions. (2021). University of San Diego.
  • Kugimiya, A., & Takamitsu, E. (2013). Spectrophotometric detection of histidine and lysine using combined enzymatic reactions. Materials Science and Engineering: C, 33(8), 4867-4870.
  • Yang, H., et al. (2014). Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. Analytical Chemistry, 86(9), 4459-4467.
  • Castellano, I., et al. (2020). Probing the Interactions of Sulfur-Containing Histidine Compounds with Human Gamma-Glutamyl Transpeptidase. International Journal of Molecular Sciences, 21(18), 6608.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual.
  • Enzyme Kinetics. (2024). TeachMePhysiology.
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L-Histidine as a Buffering Agent: A Comparative Guide for Scientific and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biopharmaceutical formulation and biological research, maintaining a stable pH is not merely a matter of procedural diligence; it is a critical parameter that dictates the efficacy, stability, and shelf-life of therapeutic proteins and the success of countless experiments. Among the arsenal of buffering agents available, amino acids have garnered significant attention due to their biocompatibility and inherent physiological relevance. L-Histidine, in particular, has emerged as a preeminent choice, especially in the formulation of monoclonal antibodies. This guide provides an in-depth, objective comparison of this compound's performance as a buffering agent against other commonly used amino acids—Glycine, L-Arginine, and L-Lysine—supported by theoretical principles and established experimental methodologies.

The Unique Buffering Capacity of this compound: A Mechanistic Perspective

The efficacy of a buffer is intrinsically linked to its pKa, the pH at which the protonated and deprotonated species of the buffering molecule are present in equal concentrations. An effective buffer range is generally considered to be pKa ± 1 pH unit. This compound's distinction as a superior biological buffer stems from the pKa of its imidazole side chain, which is approximately 6.0.[1][2] This value is strategically positioned within the optimal pH range for the stability of many biological macromolecules, including monoclonal antibodies, which often exhibit maximal stability between pH 5.5 and 6.5.[3]

The imidazole group of histidine can readily accept and donate protons, allowing it to buffer effectively against both acid and base additions within its buffering range. This dynamic equilibrium is central to its function in maintaining a stable pH environment.

Caption: Buffering mechanism of this compound's imidazole side chain.

Comparative Analysis of Amino Acid Buffers

While other amino acids also possess ionizable groups and can function as buffers, their effective buffering ranges are often outside the optimal physiological or formulation pH. The following table summarizes the key physicochemical properties of this compound compared to Glycine, L-Arginine, and L-Lysine.

Amino AcidIonizable GrouppKa (Side Chain)Effective Buffering Range (Side Chain)
This compound Imidazole~6.05.0 - 7.0
Glycine α-amino~9.68.6 - 10.6
L-Arginine Guanidinium~12.511.5 - 13.5
L-Lysine ε-amino~10.59.5 - 11.5

Note: pKa values can vary slightly depending on temperature, ionic strength, and the local chemical environment.

This data clearly illustrates that this compound is the only amino acid among this group with a side chain pKa near neutral pH, making it uniquely suited for applications requiring pH control in the physiological range. Glycine, Arginine, and Lysine have buffering capacities at much more alkaline pH ranges, limiting their utility for many biological and pharmaceutical applications.

Theoretical Titration Curves: A Visual Comparison

The buffering capacity of an amino acid is visually represented by the plateaus in its titration curve. The following graph illustrates the theoretical titration curves for this compound, Glycine, L-Arginine, and L-Lysine, highlighting their distinct buffering regions.

Caption: Illustrative titration curves comparing the buffering regions.

The flat region in the titration curve for this compound around pH 6.0 signifies its strong buffering capacity in this range. In contrast, the buffering regions for Glycine, Arginine, and Lysine are located at significantly higher pH values.

Experimental Determination of Buffering Capacity

To empirically compare the buffering capacities of different amino acids, a standardized titration experiment can be performed. The buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base.

Experimental Protocol: Titration-Based Buffer Capacity Measurement

This protocol outlines a method for determining and comparing the buffering capacity of this compound and other amino acids.

Materials:

  • 0.1 M solutions of this compound, Glycine, L-Arginine, and L-Lysine.

  • Standardized 0.1 M Hydrochloric Acid (HCl).

  • Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Calibrated pH meter and electrode.

  • Magnetic stirrer and stir bar.

  • Burettes (50 mL).

  • Beakers (100 mL).

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Buffer Solutions: Prepare 50 mL of each 0.1 M amino acid solution in separate beakers.

  • Initial pH Measurement: Place a beaker with one of the amino acid solutions on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode. Record the initial pH.

  • Titration with Acid: Fill a burette with 0.1 M HCl. Add the acid in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue until the pH has dropped by at least 2-3 units from the pKa of the buffering group.

  • Titration with Base: Using a fresh 50 mL sample of the same amino acid solution, repeat the titration process with 0.1 M NaOH, adding the base in small increments and recording the pH until it has increased by at least 2-3 units from the pKa.

  • Data Analysis: Plot the pH versus the volume of titrant (HCl or NaOH) added. The buffering region will appear as a relatively flat plateau on the curve.

  • Buffering Capacity Calculation: The buffer capacity (β) can be calculated from the titration data using the formula: β = |ΔB / ΔpH| where ΔB is the moles of acid or base added per liter and ΔpH is the change in pH.[4][5] The buffering capacity is highest at the pKa.

Caption: Workflow for experimental determination of buffer capacity.

This compound in Biopharmaceutical Formulations: Beyond Buffering

The preference for this compound in biopharmaceutical formulations, particularly for monoclonal antibodies, extends beyond its ideal pKa. It also contributes to the overall stability of the protein.

  • Stabilization against Aggregation: this compound has been shown to reduce protein aggregation, a major degradation pathway for therapeutic proteins.[3][6] The proposed mechanism involves the shielding of solvent-exposed hydrophobic regions on the protein surface by histidine molecules.[2]

  • Lyophilization and Freeze-Thaw Stability: this compound is an excellent buffer for lyophilized (freeze-dried) formulations. Unlike phosphate buffers, which can experience significant pH shifts upon freezing, histidine-based buffers maintain a more stable pH during freezing and thawing processes.[7]

  • Reduced Viscosity: In high-concentration protein formulations, this compound can help to reduce viscosity, which is a critical parameter for subcutaneous drug delivery.[1]

Some studies have explored the synergistic effects of combining amino acids in formulations. For instance, the addition of arginine to histidine buffers has been shown to provide additional stabilization under certain stress conditions, while lysine addition sometimes leads to destabilization.[8][9]

Conclusion: The Versatility of this compound

References

  • Saurabh, A., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics.
  • How do you determine buffer capacity from a titr
  • Pikal, M. J., et al. (2011).
  • Baek, Y., et al. (2019). Stereospecific interactions between histidine and monoclonal antibodies. Biotechnology and Bioengineering.
  • How Does Histidine Safeguard Antibody Drug Stability? (2025). AVT Pharmaceutical.
  • Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. (n.d.). Fiveable.
  • Lebar, B., et al. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica.
  • Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. (n.d.). Pearson.
  • Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. (2024). PubMed.
  • Buffer Capacity & Calcul
  • Buffer capacity. (n.d.). Khan Academy.
  • Cheng, Y., et al. (2014). Synergistic effect of amino acids modified on dendrimer surface in gene delivery.
  • 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (2024). Chemistry LibreTexts.
  • The Henderson Hasselbach Equation and Amino Acid pH Evolution. (2018). YouTube.
  • Detailed explanation of titration curve of histidine. (2020). YouTube.

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A Senior Application Scientist's Guide to the Cross-Validation of L-Histidine Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of L-Histidine is a critical parameter in ensuring product quality, understanding physiological processes, and developing effective therapeutics. This guide provides an in-depth, objective comparison of prevalent analytical methods for this compound quantification, supported by experimental data and detailed protocols. The focus is on providing a clear rationale for methodological choices, ensuring the scientific integrity of the presented data.

The Critical Role of this compound Quantification

This compound is a proteogenic amino acid with a unique imidazole side chain, rendering it crucial for a multitude of biological functions. It is a precursor to histamine, a key player in immune responses, and plays a vital role in the buffering capacity of proteins and biological systems. In pharmaceutical formulations, this compound is often used as a stabilizer and pH buffer. Therefore, the ability to accurately and reliably quantify this compound in various matrices, from raw materials to biological fluids, is of paramount importance.

This guide will explore and cross-validate four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Spectrophotometry, and Enzymatic Assays. Each method will be evaluated based on its principle, performance, and practical applicability.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation and quantification of various compounds, including amino acids. For this compound analysis, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are commonly employed, often with a UV detector.

The Causality Behind Experimental Choices in HPLC

The choice of the HPLC column and mobile phase is critical for achieving optimal separation and quantification of this compound. Due to its polar and zwitterionic nature, this compound is not well-retained on traditional reversed-phase columns without the use of ion-pairing reagents.[1] However, these reagents can be incompatible with mass spectrometry.[1] HILIC columns, with their polar stationary phases, offer an effective alternative for the analysis of polar compounds like amino acids without derivatization.[2] The selection between these approaches depends on the sample matrix, the need for MS compatibility, and the desired chromatographic performance.

Experimental Protocol: HPLC-UV for this compound Quantification

This protocol outlines a typical HILIC-based HPLC-UV method for the direct quantification of this compound.

1. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 50 mM Potassium dihydrogen phosphate in water.
  • Mobile Phase B: Acetonitrile.
  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

2. Chromatographic Conditions:

  • Column: HILIC Silica Column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 30:70 v/v).[2]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.[3]
  • Detection Wavelength: 205 nm.[3]
  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Standards Standard & Sample Preparation Standards->HPLC Detector UV Detector (205 nm) HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: A streamlined workflow for this compound quantification using HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of this compound in complex biological matrices without the need for derivatization.[4]

The Rationale for LC-MS/MS in Bioanalysis

The primary advantage of LC-MS/MS lies in its ability to selectively detect and quantify the target analyte even in the presence of co-eluting matrix components. This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This high degree of specificity minimizes interferences and enhances the reliability of the results, making it an ideal choice for bioanalytical applications.

Experimental Protocol: LC-MS/MS for this compound Quantification

This protocol describes a "dilute and shoot" LC-MS/MS method for the rapid quantification of this compound in plasma.

1. Preparation of Mobile Phase and Internal Standard:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.
  • Internal Standard (IS) Working Solution: Prepare a solution of a stable isotope-labeled this compound (e.g., ¹³C₆,¹⁵N₃-L-Histidine) in the initial mobile phase composition.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: HILIC or mixed-mode column (e.g., Cogent Diamond Hydride™, 2.1 x 150 mm, 4µm).[5]
  • Gradient Elution: A gradient program is typically used to achieve optimal separation.
  • Flow Rate: 0.4 mL/min.[5]
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
  • MRM Transition: For this compound, the transition is typically m/z 156.1 -> 110.0.[6]

3. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.[5]
  • Vortex and centrifuge the sample.
  • Take an aliquot of the supernatant and mix it with the internal standard solution.
  • Inject the final mixture into the LC-MS/MS system.

4. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
  • Use a calibration curve constructed from standards prepared in a similar matrix to determine the concentration.
Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Precipitation Protein Precipitation (Acetonitrile) IS_Addition Internal Standard Addition Precipitation->IS_Addition LC LC Separation (HILIC Column) IS_Addition->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS PeakIntegration Peak Area Integration MSMS->PeakIntegration Quantification Concentration Calculation (IS Ratio) PeakIntegration->Quantification

Caption: Workflow for this compound quantification in biological samples by LC-MS/MS.

Spectrophotometry: A Cost-Effective and Accessible Approach

Spectrophotometric methods offer a simple, rapid, and cost-effective way to quantify this compound. These methods are typically based on a color-forming reaction where the absorbance of the resulting colored product is proportional to the concentration of this compound.

The Principle Behind Pauly's Test for Histidine

One of the classic colorimetric methods for detecting histidine is Pauly's test. This test is based on the coupling reaction of diazotized sulfanilic acid with the imidazole ring of histidine in an alkaline solution to form a red-colored azo dye.[7][8] The intensity of the color, measured by a spectrophotometer, is directly related to the amount of histidine present. It's important to note that tyrosine also gives a positive result with Pauly's test, so the method's specificity should be considered in the context of the sample matrix.[7]

Experimental Protocol: Spectrophotometric Quantification of this compound

This protocol is based on the reaction of this compound with diazotized sulfanilic acid.

1. Reagent Preparation:

  • Sulfanilic Acid Solution: Prepare a solution of sulfanilic acid in hydrochloric acid.
  • Sodium Nitrite Solution: Prepare a fresh solution of sodium nitrite in water.
  • Sodium Carbonate Solution: Prepare a solution of sodium carbonate in water.
  • This compound Standard Solutions: Prepare a series of standard solutions of this compound in water.

2. Assay Procedure:

  • To a set of test tubes, add a fixed volume of the this compound standard solutions or the sample solution.
  • Add the sulfanilic acid solution and mix well.
  • Place the tubes in an ice bath and add the sodium nitrite solution.[8]
  • After a few minutes, add the sodium carbonate solution to make the mixture alkaline and allow the color to develop.[8]
  • Measure the absorbance of the resulting red-colored solution at the wavelength of maximum absorbance (around 510 nm) against a reagent blank.

3. Data Analysis:

  • Create a standard curve by plotting the absorbance values of the standards against their concentrations.
  • Determine the concentration of this compound in the sample from the standard curve.
Visualizing the Spectrophotometry Workflow

Spectrophotometry_Workflow cluster_reaction Colorimetric Reaction cluster_measurement Measurement cluster_analysis Data Analysis ReagentPrep Reagent Preparation ColorDev Color Development ReagentPrep->ColorDev Spectrophotometer Spectrophotometer (Absorbance Reading) ColorDev->Spectrophotometer StandardCurve Standard Curve Construction Spectrophotometer->StandardCurve ConcentrationDet Concentration Determination StandardCurve->ConcentrationDet

Caption: A general workflow for the spectrophotometric quantification of this compound.

Enzymatic Assays and ELISA Kits: High Specificity in a Convenient Format

Enzymatic assays and Enzyme-Linked Immunosorbent Assays (ELISA) offer high specificity for the quantification of this compound, particularly in complex biological samples. These methods leverage the highly specific nature of enzymes or antibodies to detect the target analyte.

The Principle of an Enzymatic this compound Assay

A common enzymatic assay for this compound involves the use of histidine decarboxylase, which specifically converts this compound to histamine. The histamine produced is then quantified in a subsequent reaction. For example, histamine can be oxidized by histamine dehydrogenase, leading to the reduction of a chromogenic or fluorogenic substrate that can be measured.[9][10] This multi-step enzymatic cascade ensures high specificity for this compound.

Experimental Protocol: Enzymatic Assay for this compound Quantification

This protocol is a general outline for a commercially available enzymatic assay kit.

1. Reagent and Sample Preparation:

  • Reconstitute all kit components (assay buffer, enzyme mix, probe, and standard) as per the manufacturer's instructions.
  • Prepare a standard curve by diluting the this compound standard.
  • Prepare samples, which may involve deproteinization using a 10 kDa spin column to remove interfering enzymes.[11]

2. Assay Procedure:

  • Add standards and samples to a 96-well plate.
  • Add the reaction mix containing the necessary enzymes and substrates to each well.
  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[10][11]
  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Subtract the background reading from all measurements.
  • Generate a standard curve by plotting the signal (absorbance or fluorescence) versus the concentration of the this compound standards.
  • Calculate the this compound concentration in the samples based on the standard curve.
Visualizing the Enzymatic Assay Workflow

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Reagent & Standard Preparation Incubation Incubation with Enzyme Mix ReagentPrep->Incubation SamplePrep Sample Deproteinization SamplePrep->Incubation SignalDetection Signal Detection (Plate Reader) Incubation->SignalDetection StandardCurve Standard Curve Generation SignalDetection->StandardCurve Quantification Concentration Calculation StandardCurve->Quantification

Caption: A typical workflow for quantifying this compound using an enzymatic assay kit.

Cross-Validation and Performance Comparison

The choice of an analytical method for this compound quantification should be based on a thorough evaluation of its performance characteristics. The following table summarizes the typical performance of the discussed methods, providing a basis for cross-validation. The validation of these analytical procedures should adhere to the guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[12][13]

Parameter HPLC-UV LC-MS/MS Spectrophotometry Enzymatic Assay/ELISA
Principle Chromatographic separation and UV detection.Chromatographic separation and mass-based detection.Color-forming chemical reaction.Specific enzyme or antibody binding.
Specificity Moderate to HighVery HighLow to ModerateVery High
Sensitivity (LOD/LOQ) µg/mL to ng/mL range.[2]pg/mL to ng/mL range.[6]µg/mL to mg/mL range.ng/mL to µg/mL range.[11]
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Accuracy (% Recovery) Typically 98-102%Typically 95-105%Typically 95-105%Typically 90-110%
Precision (%RSD) < 2%< 15% (in bioanalysis)< 5%< 10%
Throughput ModerateHighHighHigh (for kits)
Cost ModerateHighLowModerate to High
Expertise Required ModerateHighLowLow to Moderate

Conclusion: Selecting the Optimal Method for Your Application

The cross-validation of these analytical methods demonstrates that there is no single "best" method for this compound quantification. The optimal choice is contingent upon the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method well-suited for routine quality control of pharmaceutical products where the concentration of this compound is relatively high and the sample matrix is clean.

  • LC-MS/MS is the method of choice for bioanalytical studies and for the quantification of trace levels of this compound in complex matrices, offering unparalleled sensitivity and specificity.

  • Spectrophotometry provides a simple and cost-effective solution for rapid screening or for applications where high precision and specificity are not the primary concerns.

  • Enzymatic assays and ELISA kits offer a convenient and highly specific alternative, particularly for researchers who may not have access to sophisticated chromatographic instrumentation.

By understanding the principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of accurate, reliable, and scientifically sound data for their this compound quantification needs.

References

  • ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Microbe Notes. (2022). Pauly's Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • Online Biology Notes. (2018). Pauly's test: Objective, Principle, Reagents, Procedure and Result. Retrieved from [Link]

  • Biology Reader. (2019). Qualitative Analysis of Amino Acids - Definition & Methods. Retrieved from [Link]

  • EDUBIO. (2015). Pauly's Test For Histidine and Tyrosine. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Q2(R2) Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • BioPharma Services Inc. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • PMC. (n.d.). A Convenient and Label-Free Colorimetric Detection for this compound Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. Retrieved from [Link]

  • NIH. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]

  • PubMed. (2019). Development of a novel this compound assay method using histamine dehydrogenase and a stable mutant of histidine decarboxylase. Retrieved from [Link]

  • Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. Retrieved from [Link]

  • Scribd. (2025). Normal Phase HPLC Columns For Amino Acid Analysis. Retrieved from [Link]

  • Tecan. (2021). This compound ELISA. Retrieved from [Link]

  • JOCPR. (n.d.). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Histidine Assay Kit. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Chromatography Today. (n.d.). Why Column Choice is Important in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Retrieved from [Link]

  • STEMart. (n.d.). Analysis of Histidine by Spectrophotometry. Retrieved from [Link]

  • International Journal of Electrochemical Science. (2015). Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. Retrieved from [Link]

  • PMC. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Spectrophotometric Determination of Histidine Hydrochloride Monohydrate in Pharmaceutical Formulations. Retrieved from [Link]

  • Mater Sci Eng C Mater Biol Appl. (2013). Spectrophotometric detection of histidine and lysine using combined enzymatic reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of arginine , lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Retrieved from [Link]

  • European Union. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • MicroSolv. (n.d.). Arginine, Lysine and Histidine Analyzed with LCMS. Retrieved from [Link]

  • ResearchGate. (2019). Histidine is continuously low in otherwise perfect amino acid separation with HPLC. Help??. Retrieved from [Link]

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Comparative study of L-Histidine's metal chelating properties with other amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Metal Chelating Properties of L-Histidine

This guide provides an in-depth comparative analysis of the metal-chelating properties of this compound against other common amino acids. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of these interactions for applications ranging from enzyme mechanics to pharmaceutical formulation and chelation therapy.

The Fundamental Principles of Amino Acid-Metal Chelation

Amino acids are the fundamental building blocks of proteins and are characterized by a central carbon atom (the α-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group). The amino and carboxyl groups provide the primary sites for metal ion coordination. Most amino acids act as bidentate ligands, forming a stable five-membered chelate ring by coordinating a central metal ion through the nitrogen of the amino group and one oxygen of the carboxylate group.[1]

The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and, most critically, the chemical nature of the amino acid's side chain. While simple amino acids like glycine and alanine are effective bidentate chelators, those with additional coordinating groups in their side chains—such as aspartic acid, cysteine, and especially histidine—can act as tridentate (three-point) or even polydentate ligands, forming significantly more stable metal complexes.[1][2]

This compound: The Apex of Amino Acid Chelators

This compound distinguishes itself among the 20 proteinogenic amino acids due to the unique properties of its imidazole side chain.[3] This aromatic ring contains two nitrogen atoms, both of which can participate in metal coordination.[4][5] This capability elevates histidine from a simple bidentate ligand to a potent tridentate chelator, coordinating metal ions through the amino nitrogen, a carboxylate oxygen, and a nitrogen atom from the imidazole ring.[1][4]

The pKa of the imidazole side chain is approximately 6.0-6.5, which is close to physiological pH.[6][7] This means that under physiological conditions, the imidazole ring can easily deprotonate, making its nitrogen atoms available as electron donors to bind metal ions like Copper (Cu²⁺), Zinc (Zn²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺).[6][8][9] This unique acid/base property makes histidine a highly versatile and efficient catalytic residue in numerous metalloenzymes.[8] The ability of histidine's imidazole ring to bind metal ions is a cornerstone of its function in biological systems, from the zinc-fingers involved in DNA transcription to the iron-coordinating role in hemoglobin.[8][10]

G cluster_His This compound (Tridentate Chelation) cluster_Gly Glycine (Bidentate Chelation) His_Metal Metal Ion (M²⁺) His_NH2 Amino Group (-NH₂) His_NH2->His_Metal His_COOH Carboxyl Group (-COO⁻) His_COOH->His_Metal His_Im Imidazole Ring (-N) His_Im->His_Metal Gly_Metal Metal Ion (M²⁺) Gly_NH2 Amino Group (-NH₂) Gly_NH2->Gly_Metal Gly_COOH Carboxyl Group (-COO⁻) Gly_COOH->Gly_Metal Gly_R Side Chain (H) G prep 1. Solution Preparation - Calibrated buffer (pH 4, 7, 9) - Standard NaOH (e.g., 0.1M) - Amino acid solution (e.g., 1mM) - Metal salt solution (e.g., 1mM) calib 2. Electrode Calibration Calibrate pH meter with standard buffers to ensure accuracy. prep->calib titr 3. Titration Series Perform titrations with NaOH: a) Acid blank (e.g., HClO₄) b) Ligand alone (a + amino acid) c) Ligand + Metal (b + metal ion) calib->titr record 4. Data Recording Record pH after each incremental addition of NaOH. titr->record plot 5. Plot Data Plot pH vs. Volume of NaOH added for each titration. record->plot calc 6. Calculation Use shifts in titration curves and software (e.g., BEST, Hyperquad) to calculate pKa values and stability constants (log K). plot->calc

Figure 2: Workflow for Potentiometric Titration.
  • Reagent Preparation: Prepare stock solutions of the amino acid, metal salt (e.g., NiCl₂, CuSO₄), a strong acid (e.g., HClO₄), and a carbonate-free standard solution of NaOH. An inert salt (e.g., NaNO₃) is added to maintain constant ionic strength. [11]2. System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00). [12]3. Titration of Ligand: In a thermostatted vessel, titrate a solution containing the amino acid and strong acid with the standard NaOH solution. Record the pH after each addition of titrant. This allows for the determination of the amino acid's pKa values.

  • Titration of Complex: Perform a second titration on an identical solution that also contains the metal ion. The molar ratio of metal to ligand is typically 1:2 or 1:3. [13]5. Data Analysis: The data from the titration curves are analyzed using computer programs that employ algorithms like the Calvin-Bjerrum method. [14]These programs refine the data to yield the stepwise stability constants (K₁, K₂, etc.) for the metal-ligand complexes.

Causality: The presence of the metal ion sequesters the amino acid, causing the protons from the amino and carboxyl groups to be released at a lower pH. The magnitude of this shift is directly related to the stability of the complex formed.

UV-Visible Spectrophotometry

This technique is used to monitor the formation of metal-ligand complexes that absorb light in the ultraviolet or visible range. [15]Chelation often alters the electronic environment of the ligand or metal ion, resulting in a change in the absorbance spectrum (e.g., a shift in the maximum absorption wavelength, λ_max, or a change in molar absorptivity). [16]

G scan 1. Initial Scans - Scan UV-Vis spectrum of amino acid alone. - Scan spectrum of metal ion alone. complex_scan 2. Complex Scan Scan spectrum of the metal-amino acid mixture to identify new absorbance peaks or shifts in λ_max. scan->complex_scan jobs 3. Job's Plot (Stoichiometry) Prepare a series of solutions with varying mole fractions of metal and ligand, keeping total molarity constant. Measure absorbance at the new λ_max. complex_scan->jobs plot 4. Plot Data Plot Absorbance vs. Mole Fraction of the ligand. The peak of the plot reveals the stoichiometry (e.g., 0.5 = 1:1, 0.67 = 1:2). jobs->plot calc 5. Stability Constant Use methods like the mole-ratio method or computational analysis of spectral data to determine the stability constant (K). plot->calc

Figure 3: Workflow for UV-Vis Spectrophotometry.
  • Wavelength Identification: Record the UV-Vis spectra of the metal ion solution, the amino acid solution, and a mixture of the two. Identify the wavelength of maximum absorbance (λ_max) for the newly formed complex.

  • Solution Series Preparation: Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while the total concentration of (metal + ligand) is held constant.

  • Absorbance Measurement: Measure the absorbance of each solution at the identified λ_max.

  • Plotting: Plot the measured absorbance against the mole fraction of the ligand.

  • Stoichiometry Determination: The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

Causality: According to Beer-Lambert's law, absorbance is proportional to the concentration of the absorbing species. [15]The concentration of the metal-amino acid complex is highest at its stoichiometric ratio, resulting in the maximum absorbance at that point.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful thermodynamic technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding interaction. [17]It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n). [18][19]

G setup 1. Instrument Setup - Place amino acid solution in the sample cell. - Load metal ion solution into the injection syringe. - Set temperature and allow system to equilibrate. inject 2. Titration Inject small, precise aliquots of the metal solution into the sample cell at timed intervals. setup->inject measure 3. Heat Measurement The instrument measures the tiny temperature changes resulting from each injection and calculates the heat of reaction. inject->measure plot 4. Generate Thermogram Plot the heat change per injection (μcal/sec) against the molar ratio of metal to ligand. measure->plot fit 5. Data Fitting Fit the integrated peak data to a binding model to determine Ka, ΔH, and stoichiometry (n). Calculate ΔG and ΔS. plot->fit

Figure 4: Workflow for Isothermal Titration Calorimetry.
  • Sample Preparation: Prepare precisely concentrated solutions of the amino acid and the metal ion in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

  • Instrument Loading: Load the amino acid solution into the sample cell and the metal ion solution into the titration syringe.

  • Titration: Place the cell and syringe into the ITC instrument and allow the temperature to equilibrate. A series of small, automated injections of the metal solution into the amino acid solution is then performed.

  • Data Acquisition: The instrument records the heat change after each injection. Initially, with an excess of amino acid, most of the injected metal binds, producing a large heat signal. As the amino acid becomes saturated, the heat signal diminishes.

  • Data Analysis: The raw data (a series of peaks) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of metal to amino acid. This binding isotherm is fitted to a theoretical model to extract the thermodynamic parameters. [17] Causality: The formation of chemical bonds releases or absorbs a characteristic amount of heat (enthalpy). ITC directly measures this heat, providing a direct, label-free quantification of the binding interaction. [18]

Biological Relevance and Pharmaceutical Applications

The strong metal-chelating ability of histidine is not just a chemical curiosity; it is fundamental to many biological processes and has significant applications in pharmacology.

  • Metalloenzymes: Histidine residues are frequently found in the active sites of enzymes, where they coordinate with metal cofactors (like Zn²⁺ or Cu²⁺) that are essential for catalytic activity. [8][20]* Metal Transport and Homeostasis: Proteins involved in the transport and storage of metal ions often utilize histidine-rich motifs to bind their cargo securely. [21]* Drug Formulation and Delivery: Amino acid chelates can be used to improve the stability, solubility, and bioavailability of metal-based drugs or nutritional supplements. [22][23]For instance, iron bis-glycinate chelate is used as a highly bioavailable iron supplement. [22]The principles of histidine chelation are leveraged in drug delivery systems to target specific tissues or control the release of therapeutic agents. [23]* Chelation Therapy: Chelating agents are administered to remove toxic heavy metals from the body. [24]While synthetic chelators like EDTA are common, the principles learned from potent natural chelators like histidine inform the design of new therapeutic agents with higher efficacy and lower toxicity.

Conclusion

This compound stands out as a superior metal chelator among the proteinogenic amino acids due to the unique coordinating properties of its imidazole side chain, which enables potent tridentate chelation. This enhanced stability, quantifiable through experimental techniques like potentiometric titration, UV-Vis spectrophotometry, and Isothermal Titration Calorimetry, is fundamental to its critical roles in biological systems. For researchers and drug developers, a thorough understanding of histidine's chelating chemistry provides a powerful tool for enzyme analysis, drug formulation, and the development of novel therapeutic agents.

References

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A Researcher's Guide to Differentiating the Metabolic Fates of L-Histidine and Its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic studies, nutritional science, and drug development, understanding the nuanced metabolic pathways of amino acids and their derivatives is paramount. L-Histidine, a proteogenic amino acid, and its methylated counterparts—notably 1-methylhistidine (1-MH), 3-methylhistidine (3-MH), and the dipeptide anserine (β-alanyl-3-methylhistidine)—present a fascinating case of structural similarity yet divergent metabolic roles. This guide provides an in-depth comparison of their metabolic effects, supported by experimental data and protocols, to empower researchers in designing and interpreting their studies.

Introduction: Beyond the Canonical Amino Acid

This compound is a fundamental building block of proteins and a precursor to several biologically active compounds, including the neurotransmitter histamine and the antioxidant dipeptide carnosine.[1][2] Its metabolism is a dynamic process involving enzymatic conversions that integrate into central carbon metabolism. In contrast, its methylated derivatives, 1-MH and 3-MH, are generally considered metabolic endpoints with significant utility as biomarkers. Anserine, a methylated analog of carnosine, shares physiological functions with its parent compound but exhibits distinct metabolic stability.[3][4] Differentiating these molecules is crucial for accurately assessing physiological and pathological states.

Core Metabolic Pathways: A Tale of Two Fates

The metabolic journey of this compound is markedly different from that of its methylated forms. This compound is actively catabolized in the liver and skin, whereas 1-MH and 3-MH are largely metabolically inert and are primarily excreted.

This compound Catabolism: Integration into Central Metabolism

The primary catabolic pathway for this compound involves its conversion to glutamate, which can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways.[5][6] This multi-step process is initiated by the enzyme histidase , which deaminates this compound to form urocanic acid .[7] Subsequently, urocanase converts urocanic acid to 4-imidazolone-5-propionic acid . The pathway continues to N-formiminoglutamate (FIGLU) . The final step, catalyzed by glutamate formiminotransferase , requires tetrahydrofolate to transfer the formimino group, yielding glutamate.[8] A deficiency in folate can lead to an accumulation of FIGLU in the urine, a clinical indicator of folate deficiency known as the FIGLU test.[9][10]

The Metabolic Inertness of 1-Methylhistidine and 3-Methylhistidine

In stark contrast to this compound, 1-MH and 3-MH are not significantly metabolized in the human body.[9][11]

  • 1-Methylhistidine (1-MH) is not synthesized endogenously in humans but is derived from the dietary intake of anserine, a dipeptide abundant in meat and fish.[11][12] Once ingested and absorbed, anserine is hydrolyzed to β-alanine and 1-MH. 1-MH is then largely excreted in the urine without further metabolism, making it a reliable biomarker for recent meat consumption.[11][13]

  • 3-Methylhistidine (3-MH) is formed through the post-translational methylation of histidine residues within actin and myosin, the major contractile proteins in skeletal muscle.[1][14] During muscle protein breakdown, 3-MH is released and, importantly, is not reutilized for protein synthesis.[15] It is quantitatively excreted in the urine.[9] This metabolic characteristic makes the urinary excretion of 3-MH a valuable and widely used index of the rate of myofibrillar protein degradation in clinical and research settings.[16][17]

Anserine: A Metabolically Stable Analogue of Carnosine

Anserine (β-alanyl-3-methylhistidine) is a dipeptide synthesized from carnosine via methylation.[18] While humans have a limited capacity to synthesize anserine, it is obtained from dietary sources, particularly poultry.[18] Anserine shares many of the physiological functions of carnosine, including pH buffering in muscle tissue and antioxidant activities.[2][3] A key metabolic difference is its resistance to degradation by serum carnosinase, the enzyme that hydrolyzes carnosine.[19] This increased stability allows for more sustained physiological effects compared to carnosine.

Visualizing the Metabolic Divergence

The following diagrams illustrate the distinct metabolic pathways of this compound and the origins of its methylated derivatives.

cluster_histidine This compound Metabolism This compound This compound Urocanic Acid Urocanic Acid This compound->Urocanic Acid Histidase Histamine Histamine This compound->Histamine Histidine decarboxylase Carnosine Carnosine This compound->Carnosine Carnosine synthase (+ β-Alanine) 4-Imidazolone-5-propionate 4-Imidazolone-5-propionate Urocanic Acid->4-Imidazolone-5-propionate Urocanase FIGLU N-Formiminoglutamate (FIGLU) 4-Imidazolone-5-propionate->FIGLU Imidazolonepropionase Glutamate Glutamate FIGLU->Glutamate Glutamate formiminotransferase (requires Tetrahydrofolate)

Caption: Metabolic pathways of this compound.

cluster_derivatives Origin of Methylated Histidine Derivatives Dietary Anserine Dietary Anserine 1-Methylhistidine 1-Methylhistidine Dietary Anserine->1-Methylhistidine Hydrolysis Urinary Excretion Urinary Excretion 1-Methylhistidine->Urinary Excretion Metabolically Inert Muscle Protein (Actin, Myosin) Muscle Protein (Actin, Myosin) 3-Methylhistidine 3-Methylhistidine Muscle Protein (Actin, Myosin)->3-Methylhistidine Protein Breakdown 3-Methylhistidine->Urinary Excretion Metabolically Inert Plasma Sample Plasma Sample Internal Standard Spiking Internal Standard Spiking Plasma Sample->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Sources

A Researcher's Guide to L-Histidine Supplementation in Validating Histidine-Deficient Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of using L-Histidine supplementation to validate findings from histidine-deficient experimental models. It is intended for researchers, scientists, and drug development professionals seeking to understand the critical role of histidine and the robust methodology for confirming observations related to its deficiency.

The Foundational Role of this compound: Beyond a Simple Building Block

This compound is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. Its significance extends far beyond its role in protein synthesis. The unique imidazole side chain of histidine grants it versatile functions in physiological processes, including acting as a proton buffer, chelating metal ions, and participating in enzymatic catalysis.

Histidine is a crucial precursor for several vital biomolecules:

  • Histamine: A key mediator in immune responses, digestion, and neurotransmission.

  • Carnosine: An antioxidant dipeptide found in high concentrations in muscle and brain tissues, playing a protective role.

Furthermore, this compound is integral to the growth and repair of tissues and the synthesis of blood cells. Given these diverse and critical roles, studying the effects of its absence through histidine-deficient models provides invaluable insights into various physiological and pathological states.

Histidine-Deficient Models: Unveiling the Consequences of Absence

To investigate the specific roles of this compound, researchers often employ models where this essential amino acid is deliberately limited or absent from the diet. These models are instrumental in elucidating the direct consequences of histidine deficiency.

Commonly Observed Phenotypes in Histidine-Deficient Models:

  • Impaired Growth and Weight Loss: As an essential amino acid, a lack of histidine directly impacts protein synthesis, leading to reduced body weight.

  • Altered Nitrogen Balance: Histidine deficiency can negatively affect nitrogen balance, a key indicator of protein metabolism.

  • Neurological and Behavioral Changes: Given histidine's role as a precursor to the neurotransmitter histamine, its deficiency has been linked to anxiety-like behaviors in animal models. Insufficient dietary histidine can lead to reduced brain histamine content.

  • Metabolic Dysregulation: Studies have shown that restricting dietary histidine can impact metabolic health, including reducing adiposity and improving insulin sensitivity in diet-induced obese mice.

The creation of these models typically involves feeding animals a specially formulated diet that is complete in all other nutrients but specifically lacks this compound. This controlled approach allows researchers to attribute the observed physiological changes directly to the absence of this single amino acid.

This compound Supplementation: The "Rescue" Experiment for Definitive Validation

While histidine-deficient models are powerful tools, the gold standard for validating that the observed phenotypes are indeed a direct result of histidine deficiency is the "rescue" experiment. This involves supplementing the deficient model with this compound and observing the reversal or amelioration of the deficiency-induced effects.

The Logic of the Rescue Experiment:

This experimental design provides a self-validating system. If the reintroduction of this compound reverses the observed phenotype, it strongly confirms a causal link between the lack of histidine and the specific biological outcome. This approach is fundamental to establishing scientific rigor and trustworthiness in the findings.

G cluster_0 Experimental Workflow A Establish Histidine- Deficient Model B Observe and Quantify Phenotype(s) A->B C This compound Supplementation (Rescue Group) B->C D Control Group (Continued Deficiency) B->D E Compare Phenotypes between Groups C->E D->E F Validate Causality E->F

Caption: Experimental workflow for validating findings from histidine-deficient models.

Comparative Data Analysis: Deficient vs. Supplemented Models

The following table summarizes the expected outcomes when comparing a histidine-deficient model with a model that has received this compound supplementation.

Parameter Histidine-Deficient Model (Expected Outcome) This compound Supplemented (Rescue) Model (Expected Outcome) Key Biomarkers for Measurement
Body Weight Decreased growth rate, potential weight loss.Restoration of normal growth trajectory.Daily/weekly body weight measurements.
Plasma Histidine Levels Significantly reduced or undetectable.Restoration to normal physiological levels.HPLC or capillary electrophoresis of plasma samples.
Tissue Carnosine Levels Reduced concentrations in muscle and brain.Increased synthesis and restoration of tissue carnosine.HPLC analysis of tissue homogenates.
Brain Histamine Levels Decreased histamine concentrations in various brain regions.Normalization of brain histamine levels.Microdialysis followed by HPLC or ELISA.
Behavioral Phenotypes Presence of anxiety-like behaviors or cognitive deficits.Amelioration or reversal of behavioral abnormalities.Open-field tests, light/dark box tests, memory assays.
Metabolic Parameters Alterations in glucose metabolism, insulin sensitivity, and adiposity.Normalization of metabolic parameters.Glucose tolerance tests, insulin sensitivity assays, body composition analysis.

Experimental Protocol: A Step-by-Step Guide to this compound Supplementation

This protocol outlines a typical "rescue" experiment in a rodent model of histidine deficiency.

Materials:

  • Histidine-free purified diet

  • Control purified diet (with normal histidine levels)

  • This compound (pharmaceutical grade)

  • Animal balance

  • Metabolic cages (optional, for nitrogen balance studies)

  • Equipment for blood and tissue collection

  • Analytical equipment for biomarker analysis (e.g., HPLC)

Methodology:

  • Acclimatization (1 week): House animals in a controlled environment and provide a standard chow diet and water ad libitum.

  • Induction of Histidine Deficiency (2-4 weeks):

    • Divide animals into two main groups: Control and Experimental.

    • Feed the Control group a purified diet with a normal this compound content.

    • Feed the Experimental group a purified diet completely lacking this compound.

    • Monitor body weight and food intake regularly. The duration will depend on the specific research question and the time required for the deficient phenotype to manifest.

  • Phenotypic Assessment: Once the desired phenotype (e.g., weight loss, behavioral changes) is observed in the Experimental group, perform baseline measurements for all relevant parameters (e.g., body weight, plasma histidine, behavioral tests).

  • This compound Supplementation (Rescue Phase):

    • Subdivide the Experimental (histidine-deficient) group into two subgroups:

      • Deficient Group: Continues to receive the histidine-free diet.

      • Rescue Group: Receives the histidine-free diet supplemented with a specific dose of this compound. The dosage should be carefully determined based on literature and the specific animal model, often aiming to restore normal physiological intake levels. Supplementation can be administered in the drinking water or incorporated directly into the diet.

    • The original Control group continues on the normal diet.

  • Monitoring and Data Collection:

    • Continue to monitor body weight and food/water intake for all groups.

    • At predetermined time points during the supplementation phase, repeat the phenotypic assessments performed at baseline.

  • Terminal Sample Collection: At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, muscle, brain) for final biomarker analysis.

  • Data Analysis: Statistically compare the data from the Control, Deficient, and Rescue groups to determine if this compound supplementation successfully reversed the deficiency-induced phenotypes.

Histidine's Central Role in Key Metabolic Pathways

The imidazole ring of histidine is central to its diverse functions. Its ability to act as both a proton donor and acceptor at physiological pH is critical for the catalytic activity of many enzymes.

G cluster_0 Histidine Metabolic Fates Histidine This compound Protein Protein Synthesis Histidine->Protein Histamine Histamine (Immune Response, Neurotransmission) Histidine->Histamine Histidine Decarboxylase Carnosine Carnosine (Antioxidant, pH Buffer) Histidine->Carnosine + β-alanine Catabolism Catabolism (Energy Metabolism, One-Carbon Pool) Histidine->Catabolism Histidase Urocanate Urocanic Acid (Skin Protection) Catabolism->Urocanate

Caption: Major metabolic pathways involving this compound.

Trustworthiness: A Self-Validating Experimental System

The combination of a deficient model and a subsequent rescue experiment provides a robust and self-validating system. The histidine-deficient model allows for the identification of phenotypes associated with the absence of this amino acid. The this compound supplementation then serves as a crucial control to confirm that these phenotypes are specifically and causally linked to histidine deficiency. A successful rescue experiment significantly enhances the trustworthiness and validity of the research findings, providing strong evidence for the specific roles of this compound in the biological processes under investigation.

References

  • Verywell Health. (2025, October 14). How this compound Functions in the Body and Where to Get It.
  • Creative Proteomics. Histidine Metabolism Overview.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Modern Nutrition and Pharma.
  • PubMed. Effect of this compound in vivo on human platelet function and arachidonic acid metabolism.
  • PubMed Central. (2020, October 1). Histidine Metabolism and Function.
  • PubMed Central. (2020, May 14). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species.
  • National Institutes of Health. (2020, March 22). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement.
  • PubMed Central. Regulation of metabolic health by dietary histidine in mice.
  • Wikipedia. Histidine.
  • PubMed. Brain histidine and food intake in rats fed diets deficient in single amino acids.
  • ResearchGate. (2025, August 6). Histidine Metabolism and Function | Request PDF.
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  • PubMed.
  • PubMed. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection.
  • Bohrium. (2022, April 25). histidine-and-humans-disease - Ask this paper.
  • ResearchGate. The histidine metabolic pathway may support energy metabolism and....
  • News-Medical.Net. (2018, October 17). Histidine Metabolism.
  • PubMed Central. Effects of this compound depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers.
  • Abcam. ab308229 – Histidine Assay Kit.
  • PubMed.
  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column.
  • MDPI.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of L-Histidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of cellular function and a frequent component in drug development and life science research, L-Histidine is a familiar presence in laboratories worldwide. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cavalier approach to its disposal is a significant breach of laboratory protocol and environmental responsibility.[1] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the integrity of your facility's waste management program.

Foundational Principles of this compound Waste Management

While this compound is a naturally occurring amino acid, its disposal should not be taken lightly. The primary concerns with its disposal are potential contamination with other laboratory reagents and the environmental impact of introducing concentrated organic compounds into wastewater systems.[2][3] Therefore, a proactive and informed approach to its waste stream is essential.

Key Considerations:

  • Regulatory Compliance: All disposal methods must adhere to federal, state, and local regulations governing laboratory waste.[4]

  • Contamination Status: The primary determinant for the disposal route of this compound is whether it is contaminated with other, potentially hazardous, chemicals.

  • Physical State: Disposal procedures will vary slightly for solid this compound versus aqueous solutions.

Hazard Identification and Safety Profile

This compound is a white, odorless, crystalline powder that is slightly soluble in water.[1] It is a non-flammable and non-combustible solid.[1] However, when heated to decomposition, it may emit toxic fumes, including nitrogen oxides and carbon oxides.[1][5] It is incompatible with strong oxidizing agents.[1]

Parameter Value Source
GHS Classification Not a hazardous substance or mixture
Melting Point 282 °C[1]
Solubility in Water Slightly soluble[1]
Incompatibilities Strong oxidizers[1]
Step-by-Step Disposal Procedures

The following protocols provide a clear pathway for the safe disposal of this compound in various common laboratory scenarios.

Uncontaminated, solid this compound waste, including expired reagents and residual amounts in original containers, should be disposed of as non-hazardous solid waste.

Protocol:

  • Container Preparation: Ensure the original container is securely sealed. If transferring to a new container for disposal, use a clearly labeled, leak-proof container. The label should read "this compound (Non-Hazardous Solid Waste for Disposal)."

  • Waste Collection: Place the sealed container in the designated non-hazardous solid waste stream for your laboratory. This is typically a separate collection from general municipal trash to allow for proper tracking and disposal by your institution's environmental health and safety (EHS) department.

  • Record Keeping: Document the disposal in your laboratory's chemical inventory log.

Aqueous solutions of this compound, free from any hazardous contaminants, require careful consideration before drain disposal. While this compound itself is not environmentally hazardous, the introduction of concentrated organic material into the sanitary sewer system is discouraged.[5][6]

Protocol:

  • pH Neutralization: If the solution is acidic or basic, adjust the pH to a neutral range (typically 6-8).

  • Dilution: For small quantities (less than 1 liter) of dilute solutions (less than 5% w/v), copious amounts of water should be used to flush the solution down the drain. This minimizes the impact on the wastewater treatment process.

  • Large Quantities: For larger volumes or more concentrated solutions, it is best practice to collect the waste in a clearly labeled, sealed container. The label should read "Aqueous this compound Solution (Non-Hazardous Waste for Disposal)." Consult with your institution's EHS department for guidance on collection and disposal.

In the event of a spill, prompt and proper cleanup is crucial to prevent contamination and potential slips.

Protocol:

  • Personnel Protection: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collection: Place the collected material into a sealed, leak-proof container.[1]

  • Labeling: Label the container as "Spill Debris: this compound (Non-Hazardous)" and include the date of the spill.

  • Decontamination: Clean the spill area with soap and water.[1]

  • Disposal: Dispose of the sealed container and any contaminated cleaning materials through your institution's EHS-approved waste stream.

This compound waste that is contaminated with hazardous materials (e.g., heavy metals, organic solvents, cytotoxic agents) must be treated as hazardous waste.

Protocol:

  • Hazard Identification: Identify all hazardous components in the waste mixture.

  • Segregation: Do not mix this waste with any other waste stream.

  • Containerization: Place the contaminated this compound in a chemically compatible, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must comply with EPA and institutional requirements, including the words "Hazardous Waste," the full chemical names of all constituents (including this compound), and the approximate percentages of each.[8]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel.[8][9]

Visualizing the Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

L_Histidine_Disposal start This compound Waste Generated is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated solid_or_liquid Is the waste solid or liquid? is_contaminated->solid_or_liquid No hazardous_waste Contaminated (Hazardous) Waste is_contaminated->hazardous_waste Yes uncontaminated_solid Uncontaminated Solid Waste solid_or_liquid->uncontaminated_solid Solid uncontaminated_liquid Uncontaminated Aqueous Solution solid_or_liquid->uncontaminated_liquid Liquid procedure_solid Seal in a labeled container. Dispose as non-hazardous solid waste. uncontaminated_solid->procedure_solid procedure_liquid Neutralize pH. For small, dilute quantities, flush with copious water. For large/concentrated quantities, collect for EHS pickup. uncontaminated_liquid->procedure_liquid procedure_hazardous Segregate and containerize in a labeled hazardous waste container. Store in a Satellite Accumulation Area (SAA). hazardous_waste->procedure_hazardous

Caption: Decision workflow for this compound waste disposal.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of this compound, while seemingly straightforward, is a critical component of a robust laboratory safety program. By adhering to these guidelines, researchers and laboratory personnel can ensure they are not only compliant with regulations but are also acting as responsible stewards of their work environment and the broader ecosystem. This commitment to meticulous laboratory practice builds a foundation of trust and scientific integrity that extends far beyond the immediate disposal of a single chemical.

References

  • Flinn Scientific. (n.d.). This compound SDS (Safety Data Sheet).
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: this compound.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Fisher Scientific. (2014). Safety Data Sheet: this compound.
  • Loba Chemie. (2024). This compound FOR BIOCHEMISTRY Safety Data Sheet.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Science Teaching Association (NSTA). (2023). Biological/Chemical Waste Management.
  • Food Standards Agency. (2023). Safety assessment of the application for this compound monohydrochloride monohydrate produced by Escherichia coli K-12 KCCM 80212.
  • SD Fine-Chem. (n.d.). This compound Safety Data Sheet.
  • Spectrum Chemical. (2022). Safety Data Sheet: this compound, USP.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • National Institutes of Health (NIH). (n.d.). Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.

Sources

Navigating the Safe Handling of L-Histidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic fields of drug development and biochemical research, the meticulous handling of laboratory reagents is paramount. L-Histidine, a vital amino acid, is a common component in many experimental workflows. While generally not classified as a hazardous substance, a comprehensive understanding of its properties and the implementation of robust safety protocols are essential to ensure a safe and efficient research environment.[1][2][3][4] This guide provides an in-depth, experience-driven approach to the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive safety.

Hazard Identification and Risk Assessment: Beyond the Label

While this compound is not typically labeled with imposing hazard symbols, a seasoned scientist recognizes that the absence of a warning does not equate to the absence of risk. The primary physical hazard associated with this compound is its potential to form airborne dust.[5] Fine powders, when suspended in the air in sufficient concentrations, can present a dust explosion hazard in the presence of an ignition source.[5] Furthermore, direct contact may cause mild eye and skin irritation.[5]

Therefore, a thorough risk assessment should precede any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, transferring), and the existing ventilation controls in the laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of laboratory safety. For handling this compound, the following PPE is essential:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects against airborne dust particles and accidental splashes.[6]
Hand Protection Nitrile or latex gloves.Prevents direct skin contact and potential irritation.[2][6][7]
Body Protection A standard laboratory coat.Protects clothing and skin from spills and contamination.[6]
Respiratory Protection A dust mask or respirator (e.g., N95).Recommended for procedures that may generate significant dust, such as weighing large quantities or cleaning up spills.[2][6]

The Causality Behind PPE Selection: The choice of PPE is not arbitrary; it is a direct response to the identified risks. Safety glasses are fundamental for any chemical handling to prevent foreign objects from entering the eye. Gloves provide a necessary barrier against direct contact. A lab coat protects against incidental spills. The use of a respirator is a crucial risk mitigation strategy when the potential for inhaling fine particulates is elevated.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Handling this compound AssessDust Potential for Dust Generation? Start->AssessDust StandardPPE Standard PPE: - Safety Glasses - Lab Coat - Gloves AssessDust->StandardPPE Low EnhancedPPE Enhanced PPE: - Standard PPE - Dust Respirator AssessDust->EnhancedPPE High caption Figure 1: PPE Selection Workflow for this compound

Caption: Figure 1 illustrates a decision-making workflow for selecting the appropriate level of PPE based on the risk of dust generation when handling this compound.

Operational Plan: Safe Handling from Receipt to Use

A proactive approach to safety involves a clear and logical operational plan for every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly closed to prevent moisture absorption and dust dispersal.[6]

Handling and Use:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.

  • Ventilation: Whenever possible, handle this compound in a fume hood or a well-ventilated area to minimize the inhalation of any dust.[6]

  • Weighing: When weighing this compound powder, do so carefully to avoid creating dust clouds. Use a weighing paper or a contained vessel. For larger quantities, consider using a balance with a draft shield.

  • Dissolving: When preparing solutions, add the this compound powder to the solvent slowly while stirring to prevent clumping and splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Always wash your hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial for a swift and effective response.

Exposure Scenarios and First Aid:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][5]
Inhalation Move the individual to fresh air.[9] If breathing is difficult or discomfort persists, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[3]

Spill Response:

  • Small Spills: For minor spills of this compound powder, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal.[6] Clean the spill area with a damp cloth.

  • Large Spills: In the event of a large spill, evacuate the immediate area. If significant dust is generated, a respirator should be worn during cleanup.[6] Use a shovel to carefully transfer the material into a designated waste container.[6]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Unused this compound: Dispose of unused this compound in accordance with local, state, and federal regulations.[6] It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing papers, gloves, and cleaning materials, should also be disposed of as chemical waste.

By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their scientific endeavors. This proactive and informed approach to laboratory safety is the hallmark of a trustworthy and high-functioning research environment.

References

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - this compound 99% (For Biochemistry). [Link]

  • Carl ROTH. Safety Data Sheet: this compound. [Link]

  • Carl ROTH. Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • SD Fine-Chem. This compound. [Link]

  • ChemScience. Safety Data Sheet: this compound monohydrochloride monohydrate. [Link]

  • Loba Chemie. This compound FOR BIOCHEMISTRY. [Link]

  • Ajinomoto - AminoScience Division. SAFETY DATA SHEET: this compound. [Link]

  • Synerzine. This compound. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.